DCG-IV
Description
Properties
IUPAC Name |
(1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14)/t2-,3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATPZHBYOVDBLI-JJYYJPOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H](C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147782-19-2 | |
| Record name | (1R,2R)-3-[(S)-Aminocarboxymethyl]-1,2-cyclopropanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147782-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,1'R,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Agonist (2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine (DCG-IV): A Technical Guide to its Mechanism of Action at Group II Metabotropic Glutamate Receptors
Executive Summary
(2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine, commonly known as DCG-IV, is a potent and widely utilized agonist for group II metabotropic glutamate (B1630785) receptors (mGluRs), which comprise the mGluR2 and mGluR3 subtypes. These receptors are critical modulators of synaptic transmission throughout the central nervous system. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its engagement with group II mGluRs, the subsequent intracellular signaling cascades, and its ultimate effects on neuronal function. We present quantitative pharmacological data, detailed experimental protocols for assessing its activity, and visual diagrams of key pathways and workflows to facilitate a comprehensive understanding for research and development applications. A crucial consideration highlighted is the off-target activity of this compound as an N-methyl-D-aspartate (NMDA) receptor agonist, which necessitates careful experimental design.
Introduction to Group II mGluRs and this compound
Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in response to glutamate. They are classified into three groups based on sequence homology, pharmacology, and signal transduction pathways.[1][2] Group II, consisting of mGluR2 and mGluR3, is the primary focus of this guide.
-
Location and Function: Group II mGluRs are predominantly found on presynaptic terminals, where they function as inhibitory autoreceptors, reducing the release of neurotransmitters, primarily glutamate.[3][4][5] mGluR3 is also found on glial cells.[6][7]
-
Signaling: These receptors couple to Gi/Go proteins.[2][6] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[2][6]
This compound is a conformationally constrained analog of glutamate that exhibits high potency and selectivity for group II mGluRs over other mGluR groups, making it an invaluable pharmacological tool for elucidating the physiological roles of mGluR2 and mGluR3.[6][8][9]
Core Mechanism of Action
G-Protein Activation and Canonical Signaling
The primary mechanism of action of this compound begins with its binding to the extracellular domain of mGluR2 or mGluR3. This event triggers a conformational change in the receptor, facilitating the activation of its associated intracellular Gi/o protein. The activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.
The canonical and most well-characterized pathway involves the Gαi/o subunit directly inhibiting the enzyme adenylyl cyclase (AC). This inhibition curtails the conversion of ATP to cAMP, leading to a reduction in intracellular cAMP levels and consequently, a decrease in the activity of cAMP-dependent protein kinase A (PKA).[7]
Modulation of Ion Channels and Neurotransmitter Release
The presynaptic inhibitory action of this compound is mediated not only by the cAMP-PKA pathway but also through direct modulation of ion channel activity by G-protein subunits. The Gβγ subunit, in particular, can directly interact with and inhibit voltage-gated calcium channels (VGCCs) on the presynaptic terminal. This reduces calcium influx upon arrival of an action potential, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release.
Furthermore, some studies suggest that the inhibitory effects of this compound on glutamate release are mediated by a Protein Kinase C (PKC)-dependent mechanism, while PKA appears to be less involved.[4]
Electrophysiological Consequences
The activation of presynaptic group II mGluRs by this compound results in a robust and concentration-dependent inhibition of synaptic transmission.[8] This is experimentally observed as a reduction in the amplitude of field excitatory postsynaptic potentials (fEPSPs) and excitatory postsynaptic currents (EPSCs).[4][8]
-
Presynaptic Locus of Action: The presynaptic mechanism is confirmed by experiments showing that this compound application increases the paired-pulse ratio.[4] This phenomenon occurs because the initial pulse is inhibited (due to reduced release probability), leaving more readily releasable vesicles available for the second pulse, thus enhancing facilitation.
-
Selectivity: In brain regions like the subthalamic nucleus, this compound has been shown to reduce glutamate-mediated EPSCs without affecting GABA-mediated inhibitory postsynaptic currents (IPSCs).[4]
Pharmacological Profile of this compound
Potency and Efficacy Data
The potency of this compound can vary depending on the preparation and assay used. The following table summarizes key quantitative data from the literature.
| Assay Type | Preparation | Brain Region | Measured Effect | Potency (EC₅₀ / IC₅₀) | Reference |
| Field EPSP Recording | Rat Hippocampal Slice | Temporoammonic Path to CA1 | Inhibition of fEPSP slope | 80 nM (EC₅₀) | [8] |
| High-Affinity GTPase Assay | Rat Cerebral Cortical Membranes | Cerebral Cortex | Stimulation of GTPase activity | 0.21 µM (EC₅₀) | [9] |
| Whole-Cell Patch Clamp | Rat Hippocampal Neurons | Hippocampus (CA1/CA3) | Agonist-gated inward currents (NMDA action) | Weaker than NMDA, more potent than glutamate | [10] |
| Field EPSP Recording | Rat Hippocampal Slice | Medial & Lateral Perforant Paths | Inhibition of fEPSP | Lower potency than LY354740 | [5] |
Off-Target Activity at NMDA Receptors
A critical consideration when using this compound is its activity as an agonist at ionotropic NMDA receptors.[10][11] This action is typically observed at concentrations higher than those required to saturate group II mGluRs, with a threshold around 3 µM.[11] This off-target effect can cause neuronal depolarization and excitotoxicity, potentially confounding the interpretation of results attributed solely to mGluR2/3 activation.[6][10] Therefore, it is highly recommended to perform control experiments in the presence of a selective NMDA receptor antagonist (e.g., D-AP5) to isolate the effects of this compound on group II mGluRs.[6][10]
Key Experimental Protocols
Protocol: Electrophysiological Recording of Synaptic Transmission
This protocol outlines the measurement of this compound's effect on synaptic transmission in acute brain slices.
-
Slice Preparation: Acutely prepare 300-400 µm thick brain slices (e.g., hippocampus) from a rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Stimulation & Recording: Place a stimulating electrode on an afferent pathway (e.g., Schaffer collaterals) and a recording electrode (filled with aCSF for fEPSPs) in the target dendritic field (e.g., stratum radiatum of CA1).
-
Baseline: Elicit synaptic responses every 20-30 seconds and record a stable baseline for at least 20 minutes.
-
Drug Application: Perfuse this compound at the desired concentration(s) through the aCSF for 20-30 minutes.[8]
-
Washout: Return to perfusing standard aCSF to observe the reversibility of the effect.[8]
-
Control (Optional but Recommended): Repeat the experiment in the presence of an NMDA receptor antagonist (e.g., 50 µM D-AP5) to confirm the effect is mGluR-mediated.
-
Analysis: Measure the slope or amplitude of the fEPSP and normalize it to the baseline period. Plot the time course of the effect and generate concentration-response curves.
Protocol: GTPγS Binding Assay
This biochemical assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[12]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the mGluR subtype of interest or from brain tissue.[12]
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP. The GDP is crucial for keeping G-proteins in an inactive state before agonist stimulation.[12]
-
Reaction Setup: In a 96-well plate, add cell membranes, various concentrations of this compound, and GDP.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.[12]
-
Termination: Stop the reaction by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.[12]
-
Detection: Quantify the amount of bound [³⁵S]GTPγS on the filter using a scintillation counter.
-
Analysis: Plot the stimulated binding (cpm) against the agonist concentration to determine the EC₅₀ and Emax values.
Protocol: cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o activation: the inhibition of adenylyl cyclase activity.[2]
-
Cell Culture: Plate cells expressing the target mGluR2 or mGluR3 in a multi-well plate.[2]
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of any cAMP that is produced.[12]
-
Stimulation: Add this compound at various concentrations.
-
Adenylyl Cyclase Activation: Add an adenylyl cyclase activator, such as forskolin, to stimulate cAMP production. The inhibitory effect of this compound will be measured as a reduction in this forskolin-stimulated cAMP level.[12]
-
Incubation: Incubate at room temperature for a defined period (e.g., 15-30 minutes).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[2][12]
-
Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the this compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
This compound remains a cornerstone tool for investigating the function of group II metabotropic glutamate receptors. Its mechanism of action is primarily centered on the Gi/o-mediated inhibition of adenylyl cyclase and modulation of presynaptic ion channels, leading to a potent reduction in neurotransmitter release.[4][6][8] The quantitative data and protocols provided herein serve as a comprehensive resource for the design and execution of experiments utilizing this compound. However, researchers must remain vigilant about its potential off-target effects at NMDA receptors and incorporate appropriate controls.[6][10][11] Future research may focus on developing agonists with even greater subtype selectivity between mGluR2 and mGluR3 to further dissect their unique physiological and pathological roles.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Group II metabotropic glutamate receptor modulation of excitatory transmission in rat subthalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presynaptic inhibitory action of the group II metabotropic glutamate receptor agonists, LY354740 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Pharmacological Profile of DCG-IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) is a potent and widely studied excitatory amino acid analog. This technical guide provides an in-depth overview of its pharmacological profile, focusing on its dual activity as a Group II metabotropic glutamate (B1630785) receptor (mGluR) agonist and an N-methyl-D-aspartate (NMDA) receptor agonist. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways.
Core Pharmacological Activities
This compound is primarily recognized as a potent agonist for Group II mGluRs, which include the mGluR2 and mGluR3 subtypes.[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. However, a significant body of evidence demonstrates that this compound also acts as an agonist at ionotropic NMDA receptors.[2][3][4][5][6] This dual pharmacology is a critical consideration in the interpretation of experimental results using this compound.
Group II Metabotropic Glutamate Receptor Agonism
As a Group II mGluR agonist, this compound's effects are primarily mediated through the activation of Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] This signaling cascade ultimately modulates ion channel activity and neurotransmitter release.
N-Methyl-D-Aspartate Receptor Agonism
In addition to its effects on mGluRs, this compound directly activates NMDA receptors, which are ligand-gated ion channels permeable to calcium (Ca²⁺).[2][3][5][6] The activation of NMDA receptors by this compound can induce depolarization and excitotoxic effects, particularly at higher concentrations.[3][4] This activity is independent of its action on mGluRs and is a crucial confounding factor in its use as a selective Group II mGluR tool. Dose-response curves have shown that this compound is a weaker agonist than NMDA but more potent than glutamate in eliciting agonist-gated currents at the NMDA receptor.[2]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the potency and affinity of this compound at its primary targets.
| Target | Assay Type | Preparation | Parameter | Value | Reference |
| Group II mGluRs | [³⁵S]GTPγS Binding | Rat Cortical Membranes | EC₅₀ | 0.16 ± 0.17 µM | [4] |
| Group II mGluRs | Inhibition of Forskolin-stimulated cAMP formation | CHO cells expressing mGluR2 | IC₅₀ | 0.2 µM | [8] |
| Group II mGluRs | Inhibition of Forskolin-stimulated cAMP formation | CHO cells expressing mGluR3 | IC₅₀ | 0.3 µM | [8] |
| Group II mGluRs | Field Excitatory Postsynaptic Potential (fEPSP) Inhibition | Rat Hippocampal Slices (Temporo-ammonic path) | EC₅₀ | 80 nM | [9] |
| Non-ionotropic [³H]glutamate binding | Radioligand Displacement | Rat Brain Membranes | Kᵢ (high-affinity site) | 0.26 µM | [8] |
| NMDA Receptor | Depolarization | Rat Cortical Slices | Threshold Concentration | 3 µM | [3] |
Table 1: Summary of Quantitative Data for this compound
Signaling Pathways
The dual agonism of this compound results in the activation of two distinct signaling pathways, as illustrated in the diagrams below.
This compound Signaling at Group II mGlu Receptors
This compound Signaling at NMDA Receptors
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for mGluRs.
Objective: To quantify the affinity of this compound for mGluR2 and mGluR3.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the mGluR subtype of interest or from brain tissue.[10]
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]this compound or a radiolabeled antagonist like [³H]LY341495) and varying concentrations of unlabeled this compound.[10][11]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[10]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC₅₀ values are determined. Kᵢ values are then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the functional effects of this compound on neuronal activity, either through its action on mGluRs or NMDA receptors.
Objective: To characterize the electrophysiological response to this compound application.
General Protocol for NMDA Receptor Activity:
-
Slice Preparation: Acute brain slices (e.g., hippocampus) are prepared from rodents.
-
Recording: Whole-cell voltage-clamp recordings are obtained from individual neurons.
-
Solution Exchange: The slice is perfused with an artificial cerebrospinal fluid (aCSF) containing antagonists for non-NMDA glutamate receptors and GABA receptors to isolate NMDA receptor currents.
-
This compound Application: this compound is bath-applied at various concentrations.
-
Data Acquisition: Changes in holding current are recorded to measure the inward current induced by this compound acting on NMDA receptors.
-
Data Analysis: Dose-response curves are constructed to determine the EC₅₀ of this compound at NMDA receptors.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGluRs following agonist binding.
Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating G-proteins via mGluR2/3.
General Protocol:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the mGluR of interest.
-
Incubation: Incubate the membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Separation: Separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.
-
Data Analysis: Construct dose-response curves to determine the EC₅₀ and Eₘₐₓ values.
References
- 1. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Metabotropic glutamate receptor mGluR2/3 and mGluR5 binding in the anterior cingulate cortex in psychotic and nonpsychotic depression, bipolar disorder and schizophrenia: implications for novel mGluR-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of DCG-IV: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
(2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine, commonly known as DCG-IV, is a pivotal pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). As a potent and selective agonist for group II mGluRs (mGluR2 and mGluR3), its discovery was a significant milestone in neuroscience research, providing a means to dissect the physiological roles of this receptor subfamily. However, its utility is nuanced by its additional activity as an agonist at N-methyl-D-aspartate (NMDA) receptors. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its quantitative properties.
Discovery and Rationale
The quest for subtype-selective glutamate receptor ligands in the late 1980s and early 1990s was driven by the need to understand the diverse roles of glutamate, the primary excitatory neurotransmitter in the central nervous system. The existence of metabotropic glutamate receptors, which modulate synaptic transmission and neuronal excitability, necessitated the development of specific pharmacological probes.
Researchers hypothesized that constraining the conformation of the flexible glutamate molecule could lead to receptor subtype selectivity. This led to the design and synthesis of a series of conformationally restricted glutamate analogues. Among these, the cyclopropyl-glycine derivatives proved to be particularly fruitful. The synthesis and pharmacological evaluation of four diastereomers of L-2-(carboxycyclopropyl)glycine (L-CCG-I to -IV) revealed that stereochemistry was critical for activity at different mGluR subtypes.
Building on this work, Ohfune and colleagues synthesized a series of dicarboxycyclopropyl-glycines, including this compound.[1] The introduction of a second carboxyl group on the cyclopropane (B1198618) ring was a key modification that conferred high potency and selectivity for group II mGluRs. The initial pharmacological characterization by Ishida and colleagues in 1993 demonstrated that this compound potently depressed monosynaptic excitation in the newborn rat spinal cord, an effect mediated by its agonist action at what are now known as group II mGluRs.[1] This discovery provided the scientific community with one of the first highly potent and selective agonists for this receptor group, paving the way for numerous studies into the function of mGluR2 and mGluR3.
Chemical Synthesis
The seminal synthesis of this compound was reported by Ohfune and colleagues. The following is a generalized representation of a synthetic route. For a detailed, step-by-step protocol, it is essential to consult the primary literature.
Logical Workflow for a Potential Synthesis of this compound
Caption: A logical workflow for a potential synthetic route to this compound.
Pharmacological Profile
This compound is a potent agonist at group II metabotropic glutamate receptors, with a higher affinity for mGluR3 over mGluR2.[2] It is important to note that this compound also functions as an agonist at the NMDA receptor, which should be taken into consideration when interpreting experimental results.[3][4]
Table 1: Quantitative Pharmacological Data for this compound
| Receptor Subtype | Assay Type | Species | Preparation | Value | Unit | Reference |
| mGluR2 | Radioligand Binding ([³H]this compound) | Rat | CHO cell membranes | 160 (Kd) | nM | [5] |
| mGluR2 | Radioligand Binding ([³H]this compound) | Rat | Brain cortex homogenates | 180 (Kd) | nM | [6] |
| mGluR2 | Radioligand Binding ([³H]this compound) | Rat | Brain cortex homogenates | 780 (Bmax) | fmol/mg protein | [6] |
| mGluR2 | Functional (GTPγS binding) | Rat | CHO cell membranes | - | - | [5] |
| mGluR3 | Functional (cAMP formation) | - | - | - | - | - |
| NMDA | Electrophysiology | Rat | Cortical slice | 3 (Threshold Conc.) | µM | [3] |
| NMDA | Electrophysiology | Rat | Hippocampal neurons | Weaker than NMDA, more potent than glutamate | - | [7] |
Note: This table is a summary of representative data and may not be exhaustive. Values can vary depending on the specific experimental conditions.
Signaling Pathway
Group II metabotropic glutamate receptors, including mGluR2 and mGluR3, are coupled to the Gi/Go family of G-proteins. Upon activation by an agonist such as this compound, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger.
Diagram of the Group II mGluR Signaling Pathway
Caption: Signaling pathway of group II metabotropic glutamate receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of this compound for group II mGluRs by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293) stably expressing the mGluR subtype of interest, or from brain tissue known to be rich in group II mGluRs (e.g., rat cortex).[6]
-
Radioligand: A high-affinity radiolabeled antagonist for group II mGluRs, such as [³H]LY341495 or a radiolabeled agonist like [³H]this compound. The specific activity of the radioligand should be known.[5][6]
-
This compound: A stock solution of known concentration, serially diluted to cover a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 100 µM LY354740) to determine non-specific binding.[6]
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Thaw the prepared cell or tissue membranes and resuspend them in assay buffer to a final protein concentration of approximately 50-100 µg per assay tube.
-
Assay Setup: In a 96-well plate or individual tubes, add the following in order:
-
Assay buffer.
-
Increasing concentrations of this compound or vehicle (for total binding) or the non-specific binding control.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
The membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recording in Brain Slices
This protocol describes how to assess the effect of this compound on synaptic transmission in an ex vivo brain slice preparation, a common method to study its physiological effects.
Experimental Workflow for Brain Slice Electrophysiology
Caption: Workflow for an electrophysiological recording experiment in a brain slice.
Materials:
-
Animal: Typically a rat or mouse.
-
Dissection Tools: Standard surgical instruments.
-
Vibratome: For slicing fresh brain tissue.
-
Artificial Cerebrospinal Fluid (aCSF): A solution mimicking the ionic composition of cerebrospinal fluid, typically containing (in mM): NaCl, KCl, CaCl₂, MgSO₄, NaHCO₃, NaH₂PO₄, and glucose, continuously bubbled with 95% O₂ / 5% CO₂.
-
Recording Chamber: A chamber for maintaining the brain slice and perfusing it with aCSF.
-
Microscope: For visualizing the slice and positioning electrodes.
-
Micromanipulators: For precise positioning of electrodes.
-
Stimulating and Recording Electrodes: Typically glass micropipettes filled with aCSF or an internal solution for patch-clamp recordings.
-
Amplifier and Data Acquisition System: To record and digitize the electrical signals.
-
This compound Stock Solution.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Dissect the brain region of interest (e.g., the hippocampus).
-
Cut acute slices (e.g., 300-400 µm thick) using a vibratome in ice-cold aCSF.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34 °C).
-
Using a microscope, place a stimulating electrode in the desired afferent pathway and a recording electrode in the corresponding postsynaptic area.
-
For field potential recordings, the recording electrode is placed in the extracellular space to measure the field excitatory postsynaptic potential (fEPSP).
-
-
Baseline Recording:
-
Deliver electrical stimuli at a low frequency (e.g., 0.05 Hz) and record the baseline synaptic responses for a stable period (e.g., 20-30 minutes).
-
-
Drug Application:
-
Switch the perfusion to aCSF containing a known concentration of this compound.
-
Continue to record the synaptic responses to observe the effect of the drug.
-
-
Washout:
-
After observing the effect, switch the perfusion back to the standard aCSF to wash out the drug and observe any reversal of the effect.
-
-
Data Analysis:
-
Measure the amplitude or slope of the fEPSPs before, during, and after this compound application.
-
Express the effect of this compound as a percentage change from the baseline response.
-
For concentration-response experiments, apply different concentrations of this compound to different slices and plot the percentage inhibition against the drug concentration to determine the EC50.
-
Conclusion
This compound remains an indispensable tool for research into the function of group II metabotropic glutamate receptors. Its discovery was a landmark achievement in the development of selective glutamate receptor ligands. While its agonist activity at NMDA receptors requires careful consideration in experimental design and data interpretation, its high potency and selectivity for mGluR2/3 continue to make it a valuable compound for elucidating the roles of these receptors in synaptic plasticity, neuronal excitability, and various neurological and psychiatric disorders. The detailed protocols provided in this guide are intended to assist researchers in the effective and accurate use of this compound in their investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Presynaptic Release-regulating Metabotropic Glutamate Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Characterization of (2S,2'R,3'R)-2-(2',3'-[3H]-dicarboxycyclopropyl)glycine binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DCG-IV: A Selective mGluR2/3 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine, commonly known as DCG-IV, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). These receptors are crucial G-protein coupled receptors (GPCRs) involved in the modulation of synaptic transmission and neuronal excitability throughout the central nervous system. Due to their significant role in regulating glutamate levels, mGluR2/3 have emerged as promising therapeutic targets for a range of neurological and psychiatric disorders, including anxiety, schizophrenia, and epilepsy. This technical guide provides a comprehensive overview of this compound, including its binding affinity, potency, and efficacy. Detailed experimental protocols for key assays are presented, alongside visualizations of its signaling pathways and experimental workflows, to facilitate further research and drug development efforts in this area.
Core Pharmacology of this compound
This compound exhibits high affinity and selective agonist activity at mGluR2 and mGluR3. Its primary mechanism of action involves the activation of these receptors, which are negatively coupled to adenylyl cyclase through inhibitory G-proteins (Gi/o). This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound at mGluR2/3 and its selectivity profile.
Table 1: Binding Affinity and Potency of this compound at mGluR2/3
| Parameter | Receptor | Value | Assay Type | Reference |
| Ki | mGluR (high-affinity site) | 0.26 µM | Radioligand Binding ([3H]glutamate) | [1] |
| EC50 | mGluR2 | 0.2 µM | cAMP Inhibition | [1] |
| EC50 | mGluR3 | 0.3 µM | cAMP Inhibition | [1] |
| EC50 | mGluR (general) | 0.21 µM | GTPase Stimulation | [2] |
| EC50 | fEPSP Inhibition | 80 nM | Electrophysiology (hippocampal slices) | [3] |
Table 2: Selectivity Profile of this compound at Other mGluR Subtypes
| Receptor Subtype | Activity | IC50 | Reference |
| Group I (mGluR1, mGluR5) | Antagonist | >100 µM | [1] |
| Group III (mGluR4,6,7,8) | Antagonist | >100 µM | [1] |
Note: In some contexts, this compound has been reported to act as an agonist at NMDA receptors, which should be considered when interpreting experimental results, particularly at higher concentrations.[4][5][6]
Signaling Pathways of this compound
Activation of mGluR2/3 by this compound initiates a signaling cascade that primarily serves to dampen neuronal excitability. The canonical pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP production and decreased protein kinase A (PKA) activity. This can result in the modulation of various ion channels and synaptic proteins, ultimately leading to a reduction in glutamate release from presynaptic terminals.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular and Molecular Effects of DCG-IV: A Technical Guide
(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) is a potent and widely utilized pharmacological tool in neuroscience research. As a conformationally restricted analog of glutamate (B1630785), it exhibits complex activity at multiple glutamate receptor subtypes. This technical guide provides an in-depth overview of the cellular and molecular effects of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details common experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Pharmacological Profile
This compound is primarily recognized as a potent agonist for Group II metabotropic glutamate receptors (mGluRs), which include mGluR2 and mGluR3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Activation of Group II mGluRs is generally associated with the modulation of synaptic transmission and neuronal excitability.[2]
However, a critical aspect of this compound's pharmacology is its significant agonist activity at N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors.[4][5][6] This dual activity necessitates careful experimental design and interpretation of results, as the observed effects of this compound can be mediated by either or both receptor types. The NMDA receptor agonist properties of this compound have been demonstrated to be potent, in some cases more so than glutamate itself.[5][6]
Furthermore, at higher concentrations, this compound can act as a competitive antagonist at Group I and Group III mGluRs.[1] This complex pharmacological profile, summarized in the tables below, underscores the importance of using this compound at appropriate concentrations to achieve receptor subtype selectivity.
Quantitative Data
The following tables summarize the reported potency and efficacy of this compound at various glutamate receptor subtypes. These values are essential for designing experiments and interpreting the resulting data.
Table 1: Agonist Activity of this compound
| Receptor Subtype | Parameter | Value (µM) | Cell/Tissue Type | Reference |
| mGluR2 | EC50 | 0.35 | Recombinant | [1] |
| mGluR3 | EC50 | 0.09 | Recombinant | [1] |
| NMDA Receptor | Threshold Conc. | 3 | Rat Cortical Slices | [6] |
Table 2: Antagonist Activity of this compound
| Receptor Subtype | Parameter | Value (µM) | Reference |
| mGluR1 | IC50 | 389 | [1] |
| mGluR5 | IC50 | 630 | [1] |
| mGluR4 | IC50 | 22.5 | [1] |
| mGluR6 | IC50 | 39.6 | [1] |
| mGluR7 | IC50 | 40.1 | [1] |
| mGluR8 | IC50 | 32 | [1] |
Table 3: In Vitro Electrophysiological Effects
| Preparation | Effect | Concentration | Details | Reference |
| Rat Hippocampal Slices (CA1) | Depression of EPSP slope | 10 µM | Reversible depression to 43% of baseline.[4] | [4] |
| Guinea Pig Hippocampal Slices (Mossy Fiber-CA3) | Reduction of fEPSPs | 0.1 µM | Reversible suppression.[7] | [7] |
| Rat Cortical Slices | Depolarization | 3 µM (threshold) | More effective than NMDA.[6] | [6] |
| TAP–SLM Pathway | Inhibition of fEPSP | 100-1000 nM | Concentration-dependent inhibition (41-76%). EC50 of 80 nM.[8] | [8] |
Key Cellular and Molecular Effects
Modulation of Synaptic Transmission
A primary and extensively studied effect of this compound is the modulation of synaptic transmission. At presynaptic terminals, activation of Group II mGluRs by this compound typically leads to an inhibition of neurotransmitter release.[9] This is a key mechanism underlying its ability to depress excitatory postsynaptic potentials (EPSPs) in various brain regions, including the hippocampus.[4][7] For instance, in the mossy fiber pathway of the guinea pig hippocampus, this compound application reversibly reduces field EPSPs.[7]
However, the NMDA receptor agonist activity of this compound can complicate this picture. In some preparations, the observed depression of synaptic transmission has been shown to be reversible by NMDA receptor antagonists like AP5, suggesting a primary role for NMDA receptors in mediating this effect.[4]
Neuroprotection
This compound has demonstrated significant neuroprotective effects in various models of excitotoxicity and ischemic neuronal injury.[3][9][10] The mechanisms underlying this neuroprotection are multifaceted:
-
Inhibition of Glutamate Release: By activating presynaptic Group II mGluRs, this compound can reduce the excessive release of glutamate that occurs during pathological conditions like ischemia, thereby mitigating excitotoxicity.[9]
-
Astrocytic Trophic Factor Release: this compound can act on astrocytes to promote the release of neuroprotective factors, such as Transforming Growth Factor-β (TGF-β).[10] This astrocytic-mediated neuroprotection is a key component of its therapeutic potential.
-
Attenuation of NMDA-induced Neurotoxicity: Paradoxically, despite being an NMDA receptor agonist, this compound can selectively attenuate rapidly triggered excitotoxic death induced by high concentrations of NMDA.[3] This effect is thought to be mediated by the activation of mGluR2/3.[3]
Signaling Pathways
The activation of Group II mGluRs by this compound initiates a canonical Gi/o-coupled signaling cascade. This pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels and decreased protein kinase A (PKA) activity.
Figure 1: this compound signaling via Group II mGluRs.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Electrophysiology in Hippocampal Slices
This protocol is based on methodologies used to study the effects of this compound on synaptic transmission.[4][7]
Objective: To measure the effect of this compound on excitatory postsynaptic potentials (EPSPs) in the hippocampus.
Materials:
-
Adult rat or guinea pig
-
Artificial cerebrospinal fluid (aCSF), saturated with 95% O2 / 5% CO2
-
This compound stock solution
-
Slicing medium (ice-cold, oxygenated)
-
Vibratome
-
Recording chamber with perfusion system
-
Glass microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing medium.
-
Prepare 400-500 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording:
-
Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals, mossy fibers).
-
Place a recording electrode in the corresponding postsynaptic region (e.g., CA1 stratum radiatum, CA3).
-
Establish a stable baseline recording of field EPSPs by delivering stimuli at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application:
-
Once a stable baseline is achieved, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 0.1-10 µM).
-
Continue recording to observe the effect of this compound on the EPSP slope and amplitude.
-
To test for receptor specificity, co-apply antagonists (e.g., AP5 for NMDA receptors, MCCG for Group II mGluRs) with this compound.
-
-
Washout:
-
After the drug application period, switch the perfusion back to standard aCSF to observe the reversibility of the effects.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the data to the pre-drug baseline period.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Figure 2: Workflow for hippocampal slice electrophysiology.
Cell Culture Neuroprotection Assay
This protocol is based on methodologies used to assess the neuroprotective effects of this compound against excitotoxicity.[3]
Objective: To determine if this compound can protect cultured neurons from NMDA-induced cell death.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium supplemented with B27 and glutamine
-
NMDA stock solution
-
This compound stock solution
-
Cell viability assay kit (e.g., LDH assay, Trypan Blue)
-
Multi-well culture plates
Procedure:
-
Cell Culture:
-
Prepare primary cortical neuron cultures from embryonic rodents.
-
Plate cells in multi-well plates coated with a suitable substrate (e.g., poly-D-lysine).
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2.
-
-
Experimental Treatment:
-
After a suitable period in culture (e.g., 7-10 days), replace the culture medium with a defined experimental buffer.
-
Pre-incubate the cultures with this compound at the desired concentration for a specified period.
-
Induce excitotoxicity by exposing the cultures to a high concentration of NMDA (e.g., 200 µM) for a short duration (e.g., 5 minutes).
-
In control wells, apply vehicle instead of this compound and/or NMDA.
-
-
Post-treatment and Viability Assessment:
-
After the NMDA exposure, wash the cultures and return them to the original conditioned medium.
-
Incubate for 24 hours to allow for the development of cell death.
-
Assess neuronal viability using a standard assay (e.g., measure lactate (B86563) dehydrogenase (LDH) release into the medium, which is indicative of cell death).
-
-
Data Analysis:
-
Quantify cell death in each experimental condition.
-
Normalize the data to the control (no NMDA) and maximal damage (NMDA alone) groups.
-
Perform statistical analysis to determine if this compound provided significant neuroprotection.
-
Logical Relationships and Experimental Considerations
The dual agonism of this compound at both Group II mGluRs and NMDA receptors is a critical consideration for experimental design and data interpretation. The following diagram illustrates the logical steps to dissect the contribution of each receptor system to an observed effect.
Figure 3: Dissecting the mechanism of this compound action.
Conclusion
This compound is a powerful but complex pharmacological agent. Its primary action as a potent Group II mGluR agonist is well-established, leading to the modulation of synaptic transmission and offering neuroprotective effects. However, its significant agonist activity at NMDA receptors cannot be overlooked and must be accounted for in experimental design through the use of appropriate concentrations and selective antagonists. This guide provides a comprehensive overview of the cellular and molecular effects of this compound, offering researchers the foundational knowledge required to effectively utilize this compound in their studies of glutamatergic signaling and its role in the central nervous system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A metabotropic glutamate receptor agonist this compound suppresses synaptic transmission at mossy fiber pathway of the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effects of group II metabotropic glutamate receptor agonist this compound on hippocampal neurons in transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotection by Glial Metabotropic Glutamate Receptors Is Mediated by Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of DCG-IV on Synaptic Transmission: A Technical Guide
(2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine (DCG-IV) , a potent agonist for group II metabotropic glutamate (B1630785) receptors (mGluRs), has been a critical pharmacological tool for elucidating the roles of these receptors in regulating synaptic transmission and plasticity in the central nervous system. This technical guide provides an in-depth overview of the in vivo effects of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Effects of this compound on Synaptic Transmission
The in vivo application of this compound predominantly leads to the inhibition of synaptic transmission, an effect attributed to the activation of presynaptic group II mGluRs (mGluR2 and mGluR3). However, at higher concentrations, this compound can also exhibit agonist activity at N-methyl-D-aspartate (NMDA) receptors, leading to neuronal depolarization.[1][2] The following tables summarize the quantitative effects of this compound across different experimental paradigms.
| Brain Region | Synaptic Pathway | Animal Model | This compound Concentration/Dose | Effect on Excitatory Postsynaptic Potential (EPSP) | Reference |
| Hippocampus (CA1) | Schaffer Collateral | Rat | 10 µM (in vitro) | Depression to 0.57 ± 0.22 of baseline EPSP slope | [3] |
| Hippocampus (CA3) | Mossy Fiber | Guinea Pig | 0.1 µM (in vitro) | Reversible reduction of field EPSPs | [4] |
| Hippocampus (Dentate Gyrus) | Medial Perforant Path | Rat | EC50: Lower than in lateral path | Dose-dependent reversible inhibition (Maximal inhibition ~80%) | [5] |
| Hippocampus (Dentate Gyrus) | Lateral Perforant Path | Rat | EC50: 230 ± 58 nM (for LY354740, similar action for this compound) | Dose-dependent reversible inhibition (Maximal inhibition ~50%) | [5] |
| Hippocampus (CA1-SLM) | Temporoammonic Path (TAP) | Not Specified | 100 nM | 41 ± 4% inhibition | [6] |
| 300 nM | 69 ± 3% inhibition | [6] | |||
| 1000 nM | 76 ± 3% inhibition | [6] | |||
| Midbrain | Not Specified | Rat | Not Specified | 27% depression of glutamate-mediated EPSPs | [7] |
| Cortex | Not Specified | Rat | Threshold: 3 µM | Dose-dependent depolarization | [2] |
| Behavioral Paradigm | Brain Region of Administration | Animal Model | This compound Dose | Observed Behavioral Effect | Reference |
| Akinesia (Reserpine-induced) | Substantia Nigra pars reticulata (SNr) | Rat | 0.125–0.75 nmol | Dose-dependent increase in net contraversive rotations (max: 395 ± 51 rotations/60 min) | [7][8] |
| Akinesia (Reserpine-induced) | Intraventricular | Rat | 0.125–1.5 nmol | Dose-dependent increase in bilateral locomotor activity (max: 180 ± 21 locomotor units/30 min) | [7][8] |
Signaling Pathways of this compound Action
This compound primarily exerts its effects through the activation of group II mGluRs, which are G-protein coupled receptors. These receptors are typically located on presynaptic terminals and couple to Gi/Go proteins. Their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of voltage-gated calcium channels, ultimately reducing neurotransmitter release. At higher concentrations, this compound can directly activate NMDA receptors, which are ionotropic receptors permeable to Ca2+, leading to postsynaptic depolarization and excitotoxicity.
References
- 1. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A metabotropic glutamate receptor agonist this compound suppresses synaptic transmission at mossy fiber pathway of the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Presynaptic inhibitory action of the group II metabotropic glutamate receptor agonists, LY354740 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) in Presynaptic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) is a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluRs), namely mGluR2 and mGluR3. Its primary role in neurotransmission is the induction of presynaptic inhibition, a process that dampens the release of neurotransmitters from the presynaptic terminal. This technical guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental validation of this compound's function. Quantitative data from key studies are summarized, and detailed experimental protocols are outlined to facilitate further research and development in this area. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's presynaptic inhibitory effects.
Introduction to Presynaptic Inhibition and this compound
Presynaptic inhibition is a fundamental mechanism for modulating synaptic transmission and information processing in the central nervous system (CNS). It involves the suppression of neurotransmitter release from the presynaptic terminal, thereby controlling the strength of synaptic connections. This process can be mediated by various receptors located on the presynaptic axon terminal, which, when activated, trigger intracellular signaling cascades that interfere with the neurotransmitter release machinery.
This compound is a conformationally constrained analog of glutamate that exhibits high selectivity for group II mGluRs.[1] These G-protein coupled receptors (GPCRs) are negatively coupled to adenylyl cyclase.[2] The activation of presynaptic group II mGluRs by this compound leads to a reduction in the probability of neurotransmitter release, a phenomenon observed across various brain regions, including the hippocampus, striatum, and substantia nigra.[3][4]
Mechanism of Action of this compound in Presynaptic Inhibition
The presynaptic inhibitory effect of this compound is primarily mediated by the activation of mGluR2 and mGluR3.[1] These receptors are often located on presynaptic terminals of glutamatergic and other neurons.[1] The binding of this compound to these receptors initiates a signaling cascade that culminates in the reduction of neurotransmitter release. The primary mechanisms include:
-
Inhibition of Presynaptic Calcium Channels: A key step in neurotransmitter release is the influx of calcium (Ca2+) through voltage-gated calcium channels (VGCCs) in the presynaptic terminal. Activation of group II mGluRs by this compound leads to the inhibition of these channels, thereby reducing the Ca2+ influx necessary for the fusion of synaptic vesicles with the presynaptic membrane.[5]
-
Direct Modulation of the Release Machinery: Evidence suggests that the signaling cascade initiated by this compound can also directly interfere with the components of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex, which is essential for vesicle fusion.[2] This provides a Ca2+-independent mechanism for the suppression of neurotransmitter release.[5]
-
Inhibition of Adenylyl Cyclase: Group II mGluRs are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase.[2] This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP can, in turn, affect the activity of protein kinase A (PKA), which is known to phosphorylate various presynaptic proteins involved in neurotransmitter release.
It is important to note that while this compound is a selective group II mGluR agonist, some studies have reported off-target effects, particularly at higher concentrations, where it may act as an agonist at N-methyl-D-aspartate (NMDA) receptors.[6][7] This potential for non-selective activity should be considered when interpreting experimental results.
Signaling Pathways
The signaling pathway for this compound-mediated presynaptic inhibition is initiated by its binding to presynaptic group II mGluRs. The following diagram illustrates the key steps in this process.
Quantitative Data
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: Potency of this compound in Different Brain Regions
| Brain Region/Pathway | Preparation | Effect | EC50 | Reference |
| Hippocampus (Medial Perforant Path) | Rat Hippocampal Slices | Inhibition of field EPSP | Lower potency than LY354740 (EC50 = 115 ± 16 nM) | [3] |
| Hippocampus (Lateral Perforant Path) | Rat Hippocampal Slices | Inhibition of field EPSP | Lower potency than LY354740 (EC50 = 230 ± 58 nM) | [3] |
| Hippocampus (Temporo-ammonic pathway) | Rat Hippocampal Slices | Inhibition of fEPSP slope | 80 nM | [8] |
Table 2: Efficacy of this compound in Inducing Presynaptic Inhibition
| Brain Region/Pathway | Preparation | This compound Concentration | % Inhibition of Synaptic Response | Reference |
| Hippocampus (Mossy Fiber-CA3) | Mouse Hippocampal Slices | 1 µM | ~97% (field EPSP) | [5] |
| Hippocampus (Mossy Fiber-CA3) | Mouse Hippocampal Slices | 1 µM | ~45% (presynaptic Ca2+ transient) | [5] |
| Hippocampus (CA1) | Rat Hippocampal Slices | 10 µM | 43% (EPSP slope) | [6] |
| Midbrain | Rat Brain Slices | Not specified | 27% (glutamate-mediated EPSPs) | [4] |
| Hippocampus (Temporo-ammonic pathway) | Rat Hippocampal Slices | 100 nM | 41 ± 4% | [8] |
| Hippocampus (Temporo-ammonic pathway) | Rat Hippocampal Slices | 300 nM | 69 ± 3% | [8] |
| Hippocampus (Temporo-ammonic pathway) | Rat Hippocampal Slices | 1000 nM | 76 ± 3% | [8] |
Table 3: Effects of this compound on Miniature Excitatory Postsynaptic Currents (mEPSCs)
| Brain Region | Preparation | This compound Concentration | Effect on mEPSC Frequency | Effect on mEPSC Amplitude | Reference |
| Hippocampus (CA3) | Mouse Hippocampal Slices | 1 µM | Decrease (to 73.8 ± 3.9% of control) | No significant change (to 97.0 ± 3.5% of control) | [5] |
Experimental Protocols
The following section outlines a generalized protocol for studying the effects of this compound on presynaptic inhibition using electrophysiology in brain slices.
Brain Slice Preparation
-
Animal Euthanasia and Brain Extraction: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane) and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., containing in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose).
-
Slicing: Use a vibratome to cut coronal or sagittal slices of the desired brain region (e.g., hippocampus) at a thickness of 300-400 µm.
-
Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34 °C) for at least 1 hour to allow for recovery before recording.
Electrophysiological Recording
-
Slice Transfer: Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at a constant flow rate.
-
Electrode Placement:
-
Stimulating Electrode: Position a bipolar stimulating electrode (e.g., tungsten) in the desired fiber tract (e.g., Schaffer collaterals in the hippocampus).
-
Recording Electrode: Place a glass microelectrode filled with aCSF (for field recordings) or an internal solution (for whole-cell recordings) in the target area (e.g., stratum radiatum of CA1 for fEPSPs, or a CA1 pyramidal neuron for whole-cell recordings).
-
-
Data Acquisition:
-
Field Recordings: Record field excitatory postsynaptic potentials (fEPSPs) evoked by stimulation of the afferent pathway.
-
Whole-Cell Recordings: Establish a gigaseal and obtain a whole-cell patch-clamp configuration to record excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs).
-
-
Experimental Paradigm:
-
Baseline Recording: Record stable baseline synaptic responses for at least 20 minutes.
-
Drug Application: Bath-apply this compound at the desired concentration(s).
-
Washout: Perfuse the slice with drug-free aCSF to observe the reversibility of the drug's effects.
-
The following diagram illustrates a typical experimental workflow for studying this compound's effects.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of group II mGluRs in synaptic transmission. Its potent and selective agonist activity at these receptors allows for the targeted modulation of presynaptic inhibition. The primary mechanism of action involves the activation of presynaptic mGluR2 and mGluR3, leading to the inhibition of presynaptic calcium channels and direct modulation of the neurotransmitter release machinery. The quantitative data presented in this guide highlight the efficacy and potency of this compound across different brain regions. The detailed experimental protocols provide a framework for researchers to further explore the intricate roles of group II mGluRs in neuronal function and to assess the therapeutic potential of targeting these receptors in various neurological and psychiatric disorders. Careful consideration of potential off-target effects, particularly at higher concentrations, is crucial for the accurate interpretation of experimental findings.
References
- 1. Differential Presynaptic Localization of Metabotropic Glutamate Receptor Subtypes in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presynaptic inhibitory action of the group II metabotropic glutamate receptor agonists, LY354740 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual mechanism for presynaptic modulation by axonal metabotropic glutamate receptor at the mouse mossy fibre-CA3 synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of DCG-IV with NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine, commonly known as DCG-IV, is a potent agonist primarily recognized for its high affinity for group II metabotropic glutamate (B1630785) receptors (mGluRs). However, a growing body of evidence has firmly established that this compound also functions as an agonist at N-methyl-D-aspartate (NMDA) receptors, a key class of ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory. This dual activity necessitates a careful and thorough understanding of its pharmacological profile for its application in neuroscience research and drug development. This technical guide provides a comprehensive overview of the interaction between this compound and NMDA receptors, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Introduction to this compound and its Dual Pharmacological Profile
This compound is a conformationally restricted analog of glutamate. Its rigid structure confers high potency and selectivity for group II mGluRs (mGluR2 and mGluR3). However, studies have demonstrated that this compound can also elicit physiological responses through the activation of NMDA receptors. This activity is particularly relevant in experimental contexts where this compound is used to probe the function of group II mGluRs, as its effects on NMDA receptors can confound data interpretation. Understanding the nuances of this interaction is therefore paramount for the accurate design and analysis of experiments.
The agonist activity of this compound at NMDA receptors has been demonstrated in various neuronal preparations, including the hippocampus and cerebral cortex.[1][2][3] Its effects are sensitive to blockade by selective NMDA receptor antagonists, such as D-(-)-2-amino-5-phosphonopentanoic acid (D-AP5), confirming its action at this receptor type.[1][2][4]
Quantitative Analysis of this compound Interaction with NMDA Receptors
The potency and efficacy of this compound at NMDA receptors have been characterized in several electrophysiological studies. While specific binding affinity data (Ki) for different NMDA receptor subunit combinations are not extensively available in the public domain, functional data provide valuable insights into its activity.
| Parameter | Value/Observation | Experimental System | Reference |
| Threshold Concentration for Depolarization | 3 µM | Rat cortical slices | [3] |
| Relative Potency | Weaker than NMDA, but more potent than glutamate in eliciting agonist-gated currents. | Immature rat hippocampal neurons (concentration-jump experiments) | [4] |
| Effect on Excitatory Postsynaptic Potential (EPSP) | 10 µM this compound caused a ~43% depression of baseline EPSP slope. | Rat hippocampus (CA1) | [1] |
| Antagonism | This compound-induced effects are reversed by the NMDA receptor antagonist D-AP5 (50 µM). | Rat hippocampus (CA1) | [1][2] |
Note: The available data primarily focus on the functional consequences of this compound application. Further research is required to fully elucidate the binding affinities and efficacy of this compound at specific NMDA receptor subunit compositions (e.g., GluN1/GluN2A vs. GluN1/GluN2B).
Experimental Protocols for Investigating this compound and NMDA Receptor Interaction
The following protocols provide a framework for studying the effects of this compound on NMDA receptor activity using whole-cell patch-clamp electrophysiology and calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to record NMDA receptor-mediated currents evoked by this compound in cultured neurons or brain slices.
Objective: To measure the electrophysiological response of NMDA receptors to this compound application.
Materials:
-
Cells: Cultured hippocampal or cortical neurons, or acute brain slices.
-
Recording Setup: Patch-clamp amplifier, micromanipulator, data acquisition system, and perfusion system.
-
Pipettes: Borosilicate glass capillaries (3-7 MΩ resistance).
-
Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 100 µM glycine, pH 7.2 with NaOH.[5] Mg²⁺ is typically omitted to prevent voltage-dependent block of NMDA receptors.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2 with CsOH.[5] Cesium is used to block potassium channels, and BAPTA chelates intracellular calcium.
-
Pharmacological Agents: this compound, NMDA (positive control), D-AP5 (NMDA receptor antagonist), CNQX (AMPA/kainate receptor antagonist), picrotoxin (B1677862) (GABA-A receptor antagonist), tetrodotoxin (B1210768) (TTX, to block voltage-gated sodium channels).
-
Procedure:
-
Preparation: Prepare and oxygenate (with 95% O₂/5% CO₂) the external solution. Prepare internal solution and stock solutions of all pharmacological agents.
-
Cell/Slice Preparation: Place the cultured neurons on a coverslip or a brain slice in the recording chamber and continuously perfuse with oxygenated external solution containing TTX, picrotoxin, and CNQX to isolate NMDA receptor currents.
-
Patching:
-
Fabricate a patch pipette and fill it with the internal solution.
-
Approach a neuron under visual guidance and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the neuron at a holding potential of -60 mV or -70 mV.
-
Record a stable baseline current.
-
Apply this compound at various concentrations through the perfusion system.
-
To confirm the involvement of NMDA receptors, co-apply this compound with D-AP5.
-
Record the evoked currents.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the this compound-evoked currents.
-
Construct dose-response curves to determine the EC₅₀ of this compound.
-
Compare the characteristics of this compound-evoked currents with those evoked by NMDA.
-
Expected Results: Application of this compound should elicit an inward current at negative holding potentials, which is characteristic of NMDA receptor activation. This current should be blocked by the co-application of D-AP5.
Calcium Imaging
This protocol allows for the visualization of intracellular calcium changes in response to this compound-mediated NMDA receptor activation.
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) following the application of this compound.
Materials:
-
Cells: Cultured neurons on glass-bottom dishes.
-
Imaging Setup: Fluorescence microscope with a calcium imaging system.
-
Reagents:
-
Loading Buffer: External solution containing a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) and Pluronic F-127.
-
Stimulation Buffer: External solution containing this compound.
-
Inhibitor Solution: Stimulation buffer containing D-AP5.
-
Procedure:
-
Dye Loading: Incubate cultured neurons with the loading buffer for 30-45 minutes at 37°C.
-
Washing: Wash the cells with external solution to remove excess dye.
-
Imaging:
-
Mount the dish on the microscope stage and perfuse with external solution.
-
Acquire a baseline fluorescence image.
-
Apply the stimulation buffer containing this compound and record the change in fluorescence.
-
To confirm the role of NMDA receptors, pre-incubate with D-AP5 before applying the this compound stimulation buffer.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Quantify the peak calcium response to this compound in the presence and absence of D-AP5.
-
Expected Results: Application of this compound should lead to an increase in intracellular calcium, as indicated by an increase in fluorescence. This calcium influx should be significantly reduced or abolished by the presence of D-AP5.
Signaling Pathways and Experimental Workflows
Activation of NMDA receptors by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium.
This compound-Mediated NMDA Receptor Activation and Downstream Signaling
The binding of this compound to the NMDA receptor, in conjunction with a co-agonist like glycine, leads to the opening of the ion channel. This allows for the influx of cations, most notably Ca²⁺. The subsequent rise in intracellular calcium concentration activates a variety of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor cAMP response element-binding protein (CREB).
Experimental Workflow for Characterizing this compound's NMDA Receptor Agonism
A logical workflow for the comprehensive characterization of this compound's effects on NMDA receptors involves a combination of electrophysiological and imaging techniques.
References
- 1. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropharmacology [personal.utdallas.edu]
- 3. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Neuroprotective Landscape of DCG-IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) , a potent agonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3), has emerged as a significant compound of interest in the field of neuroprotection. This technical guide provides an in-depth overview of the neuroprotective properties of this compound, focusing on its core mechanisms of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential as a therapeutic agent against excitotoxic neuronal injury.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily centered on the activation of group II mGluRs. These receptors are coupled to inhibitory G-proteins (Gi/o), and their activation initiates a cascade of intracellular events that collectively mitigate neuronal damage. However, it is crucial to acknowledge the dual role of this compound, as it can also act as an N-methyl-D-aspartate (NMDA) receptor agonist, a factor that requires careful consideration in experimental design and data interpretation.[1][2][3][4]
Activation of Group II Metabotropic Glutamate Receptors (mGluR2/3)
The principal neuroprotective mechanism of this compound is its agonistic activity at mGluR2 and mGluR3 subtypes.[5] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This reduction in cAMP is a key event that contributes to the overall neuroprotective effect. The involvement of a pertussis toxin-sensitive G-protein further confirms the role of the Gi/o signaling pathway.[6]
Presynaptic Inhibition of Glutamate Release
A critical consequence of mGluR2/3 activation by this compound is the presynaptic inhibition of glutamate release. By acting on autoreceptors located on presynaptic terminals, this compound reduces the excessive release of glutamate, a primary mediator of excitotoxicity. This mechanism is particularly relevant in conditions of ischemic brain injury where a surge in extracellular glutamate triggers a cascade of neurotoxic events.[7]
Indirect Neuroprotection via Astrocyte-Mediated TGF-β Release
Beyond its direct neuronal effects, this compound also confers neuroprotection through an indirect mechanism involving astrocytes. Activation of mGluRs on astrocytes by this compound stimulates the release of Transforming Growth Factor-β (TGF-β).[8] This growth factor, in turn, acts on neighboring neurons to promote their survival and resilience against excitotoxic insults. This highlights a novel glia-dependent pathway in this compound's neuroprotective arsenal.
Dual Agonism at NMDA Receptors
An important consideration when utilizing this compound is its activity as an NMDA receptor agonist.[1][2][3][4][9] While its primary role in neuroprotection is attributed to mGluR2/3 activation, its ability to also activate NMDA receptors can introduce confounding effects, particularly at higher concentrations. This dual pharmacology necessitates careful dose-response studies and the use of appropriate antagonists to dissect the specific contributions of each receptor system to the observed effects.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data from various studies, providing insights into the potency and efficacy of this compound in different experimental paradigms.
| Parameter | Value | Brain Region/Cell Type | Experimental Model | Reference |
| EC50 for G-protein activation | 0.16 ± 0.17 µM | Rat cortical membranes | [³⁵S]GTPγS binding assay | [1] |
| EC50 for inhibition of fEPSP slope | 80 nM | Rat hippocampus (TAP–SLM pathway) | Electrophysiology | [10] |
| Threshold concentration for depolarization (as NMDA agonist) | 3 µM | Rat cortical slices | Electrophysiology | [9] |
Table 1: Potency of this compound in In Vitro Assays
| Condition | This compound Concentration/Dose | Outcome | Reference |
| Rapidly triggered NMDA-induced neurotoxicity | Not specified, but partially attenuated death from 200 µM NMDA for 5 min | Partial neuroprotection | [6] |
| Kainate-induced neurotoxicity | Prolonged infusion of 24-240 pmol/h | Decreased neuronal damage | [11] |
| Transient forebrain ischemia | 250 pmol (intraventricular) | Attenuated extracellular glutamate increase and increased CA1 neuron survival | [7] |
| NMDA toxicity in mixed cortical cultures | 1 µM | Neuroprotection (effects were not additive with TGF-β) | [8] |
| Inhibition of synaptic transmission | 10 µM | 43% depression of baseline EPSP slope | [3] |
Table 2: Effective Concentrations and Doses of this compound in Neuroprotection and a Bell-Shaped Dose-Response
A study on the neuroprotective actions of this compound against intraventricular kainate in rats demonstrated a bell-shaped dose-response relationship. Prolonged intraventricular infusion of this compound at doses between 24-240 pmol/h decreased neuronal damage. However, high doses of this compound, greater than 800 pmol/h, did not offer protection and, in fact, increased the degradation of hippocampal CA1 pyramidal neurons.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective properties.
NMDA-Induced Excitotoxicity in Primary Cortical Neuron Culture
This protocol outlines the induction of excitotoxicity in primary cortical neurons, a common in vitro model to assess neuroprotective agents.
Materials:
-
Primary cortical neurons cultured on poly-D-lysine coated plates
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Hank's Balanced Salt Solution (HBSS)
-
NMDA solution (in water)
-
This compound solution (in water or appropriate vehicle)
-
Trypan Blue solution (0.4%)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Culture: Culture primary cortical neurons from embryonic day 15-18 mice or rats on poly-D-lysine coated multi-well plates in Neurobasal medium with supplements. Allow neurons to mature for at least 7-10 days in vitro.[12]
-
Pre-treatment: On the day of the experiment, replace the culture medium with pre-warmed HBSS. Add this compound at the desired concentrations to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes).
-
Excitotoxic Insult: Add NMDA to the wells to a final concentration known to induce significant cell death (e.g., 100-300 µM). The duration of NMDA exposure is critical; for rapidly triggered excitotoxicity, a short exposure of 5-10 minutes is often used.[6][13]
-
Washout: After the NMDA exposure, gently wash the cells three times with pre-warmed HBSS to remove NMDA and the test compounds.
-
Incubation: Return the cells to their original culture medium or fresh pre-warmed Neurobasal medium with supplements and incubate for 24 hours.
-
Assessment of Neuronal Viability:
-
Trypan Blue Exclusion Assay:
-
Gently aspirate the culture medium.
-
Add a 1:1 mixture of 0.4% Trypan Blue solution and HBSS to each well.[14][15][16][17]
-
Incubate for 2-3 minutes at room temperature.
-
Count the number of blue (dead) and unstained (live) cells in multiple fields of view using a light microscope.
-
Calculate the percentage of viable cells.
-
-
LDH Assay:
-
Collect the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions to measure the amount of LDH released from damaged cells.
-
-
Transient Forebrain Ischemia in a Rat Model
This in vivo protocol describes a model of global cerebral ischemia to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Microvascular clips
-
Temperature control system
-
This compound solution for administration (e.g., intraventricular or intraperitoneal)
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Surgical Procedure (Two-Vessel Occlusion Model):
-
Make a ventral midline incision in the neck to expose both common carotid arteries (CCAs).[18][19]
-
Carefully separate the CCAs from the vagus nerves.
-
Place microvascular clips around both CCAs to induce ischemia.
-
Induce systemic hypotension (e.g., to a mean arterial blood pressure of 50 mmHg) by controlled bleeding from a femoral artery to ensure profound forebrain ischemia.
-
-
Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 10-20 minutes). After the ischemic period, remove the clips to allow reperfusion and restore blood pressure.
-
Drug Administration: Administer this compound at the desired dose and route (e.g., intraventricularly via a pre-implanted cannula or intraperitoneally) at a specific time point relative to the ischemic insult (e.g., before or after).[7]
-
Post-operative Care: Suture the incisions and allow the animal to recover. Monitor the animal for any neurological deficits.
-
Assessment of Neuroprotection:
-
Histology: After a survival period (e.g., 7 days), perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Collect the brain, cryoprotect it, and section it. Stain the sections with a neuronal marker (e.g., NeuN) or a marker for cell death (e.g., Fluoro-Jade B) to assess the extent of neuronal damage, particularly in vulnerable regions like the hippocampal CA1 area.
-
Behavioral Tests: Conduct behavioral tests (e.g., Morris water maze, radial arm maze) to assess cognitive function and memory deficits.
-
In Vivo Microdialysis for Extracellular Glutamate Measurement
This protocol details the use of microdialysis to measure extracellular glutamate levels in the brain of a freely moving rat, a key technique to assess the presynaptic inhibitory effects of this compound.
Materials:
-
Rat with a stereotaxically implanted guide cannula targeting the brain region of interest (e.g., hippocampus, striatum)
-
Microdialysis probe
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
Procedure:
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving rat.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[20]
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of extracellular glutamate.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials in a fraction collector.
-
Drug Administration: Administer this compound (e.g., systemically or through the microdialysis probe via reverse dialysis) and continue to collect dialysate samples to measure the effect on extracellular glutamate levels.
-
Glutamate Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC with pre-column derivatization and fluorescence detection.[21][22][23]
Western Blot Analysis of Signaling Proteins
This protocol describes the methodology to assess the phosphorylation status of key signaling proteins (e.g., Akt, ERK, JNK) in neuronal cells following this compound treatment.
Materials:
-
Cultured neuronal cells
-
This compound solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cultured neuronal cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[24][25][26][27][28]
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and then apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound neuroprotective signaling pathways.
Caption: Experimental workflow for in vitro neuroprotection assay.
Caption: Experimental workflow for in vivo transient forebrain ischemia model.
Conclusion
This compound presents a compelling profile as a neuroprotective agent, with well-defined mechanisms of action primarily mediated by the activation of group II metabotropic glutamate receptors. Its ability to reduce presynaptic glutamate release and to engage a novel astrocyte-mediated protective pathway involving TGF-β underscores its therapeutic potential. However, the dual agonism at NMDA receptors necessitates careful consideration in the design and interpretation of studies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the neuroprotective properties of this compound and to advance its potential translation into clinical applications for a range of neurological disorders characterized by excitotoxic neuronal death.
References
- 1. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of the metabotropic glutamate receptor agonist, this compound, against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of group II metabotropic glutamate receptor agonist this compound on hippocampal neurons in transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection by Glial Metabotropic Glutamate Receptors Is Mediated by Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticonvulsive and neuroprotective actions of a potent agonist (this compound) for group II metabotropic glutamate receptors against intraventricular kainate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 13. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro | Journal of Neuroscience [jneurosci.org]
- 14. revvity.com [revvity.com]
- 15. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brd.nci.nih.gov [brd.nci.nih.gov]
- 18. Models for studying long-term recovery following forebrain ischemia in the rat. 2. A 2-vessel occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. | Semantic Scholar [semanticscholar.org]
- 23. On the Origin of Extracellular Glutamate Levels Monitored in the Basal Ganglia of the Rat by In Vivo Microdialysis | Semantic Scholar [semanticscholar.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
The Group II Metabotropic Glutamate Receptor Agonist DCG-IV: A Technical Guide for Preclinical Parkinson's Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV), a potent group II metabotropic glutamate (B1630785) (mGlu) receptor agonist, in preclinical models of Parkinson's disease (PD). It details the rationale for its use, experimental methodologies, and its effects on motor and non-motor symptoms, supported by quantitative data and visualizations of the underlying signaling pathways and experimental workflows.
Introduction: The Rationale for Targeting Group II mGlu Receptors in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to a dopamine (B1211576) deficit in the striatum. This deficit disrupts the balance of the basal ganglia circuitry, resulting in the cardinal motor symptoms of PD, including bradykinesia, rigidity, and tremor. A key downstream effect of dopamine depletion is the hyperactivity of the subthalamic nucleus (STN), which leads to excessive glutamatergic transmission to the output nuclei of the basal ganglia, the internal globus pallidus (GPi) and the substantia nigra pars reticulata (SNr). This glutamatergic overactivity is a major contributor to the motor deficits seen in PD.
Group II mGlu receptors, comprising mGluR2 and mGluR3, are G-protein coupled receptors that are predominantly located presynaptically on glutamatergic terminals. Their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in glutamate release. By targeting these receptors with agonists like this compound, it is possible to dampen the excessive glutamatergic transmission in the basal ganglia, thereby offering a non-dopaminergic therapeutic strategy to alleviate motor symptoms and potentially exert neuroprotective effects.
Mechanism of Action of this compound
This compound is a potent and selective agonist for group II mGlu receptors (mGluR2 and mGluR3). Its therapeutic potential in PD models stems from its ability to modulate glutamatergic neurotransmission in key areas of the basal ganglia.
Signaling Pathway
The activation of presynaptic mGluR2/3 by this compound initiates a signaling cascade that culminates in the reduction of glutamate release from the nerve terminal. This process is primarily mediated by the Gαi/o subunit of the G-protein, which, upon receptor activation, inhibits adenylyl cyclase. The subsequent decrease in intracellular cAMP levels leads to reduced protein kinase A (PKA) activity. PKA is known to phosphorylate various proteins involved in the synaptic vesicle release machinery, and its inhibition by this compound ultimately leads to a decrease in the probability of glutamate-containing vesicle fusion and release.
Experimental Protocols in Rodent Models of Parkinson's Disease
The reserpine-induced model of akinesia is a commonly used pharmacological model to study parkinsonian motor deficits. Reserpine (B192253) depletes vesicular monoamine stores, including dopamine, leading to profound akinesia.
Reserpine-Induced Akinesia Model in Rats
Objective: To induce a state of akinesia in rats that mimics the motor deficits of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Reserpine solution (dissolved in glacial acetic acid and diluted with distilled water)
-
Injection supplies (syringes, needles)
Procedure:
-
Administer reserpine (5 mg/kg, s.c.) to the rats.[1]
-
House the rats individually with free access to food and water.
-
Allow 18 hours for the full akinetic state to develop before commencing behavioral testing.[1]
Stereotaxic Surgery for Intranigral and Intraventricular Injections
Objective: To precisely deliver this compound to specific brain regions, such as the substantia nigra pars reticulata (SNr) or the cerebral ventricles.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannulae and internal injection cannulae
-
This compound solution (dissolved in artificial cerebrospinal fluid)
-
Microinfusion pump
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., SNr or lateral ventricle).
-
Drill a small hole in the skull at the determined coordinates.
-
Lower the guide cannula to the desired depth and secure it to the skull with dental cement and screws.
-
Allow the animal to recover from surgery for at least one week.
-
For injection, gently restrain the animal, remove the dummy cannula, and insert the internal injection cannula connected to the microinfusion pump.
-
Infuse this compound at a slow, controlled rate (e.g., 0.1 µl/min for intranigral injections).[1]
-
After infusion, leave the injection cannula in place for a few minutes to allow for diffusion and prevent backflow.
-
Replace the dummy cannula.
Behavioral Assessments
Objective: To assess the unilateral motor effects of this compound by measuring rotational behavior.
Procedure:
-
Place the rat in a circular arena.
-
After unilateral intranigral injection of this compound, record the number of full 360° turns in both the contraversive (away from the injected side) and ipsiversive (towards the injected side) directions for a set period (e.g., 60 minutes).[1]
-
Calculate the net contraversive rotations (contraversive turns - ipsiversive turns).
Objective: To measure the effect of this compound on general locomotor activity.
Procedure:
-
Place the rat in an open-field arena (e.g., a square box with infrared beams to track movement).
-
After intraventricular injection of this compound, record the total distance traveled or the number of beam breaks over a specific time (e.g., 30 minutes).[1]
Objective: To assess forelimb use asymmetry, a measure of motor deficit in unilateral Parkinson's models.
Procedure:
-
Place the rat in a transparent cylinder.
-
Videotape the rat's exploratory behavior for a set duration (e.g., 5 minutes).
-
Score the number of times the rat uses its left forelimb, right forelimb, or both forelimbs simultaneously to touch the cylinder wall during rearing.
-
Calculate the percentage of contralateral limb use relative to the total number of limb uses.
Objective: To assess the anxiolytic or anxiogenic effects of this compound.
Procedure:
-
The apparatus consists of two open arms and two closed arms elevated from the floor.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms versus the closed arms and the number of entries into each arm type. A higher proportion of time spent in the open arms is indicative of reduced anxiety-like behavior.
Objective: To evaluate the potential antidepressant-like effects of this compound.
Procedure:
-
Place the rat in a cylinder filled with water from which it cannot escape.
-
Conduct a pre-test session (e.g., 15 minutes) on the first day.
-
24 hours later, conduct a test session (e.g., 5 minutes) and record the duration of immobility (floating with minimal movements to keep the head above water). A decrease in immobility time is interpreted as an antidepressant-like effect.
Neurochemical Analysis
Objective: To quantify the levels of dopamine and its metabolites in brain tissue.
Procedure:
-
Euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum).
-
Homogenize the tissue in an appropriate buffer.
-
Analyze the homogenate using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to measure the concentrations of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from studies investigating the effects of this compound in rodent models of Parkinson's disease.
Table 1: Effects of Unilateral Intranigral this compound Injection on Rotational Behavior in Reserpine-Treated Rats [1]
| Dose of this compound (nmol) | Net Contraversive Rotations (per 60 min) |
| Vehicle | ~0 |
| 0.125 | ~0 |
| 0.25 | ~100 |
| 0.50 | ~250 |
| 0.75 | 395 ± 51 |
Table 2: Effects of Intraventricular this compound Injection on Locomotor Activity in Reserpine-Treated Rats [1]
| Dose of this compound (nmol) | Locomotor Activity (Arbitrary Locomotor Units per 30 min) |
| Vehicle | ~0 |
| 0.125 | ~0 |
| 0.25 | ~100 |
| 0.50 | 180 ± 21 |
| 1.00 | ~180 |
| 1.50 | ~180 |
Note: Data for non-motor behavioral tests and neurochemical changes following this compound treatment in Parkinson's models are limited in the currently available literature. The tables above are based on a key study demonstrating the motor effects of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound like this compound in a reserpine-induced rat model of Parkinson's disease.
Conclusion
This compound, as a group II mGlu receptor agonist, has demonstrated clear efficacy in alleviating motor deficits in the reserpine model of Parkinson's disease. Its mechanism of action, centered on the reduction of excessive glutamatergic transmission in the basal ganglia, represents a promising non-dopaminergic therapeutic avenue. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute preclinical studies to further explore the potential of this compound and other group II mGluR agonists for the treatment of Parkinson's disease. Further research is warranted to investigate the effects of this compound on non-motor symptoms and its potential for neuroprotection in progressive models of the disease.
References
The History of DCG-IV as a Research Tool: An In-depth Technical Guide
(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) , a conformationally restricted analog of glutamate (B1630785), has played a pivotal, albeit complex, role in the field of neuroscience research. Initially lauded as a highly potent and selective agonist for group II metabotropic glutamate receptors (mGluRs), it enabled significant strides in understanding the function of these receptors in synaptic transmission and neuronal excitability. However, subsequent research revealed a significant off-target effect as an agonist at N-methyl-D-aspartate (NMDA) receptors, necessitating a careful re-evaluation of earlier findings and highlighting the critical importance of pharmacological specificity in research tools. This guide provides a comprehensive overview of the history of this compound's use, its pharmacological profile, key experimental protocols, and the signaling pathways it modulates.
Pharmacological Profile of this compound
This compound's primary utility stems from its potent agonism at group II mGluRs, which include the subtypes mGluR2 and mGluR3. These Gi/o-coupled receptors are predominantly located presynaptically, where they act as inhibitory autoreceptors to reduce neurotransmitter release. However, the discovery of its activity at ionotropic NMDA receptors has added a layer of complexity to its pharmacological profile.
Quantitative Data: Receptor Binding and Potency
The following tables summarize the quantitative data on this compound's activity at various glutamate receptor subtypes.
| Group II Metabotropic Glutamate Receptors | |
| Receptor Subtype | EC50 (μM) |
| mGluR2 | 0.35[1] |
| mGluR3 | 0.09[1] |
| Group I and III Metabotropic Glutamate Receptors (Antagonist Activity) | |
| Receptor Subtype | IC50 (μM) |
| mGluR1 | 389[1] |
| mGluR5 | 630[1] |
| mGluR4 | 22.5[1] |
| mGluR6 | 39.6[1] |
| mGluR7 | 40.1[1] |
| mGluR8 | 32[1] |
| NMDA Receptor Agonist Activity | |
| Preparation | Observation |
| Rat Cortical Slices | More effective than NMDA in causing depolarization, with a threshold concentration of 3 microM.[2] |
| Immature Rat Hippocampal Neurons | Weaker than NMDA but more potent than glutamate in eliciting agonist-gated currents.[3] |
Signaling Pathways Modulated by this compound
As a group II mGluR agonist, this compound primarily activates the Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Its action at NMDA receptors, which are ligand-gated ion channels, leads to an influx of Ca2+ and subsequent activation of various calcium-dependent signaling pathways.
Signaling pathways activated by this compound.
Key Experimental Protocols Utilizing this compound
This compound has been instrumental in a variety of experimental paradigms to probe the function of group II mGluRs and, inadvertently, NMDA receptors.
Electrophysiology in Brain Slices
A common application of this compound is in electrophysiological recordings from acute brain slices to study its effects on synaptic transmission.
Objective: To assess the effect of this compound on excitatory postsynaptic potentials (EPSPs).
Methodology:
-
Slice Preparation: Adult rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., hippocampus, cortex) are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature. Field EPSPs (fEPSPs) are evoked by stimulating afferent pathways with a bipolar electrode.
-
Drug Application: A stable baseline of fEPSPs is recorded for at least 20 minutes. This compound is then bath-applied at known concentrations (e.g., 1-10 µM).[4]
-
Data Analysis: The slope and/or amplitude of the fEPSPs are measured and compared before, during, and after this compound application to determine its effect on synaptic strength. To confirm the receptor mediating the effect, experiments can be repeated in the presence of specific group II mGluR antagonists (e.g., LY341495) or NMDA receptor antagonists (e.g., AP5).[4]
Experimental workflow for electrophysiology.
In Vivo Behavioral Studies
This compound has been administered directly into the brain of animal models to investigate the behavioral consequences of activating group II mGluRs.
Objective: To evaluate the effect of this compound on akinesia in a rat model of Parkinson's disease.[5][6]
Methodology:
-
Animal Model: Rats are rendered akinetic using reserpine.[6]
-
Surgical Procedure: Stereotaxic surgery is performed to implant cannulae into a specific brain region, such as the substantia nigra pars reticulata (SNr) or the lateral ventricles for intraventricular administration.[6]
-
Drug Administration: Following a recovery period, this compound is microinjected through the cannulae at various doses.[6]
-
Behavioral Assessment: Locomotor activity and rotational behavior are quantified using automated activity monitors. The effect of this compound is compared to vehicle-injected control animals.[5][6]
-
Pharmacological Validation: To confirm the involvement of group II mGluRs, a separate group of animals is pre-treated with a group II mGluR antagonist before this compound administration.[5][6]
The Dual-Edged Sword: this compound in Drug Development
The history of this compound serves as a crucial case study for drug development professionals. Its high potency at the intended target was a promising start. However, the later discovery of significant off-target effects underscores the importance of comprehensive pharmacological profiling.
The logical progression of this compound's history.
Conclusion
This compound remains a valuable tool in the neuroscience researcher's armamentarium. Its history, however, provides a critical lesson in the complexities of pharmacology. While its potent activation of group II mGluRs has yielded significant insights, its agonist activity at NMDA receptors necessitates careful experimental design and interpretation. For researchers and drug development professionals, the story of this compound underscores the imperative for thorough characterization of chemical probes to ensure the validity and reproducibility of scientific findings. The development of more selective group II mGluR agonists, such as LY354740, was a direct consequence of the lessons learned from the complex pharmacology of this compound.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Presynaptic inhibitory action of the group II metabotropic glutamate receptor agonists, LY354740 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of DCG-IV in Long-Term Potentiation: A Technical Guide
Abstract: (2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine (DCG-IV) is a potent and widely utilized agonist for Group II metabotropic glutamate (B1630785) receptors (mGluRs), which play a crucial modulatory role in synaptic plasticity. Long-term potentiation (LTP), a persistent strengthening of synapses, is a fundamental cellular mechanism underlying learning and memory. This technical guide provides an in-depth analysis of the effects of this compound on LTP. We dissect its primary mechanism of action via mGluR2/3 activation, which leads to presynaptic inhibition, and critically examine its confounding off-target agonist activity at N-methyl-D-aspartate (NMDA) receptors. This document summarizes key quantitative data, details common experimental protocols, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers in neuroscience and drug development.
Introduction to this compound and Long-Term Potentiation
Long-Term Potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from synchronous stimulation.[1] It is a primary experimental model for investigating the synaptic basis of learning and memory.[2] The most extensively studied form of LTP is dependent on the activation of postsynaptic NMDA receptors (NMDARs) in pathways like the Schaffer collateral-CA1 (SC-CA1) synapse in the hippocampus.[3][4] NMDAR activation requires the binding of glutamate and sufficient postsynaptic depolarization to relieve a magnesium (Mg²⁺) block, allowing calcium (Ca²⁺) influx.[5] This Ca²⁺ surge triggers a cascade of downstream signaling events, leading to an increase in the number and function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, thereby strengthening the synapse.[6]
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and plasticity. They are classified into three groups. This compound is a potent agonist for Group II mGluRs, which includes mGluR2 and mGluR3.[7] These receptors are typically coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[7] They are often located presynaptically, where they function as autoreceptors to inhibit neurotransmitter release.[7][8]
The effect of this compound on LTP is complex due to its dual activity. At low concentrations, it selectively activates Group II mGluRs, leading to an inhibition of glutamate release. However, at higher concentrations, it can directly activate NMDA receptors, complicating the interpretation of its effects on NMDAR-dependent LTP.[9][10][11]
Core Mechanisms of Action
On-Target: Group II mGluR Agonism
The primary and intended action of this compound is the activation of presynaptic mGluR2 and mGluR3. In hippocampal pathways such as the mossy fiber-CA3 synapse, where mGluR2 is the predominant Group II receptor, this compound activation robustly suppresses glutamate release.[7] This is achieved through a Gαi/o-mediated signaling cascade that inhibits N-type Ca²⁺ channels and reduces cAMP levels.[7] By decreasing presynaptic Ca²⁺ entry and the probability of vesicle fusion, this compound effectively dampens synaptic transmission.[7] This presynaptic inhibitory action generally raises the threshold for LTP induction, as less glutamate is available to activate postsynaptic NMDARs.[7]
Off-Target: NMDA Receptor Agonism
A critical consideration when using this compound is its agonist activity at NMDA receptors. Studies have shown that at concentrations of 3-10 µM and higher, this compound can elicit inward currents and depolarizations that are blocked by NMDAR antagonists like D(-)-2-amino-5-phosphonopentanoic acid (AP5), but not by Group II mGluR antagonists.[9][11] This effect is particularly prominent in the CA1 region of the hippocampus.[9] Therefore, experiments using high concentrations of this compound may produce results stemming from direct NMDAR activation rather than, or in addition to, mGluR2/3-mediated effects. This confounds its use as a selective tool to probe Group II mGluR function in NMDAR-dependent processes like canonical LTP.[7][9]
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from studies investigating the effects of this compound on synaptic transmission and LTP.
| Parameter | Pathway | This compound Concentration | Effect | Reference |
| fEPSP Slope Inhibition | Temporoammonic Path (TAP) – CA1-SLM | 100 nM | 41 ± 4% inhibition | [12] |
| 300 nM | 69 ± 3% inhibition | [12] | ||
| 1000 nM (1 µM) | 76 ± 3% inhibition | [12] | ||
| EC₅₀ for fEPSP Inhibition | Temporoammonic Path (TAP) – CA1-SLM | 80 nM | N/A | [12] |
| EPSP Slope Depression | Schaffer Collateral - CA1 | 10 µM | Depression to 57 ± 22% of baseline | [9] |
| Presynaptic Ca²⁺ Transients | Mossy Fiber - CA3 | 1 µM | Significant reduction | [7] |
| EPSP Inhibition | Medial Perforant Path | EC₅₀ ~ 1 µM (lower potency than LY354740) | Dose-dependent reversible inhibition | [8] |
| EPSP Inhibition | Lateral Perforant Path | EC₅₀ > 1 µM (lower potency than LY354740) | Dose-dependent reversible inhibition | [8] |
| EPSP Inhibition | Schaffer Collateral - CA1 | Not specified | No inhibition observed | [8] |
Table 1: Concentration-Dependent Effects of this compound on Synaptic Transmission.
| Pathway | LTP Type | Effect of Group II mGluR Activation (via this compound) | Proposed Mechanism | Reference |
| Schaffer Collateral - CA1 | NMDAR-dependent | Increased threshold for induction | Reduction of presynaptic glutamate release | [7] |
| Mossy Fiber - CA3 | NMDAR-independent | Inhibition of LTP | Suppression of presynaptic glutamate release and Ca²⁺ transients | [7] |
| Perforant Path - Dentate Gyrus | NMDAR-dependent | Inhibition of LTP (by related agonist DCPG) | Presynaptic inhibition of glutamate release | [13] |
Table 2: Summary of this compound's Effect on Long-Term Potentiation.
Signaling Pathways and Logical Relationships
// Connect the two concepts Glutamate_Vesicle -> NMDA_R [style=dashed, label="Activates\n(Physiological)", constraint=false]; }
Caption: Dual signaling actions of this compound.
Caption: Canonical NMDAR-dependent LTP induction pathway.
Experimental Protocols
Hippocampal Slice Preparation and Electrophysiology
A standard method to study LTP involves preparing acute hippocampal slices from rodents.
-
Animal Anesthesia and Perfusion: Rats or mice are deeply anesthetized and transcardially perfused with ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF) cutting solution.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold cutting solution. The hippocampus is dissected out and sliced into 300-400 µm thick transverse sections using a vibratome.
-
Slice Recovery: Slices are transferred to a holding chamber containing standard ACSF (e.g., in mM: 117 NaCl, 5.3 KCl, 2.5 CaCl₂, 1.3 MgSO₄, 1 NaH₂PO₄, 26 NaHCO₃, and 10 glucose) oxygenated with 95% O₂/5% CO₂. Slices recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF at 30-32°C. A recording electrode (filled with ACSF) is placed in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs). A stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses.
-
LTP Induction and Measurement:
-
Baseline: Stable baseline responses are recorded for 20-30 minutes by delivering single test pulses every 30-60 seconds at an intensity that evokes 40-50% of the maximal response.
-
Pharmacology: this compound and/or other pharmacological agents are bath-applied at known concentrations.
-
Induction: LTP is typically induced using a high-frequency stimulation (HFS) protocol (e.g., one or two 1-second trains of 100 Hz) or a theta-burst stimulation (TBS) protocol.[14]
-
Post-Induction: Responses are recorded for at least 60 minutes post-induction to measure the magnitude and stability of LTP. The fEPSP slope is measured and normalized to the pre-induction baseline average.
-
Caption: Standard experimental workflow for LTP studies.
Discussion and Conclusion
The effect of this compound on long-term potentiation is fundamentally pathway- and concentration-dependent.
-
As a selective Group II mGluR agonist (at concentrations ≤ 1 µM) , this compound's primary effect is the presynaptic inhibition of glutamate release.[7] This action is generally antagonistic to the induction of LTP. In NMDAR-independent forms of LTP that rely on presynaptic mechanisms, such as at the mossy fiber-CA3 synapse, this compound is inhibitory.[7] In NMDAR-dependent LTP, this reduction in glutamate release can increase the threshold for LTP induction, making it more difficult to achieve the necessary level of postsynaptic depolarization and NMDAR activation.[7]
-
At higher concentrations (≥ 3-10 µM) , this compound's agonist activity at NMDA receptors becomes a significant confounding factor.[9][11] This action can directly promote Ca²⁺ influx and trigger LTP-like mechanisms, masking or overriding its effects as an mGluR2/3 agonist. Therefore, any study using high concentrations of this compound to investigate LTP must include controls with NMDAR antagonists (e.g., AP5) to dissect the contribution of this off-target effect.[9]
For drug development professionals and researchers, it is critical to use this compound with caution. Its utility as a tool to investigate the role of Group II mGluRs in synaptic plasticity is highest at low nanomolar to low micromolar concentrations and should be validated with specific Group II mGluR antagonists. Understanding the dual nature of this compound is essential for the accurate interpretation of experimental data concerning the modulation of long-term potentiation.
References
- 1. youtube.com [youtube.com]
- 2. Molecular mechanism of hippocampal long-term potentiation - Towards multiscale understanding of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Molecular Mechanisms Underlying LTP - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of mGlu Receptors in Hippocampal Plasticity Deficits in Neurological and Psychiatric Disorders: Implications for Allosteric Modulators as Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Presynaptic inhibitory action of the group II metabotropic glutamate receptor agonists, LY354740 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of (S)-3,4-DCPG, an mGlu8 receptor agonist, on hippocampal long-term potentiation at perforant pathway-dentate gyrus synapses in prenatal valproic acid-induced rat model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
A Technical Guide to the Commercial Sources and Purity of DCG-IV for Researchers
(2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine (DCG-IV) is a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluRs), making it a critical tool for researchers in neuroscience and drug development. This guide provides an in-depth overview of its commercial availability, typical purity levels, and the analytical methodologies used to assess its quality.
Commercial Availability and Purity
This compound is available from several reputable chemical suppliers that specialize in providing high-quality reagents for life science research. The compound is typically supplied as a solid with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). Below is a summary of prominent commercial sources and their stated product specifications.
| Supplier | Brand | Catalog Number (Example) | Stated Purity | Analytical Method |
| Bio-Techne | R&D Systems | 0975 | ≥98% | Not explicitly stated, but typically HPLC |
| Bio-Techne | Tocris Bioscience | 0975 | ≥98% | HPLC[1] |
| MedChemExpress | MedChemExpress | HY-101335 | 99.0% | Not explicitly stated, but typically HPLC |
| TargetMol | TargetMol | T3535 | >98% | Not explicitly stated, but typically HPLC |
Note: Catalog numbers, purity, and availability are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis (CoA) for the most current information.[1]
Analytical Methodologies for Purity Determination
The assessment of this compound purity relies on a combination of chromatographic and spectroscopic techniques to confirm its identity, quantify its concentration, and identify any potential impurities. As a chiral molecule with multiple stereocenters, chiral chromatography is particularly crucial for ensuring the stereochemical integrity of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method used by commercial suppliers to determine the purity of this compound. Given the chiral nature of this compound, a chiral stationary phase (CSP) is essential to separate it from its other stereoisomers.
Illustrative Experimental Protocol for Chiral HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A normal-phase eluent is often effective for the separation of enantiomers of amino acid derivatives. A typical mobile phase could be a mixture of hexane, isopropanol, and trifluoroacetic acid (TFA) (e.g., 80:20:0.1 v/v/v). The TFA is used to protonate the carboxylic acid groups and improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Analysis: The retention time of the main peak is compared to that of a certified reference standard of (2S,2′R,3′R)-DCG-IV. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities.
¹H NMR Data:
A patent describing the synthesis of this compound provides the following ¹H NMR data in D₂O: δ 1.93 (ddd, J = 6, 9.5, 10 Hz, 1H), 2.07 (dd, J = 5.5, 6 Hz, 1H), 2.17 (dd, J = 5.5, 9.5 Hz, 1H), 4.03 (d, J = 10 Hz, 1H).
Illustrative Experimental Protocol for NMR Analysis:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O) due to the compound's high polarity. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for chemical shift calibration.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton spectrum is acquired with water suppression to attenuate the large residual HDO signal.
-
¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to identify all carbon signals.
-
2D NMR: For complete structural assignment and confirmation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C spectra are analyzed to confirm the structure of this compound. The presence of any unexpected signals may indicate impurities, which can be quantified by comparing their integration values to that of the main compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to provide information about its elemental composition. When coupled with a liquid chromatography system (LC-MS), it can also be a powerful tool for identifying and quantifying impurities.
Mass Spectral Data:
The same patent reports a Fast Atom Bombardment (FAB) mass spectrum with a molecular ion peak at m/z 204 (M+H)⁺, which corresponds to the protonated molecule of this compound (C₇H₉NO₆, exact mass 203.0430).
Illustrative Experimental Protocol for LC-MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer, typically an electrospray ionization (ESI) source with a quadrupole or time-of-flight (TOF) mass analyzer.
-
Chromatography: A reversed-phase C18 column is often suitable for the separation of polar compounds like this compound. The mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode ESI is typically used to generate the protonated molecule [M+H]⁺.
-
Full Scan Analysis: The mass spectrometer is operated in full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500). The accurate mass of the molecular ion can be used to confirm the elemental composition.
-
Tandem MS (MS/MS): To obtain structural information, the molecular ion of this compound (m/z 204) can be selected and fragmented. The resulting fragmentation pattern can be used to confirm the identity of the compound and to characterize any co-eluting impurities.
-
-
Data Analysis: The extracted ion chromatogram for m/z 204 is used to determine the purity of this compound. The mass spectra of any impurity peaks can be analyzed to aid in their identification.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound and a general workflow for its purity analysis.
References
The Impact of DCG-IV on Neuronal Excitability: A Technical Guide
(2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine (DCG-IV) is a potent pharmacological agent utilized in neuroscience research to modulate neuronal activity. This technical guide provides an in-depth analysis of this compound's mechanism of action and its multifaceted impact on neuronal excitability, tailored for researchers, scientists, and drug development professionals. A critical aspect of this compound's pharmacology is its dual agonism, acting on both group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3) and N-methyl-D-aspartate (NMDA) receptors. This dual activity necessitates careful experimental design and interpretation of results.
Core Mechanisms of Action
This compound primarily exerts its effects through two distinct receptor systems:
-
Group II Metabotropic Glutamate Receptors (mGluR2/3): As a potent agonist, this compound activates these G-protein coupled receptors, which are typically located presynaptically.[1] Activation of group II mGluRs is negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels, which in turn reduces the probability of neurotransmitter release.[3] This presynaptic inhibition is a key mechanism by which this compound can dampen neuronal excitability and synaptic transmission.[4]
-
N-methyl-D-aspartate (NMDA) Receptors: Several studies have demonstrated that this compound also functions as an agonist at NMDA receptors, a subtype of ionotropic glutamate receptors.[5][6][7] Activation of NMDA receptors by this compound can lead to neuronal depolarization by allowing the influx of cations, primarily Ca²⁺ and Na⁺.[5] This effect is in direct contrast to its inhibitory action via mGluR2/3 and highlights the compound's complex pharmacological profile. The NMDA receptor agonist activity of this compound is particularly important to consider in studies of excitotoxicity and synaptic plasticity.[7][8]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound on neuronal parameters.
Table 1: Receptor Binding and Activation
| Parameter | Receptor | Value | Species/Preparation | Reference |
| EC₅₀ | mGluR2 | 0.35 µM | Recombinant human mGluR2 | [9] |
| EC₅₀ | mGluR3 | 0.09 µM | Recombinant human mGluR3 | [9] |
| EC₅₀ | G-protein activation | 0.16 ± 0.17 µM | Rat brain membranes | [2] |
| EC₅₀ | Inhibition of fEPSP | 80 nM | Rat hippocampus (TAP-SLM pathway) | [10] |
| IC₅₀ | mGluR1 | 389 µM | Recombinant rat mGluR1 | [9] |
| IC₅₀ | mGluR5 | 630 µM | Recombinant rat mGluR5 | [9] |
| IC₅₀ | mGluR4 | 22.5 µM | Recombinant rat mGluR4 | [9] |
| IC₅₀ | mGluR6 | 39.6 µM | Recombinant rat mGluR6 | [9] |
| IC₅₀ | mGluR7 | 40.1 µM | Recombinant rat mGluR7 | [9] |
| IC₅₀ | mGluR8 | 32 µM | Recombinant rat mGluR8 | [9] |
Table 2: Electrophysiological Effects on Synaptic Transmission
| Parameter | Concentration | Effect | Preparation | Reference |
| fEPSP Slope | 10 µM | 43% depression of baseline | Rat hippocampus (CA1) | [7] |
| fEPSP Slope | 100 nM | 41 ± 4% inhibition | Rat hippocampus (TAP-SLM) | [10] |
| fEPSP Slope | 300 nM | 69 ± 3% inhibition | Rat hippocampus (TAP-SLM) | [10] |
| fEPSP Slope | 1000 nM | 76 ± 3% inhibition | Rat hippocampus (TAP-SLM) | [10] |
| fEPSPs | 0.1 µM | Reversible reduction | Guinea pig hippocampus (mossy fiber-CA3) | [11] |
Table 3: Effects on Neuronal Excitability and Behavior
| Parameter | Concentration/Dose | Effect | Preparation/Model | Reference |
| Neuronal Depolarization | Threshold of 3 µM | More effective than NMDA | Rat cortical slices | [6] |
| Continuous Limbic Motor Seizures | 24-240 pmol/h (prolonged infusion) | Decreased incidence | Rat (intraventricular kainate model) | [12] |
| Contraversive Rotations | 0.125-0.75 nmol (intranigral) | Dose-dependent increase | Reserpine-treated rat | [3] |
| Bilateral Locomotor Activity | 0.125-1.5 nmol (intraventricular) | Dose-dependent increase | Reserpine-treated rat | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in the study of this compound.
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is fundamental for studying the effects of this compound on synaptic transmission and intrinsic neuronal properties.
a. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution (e.g., NMDG-based aCSF) to enhance neuronal viability.[13]
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 250-350 µm thick).
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for approximately 10-15 minutes, then transfer to a holding chamber at room temperature for at least 1 hour before recording.[14]
b. Recording Procedure:
-
Place a brain slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF (1.5-2 mL/min).[15]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[15] The composition of the intracellular solution will depend on the specific parameters being measured.
-
Under visual guidance, approach a neuron in the region of interest with the patch pipette while applying light positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (≥1 GΩ).
-
Apply brief, gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Record baseline synaptic activity (e.g., excitatory postsynaptic potentials or currents) or intrinsic firing properties.
-
Bath-apply this compound at the desired concentration and record the resulting changes.
-
A washout period with drug-free aCSF should be performed to assess the reversibility of the effects.
Neuroprotection Assay
This assay is used to evaluate the potential of this compound to protect neurons from excitotoxic insults.
a. Cell Culture:
-
Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density.
-
Allow cells to adhere and differentiate for a sufficient period.
b. Treatment and Induction of Excitotoxicity:
-
Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
Induce neuronal damage by adding a neurotoxin such as NMDA (e.g., 200 µM for 5 minutes for rapidly triggered excitotoxicity) or kainate.[8][16] Include appropriate control groups (vehicle control, toxin-only).
c. Assessment of Cell Viability:
-
After the neurotoxin exposure and a subsequent incubation period, assess cell viability using a standard method such as the MTT assay or LDH release assay.[17][18]
-
For the MTT assay, incubate cells with MTT solution, followed by solubilization of the formazan (B1609692) product with a solvent (e.g., DMSO).[17]
-
Measure the absorbance at the appropriate wavelength to quantify cell viability.
-
Data is typically expressed as a percentage of the vehicle-treated control group.
Visualizing the Impact of this compound: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow.
Caption: this compound signaling through presynaptic group II mGluRs.
Caption: this compound's agonist activity at the NMDA receptor.
Caption: Workflow for electrophysiological analysis of this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of group II mGluRs in neuronal function. However, its significant agonist activity at NMDA receptors must be carefully considered when designing experiments and interpreting data. The inhibitory effects mediated by presynaptic mGluR2/3 activation can be contrasted or even overshadowed by the excitatory effects of NMDA receptor activation, depending on the experimental conditions and the neuronal circuit under investigation. This technical guide provides a comprehensive overview of this compound's pharmacology, quantitative effects, and relevant experimental protocols to aid researchers in its effective and informed use.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presynaptic inhibitory action of the group II metabotropic glutamate receptor agonists, LY354740 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A metabotropic glutamate receptor agonist this compound suppresses synaptic transmission at mossy fiber pathway of the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticonvulsive and neuroprotective actions of a potent agonist (this compound) for group II metabotropic glutamate receptors against intraventricular kainate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]
- 14. benchchem.com [benchchem.com]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. Protective effect of the metabotropic glutamate receptor agonist, this compound, against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) in In Vitro Experiments
Introduction
(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine, commonly known as DCG-IV, is a conformationally restricted analog of glutamate (B1630785). It is a highly potent and selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] Activation of group II mGluRs typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[1][2]
This compound is widely used in neuroscience research to investigate the physiological roles of group II mGluRs, including their involvement in synaptic plasticity, neuroprotection, and various neurological disorders.[2][3] However, it is critical for researchers to be aware that this compound also exhibits agonist activity at N-methyl-D-aspartate (NMDA) receptors.[4][5][6] This dual activity necessitates careful experimental design and the use of appropriate controls to isolate and correctly interpret the effects mediated by group II mGluRs.[4][6]
These application notes provide detailed protocols for the preparation and use of this compound in various in vitro experimental settings, along with key pharmacological data and workflow diagrams to guide researchers.
Data Presentation
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its receptor activity, recommended experimental concentrations, and proper handling.
Table 1: this compound Receptor Activity Profile
| Target Receptor | Activity | Potency (EC₅₀ / IC₅₀) | Reference(s) |
| mGluR2 | Agonist | 0.35 µM (EC₅₀) | [7][8] |
| mGluR3 | Agonist | 0.09 µM (EC₅₀) | [7][8] |
| NMDA Receptor | Agonist | Weaker than NMDA, but potent | [4][5][6] |
| Group I (mGluR1) | Antagonist | 389 µM (IC₅₀) | [7][8] |
| Group I (mGluR5) | Antagonist | 630 µM (IC₅₀) | [7][8] |
| Group III (mGluR4) | Antagonist | 22.5 µM (IC₅₀) | [7][8] |
| Group III (mGluR6) | Antagonist | 39.6 µM (IC₅₀) | [7][8] |
| Group III (mGluR7) | Antagonist | 40.1 µM (IC₅₀) | [7][8] |
| Group III (mGluR8) | Antagonist | 32 µM (IC₅₀) | [7][8] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Experimental Model | Application | Recommended Concentration Range | Reference(s) |
| Hippocampal Slices | Electrophysiology (fEPSP suppression) | 0.1 µM - 10 µM | [4][9] |
| Cortical Slices | Electrophysiology (Depolarization) | Threshold ~3 µM | [5] |
| Cortical Neurons | Neuroprotection Assays | Attenuates 200 µM NMDA toxicity | [2] |
| Cultured Neurons | Synaptic Transmission Studies | 1 µM | [10] |
Table 3: Stock Solution Preparation and Storage
| Parameter | Recommendation | Reference(s) |
| Form | White to off-white solid powder | [7] |
| Molecular Weight | 203.15 g/mol | [7][11][12] |
| Solvent | Water (H₂O) | [7][11][12] |
| Maximum Solubility | ≥ 20 mg/mL or 100 mM | [7][11][12] |
| Powder Storage | Store at -20°C for up to 3 years | [7][8][11] |
| Stock Solution Storage | Aliquot and store at -80°C (6 months) or -20°C (1 month) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM)
This protocol describes the preparation of a high-concentration stock solution that can be diluted for various in vitro applications.
Materials:
-
This compound powder (M.W. 203.15)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate Mass: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.001 L x 0.1 mol/L x 203.15 g/mol x 1000 mg/g = 20.32 mg
-
-
Weigh Powder: Carefully weigh 20.32 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, nuclease-free water to the tube.
-
Vortex: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization (for cell culture): For applications involving live cells, it is crucial to sterilize the stock solution.[7] Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the filtered solution into a new sterile microcentrifuge tube.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[7]
-
Label and Store: Clearly label the aliquots with the compound name, concentration, and date of preparation. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7]
Protocol 2: Application of this compound in Cell Culture Neuroprotection Assay
This protocol provides a general framework for testing the neuroprotective effects of this compound against excitotoxicity in primary cortical neuron cultures.
Materials:
-
Cultured primary neurons (e.g., cortical or hippocampal)
-
This compound stock solution (100 mM, sterile-filtered)
-
NMDA receptor agonist (e.g., NMDA)
-
NMDA receptor antagonist (e.g., AP5) - for control experiments
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, LDH)
Procedure:
-
Cell Seeding: Seed neurons at an appropriate density in multi-well plates and culture until mature (e.g., 10-14 days in vitro).
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Experimental Groups:
-
Control: Cells treated with vehicle (culture medium).
-
Excitotoxic Challenge: Cells treated with a toxic concentration of NMDA (e.g., 200 µM for 5 minutes).[2]
-
This compound Treatment: Cells pre-incubated with various concentrations of this compound before the NMDA challenge.
-
Specificity Control: Cells treated with this compound and an NMDA receptor antagonist (e.g., 50 µM AP5) to confirm that any observed effect is not due to this compound's action on NMDA receptors.[4]
-
-
Treatment:
-
Remove the existing culture medium from the wells.
-
Add the medium containing the appropriate concentration of this compound (or vehicle/controls) and incubate for the desired pre-treatment time.
-
For the rapid excitotoxicity model, add a high concentration of NMDA (e.g., 200 µM) directly to the wells for a short duration (e.g., 5 minutes).[2]
-
-
Washout: After the excitotoxic challenge, gently wash the cells two to three times with pre-warmed PBS or culture medium to remove the treatment compounds.
-
Incubation: Add fresh culture medium to all wells and return the plate to the incubator for 24 hours to allow for the development of cell death.
-
Assess Viability: After 24 hours, assess neuronal viability using a standard method such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the medium.
-
Data Analysis: Quantify cell viability for each condition and normalize the data to the vehicle-treated control group.
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Dual signaling pathways activated by this compound.
Experimental Workflow: In Vitro Neuroprotection Assay
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. A metabotropic glutamate receptor agonist this compound suppresses synaptic transmission at mossy fiber pathway of the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. DCG IV | Glutamate (Metabotropic) Group II Receptors | Bio-Techne [bio-techne.com]
Application Notes and Protocols for (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) is a highly potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR2 and mGluR3.[1] These receptors are primarily located presynaptically and are involved in the modulation of neurotransmitter release.[2][3] Activation of group II mGluRs is generally associated with neuroprotective effects, making this compound a valuable tool for studying neurodegenerative diseases and excitotoxicity in vitro.[4][5][6][7] However, it is important to note that at higher concentrations, this compound can also act as an agonist at N-methyl-D-aspartate (NMDA) receptors, which should be considered when designing experiments.[1][8][9]
These application notes provide a comprehensive guide to using this compound in cell culture, including recommended concentrations, detailed experimental protocols for assessing neuroprotection, and an overview of the relevant signaling pathways.
Data Presentation
Recommended Concentrations of this compound for In Vitro Studies
The optimal concentration of this compound is cell-type and application-dependent. The following table summarizes effective concentrations reported in the literature.
| Application | Cell Type / System | Concentration Range | Notes |
| Group II mGluR Activation | Recombinant cell lines expressing mGluR2/3 | EC50: 0.09 µM (mGluR3), 0.35 µM (mGluR2)[1] | Potent agonism at group II mGluRs. |
| Neuroprotection | Primary cortical neurons | 1 - 100 µM | Protective against NMDA- and kainate-induced excitotoxicity.[4][6] |
| Synaptic Depression | Rat hippocampal slices | 10 µM | Reversible depression of excitatory postsynaptic potentials.[10] |
| NMDA Receptor Agonism | Rat cortical slices | Threshold: 3 µM | Can induce depolarization via NMDA receptor activation.[9] |
Antagonistic Activity of this compound at Other mGluRs
While a potent group II agonist, this compound can act as a competitive antagonist at other mGluR subtypes at higher concentrations.
| Receptor Subtype | IC50 (µM) |
| Group I (mGluR1/5) | 389 / 630[1] |
| Group III (mGluR4/6/7/8) | 22.5 / 39.6 / 40.1 / 32[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Procedure for 100 mM Stock Solution:
-
This compound is soluble in water up to 100 mM.[11]
-
Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 203.15 g/mol .[11]
-
Dissolve the powder in sterile, nuclease-free water to achieve a final concentration of 100 mM.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Solutions:
-
Thaw a single aliquot of the 100 mM this compound stock solution.
-
Dilute the stock solution in the appropriate sterile cell culture medium or buffer to the desired final working concentration immediately before use.
Protocol 2: Neuroprotection Assay using MTT to Assess Cell Viability
This protocol describes a method to evaluate the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
L-glutamate solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound working solutions.
-
Include a vehicle control group (medium without this compound).
-
Incubate the plate for 2 hours at 37°C.
-
-
Induction of Excitotoxicity:
-
Prepare a working solution of L-glutamate in culture medium. The final concentration to induce excitotoxicity may need to be optimized (a starting point is 50 µM).
-
Add the L-glutamate solution to the wells containing this compound and the toxin-only control wells.
-
Include a negative control group that receives only fresh medium.
-
Incubate the plate for 24 hours at 37°C.
-
-
MTT Assay:
-
After the 24-hour incubation, carefully remove the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
After the incubation, add 150 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control group.
-
Signaling Pathways and Experimental Workflow
Group II mGluR Signaling Pathway
Activation of group II mGluRs (mGluR2 and mGluR3) by this compound typically leads to the inhibition of adenylyl cyclase via the Gαi/o subunit of the associated G-protein. This results in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate the activity of ion channels.
Caption: Simplified signaling pathway of this compound via group II mGluRs.
Experimental Workflow for Neuroprotection Assay
The following diagram outlines the key steps in the neuroprotection assay protocol described above.
Caption: Experimental workflow for the this compound neuroprotection assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of the metabotropic glutamate receptor agonist, this compound, against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of group II metabotropic glutamate receptor agonist this compound on hippocampal neurons in transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsive and neuroprotective actions of a potent agonist (this compound) for group II metabotropic glutamate receptors against intraventricular kainate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 11. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Intracerebroventricular Injection of DCG-IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) is a potent and selective agonist for Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability, primarily through the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. Intracerebroventricular (ICV) injection is a vital technique for administering this compound directly into the central nervous system (CNS), bypassing the blood-brain barrier. This allows for the targeted investigation of the roles of Group II mGluRs in various physiological and pathological processes, including neuroprotection, pain, and models of neurological disorders. It is important to note that at higher concentrations, this compound can also exhibit agonist activity at N-methyl-D-aspartate (NMDA) receptors, a factor to consider in experimental design.[1][2][3][4]
Data Presentation
The following table summarizes key quantitative data for the intracerebroventricular injection of this compound in rats, compiled from preclinical research.
| Parameter | Value | Species/Model | Application Context | Reference |
| Dose Range | 0.125 - 1.5 nmol | Sprague Dawley Rat | Alleviation of reserpine-induced akinesia | [5][6] |
| 10 - 300 pmol (single injection) | Rat | Kainate-induced neurotoxicity | [7] | |
| 24 - 240 pmol/h (prolonged infusion) | Rat | Neuroprotection against kainate-induced excitotoxicity | [7] | |
| Injection Volume | 2 µL | Sprague Dawley Rat | Bolus injection | [5][6] |
| Vehicle | Phosphate-Buffered Saline (PBS), pH 7.4 | Sprague Dawley Rat | Solubilization of this compound | [5] |
| Injection Rate | 1 µL/min | Sprague Dawley Rat | To prevent increased intracranial pressure | [5] |
| Observed Effects | Dose-dependent increase in bilateral locomotor activity | Sprague Dawley Rat | Antiparkinsonian-like effects | [5][6] |
| Bell-shaped dose-response for neuroprotection | Rat | Attenuation of seizure-induced neuronal damage | [7] |
Experimental Protocols
This section provides a detailed methodology for the intracerebroventricular injection of this compound in a rodent model. This protocol is a general guideline and should be adapted based on specific experimental needs and institutional (IACUC) guidelines.
Preparation of this compound Solution
-
Reconstitution: this compound is typically supplied as a powder. Reconstitute the lyophilized powder in sterile Phosphate-Buffered Saline (PBS) at a pH of 7.4 to the desired stock concentration.[5]
-
Concentration Calculation: The final concentration should be calculated based on the desired dose and the injection volume. For instance, to administer a 0.5 nmol dose in a 2 µL injection volume, a 0.25 mM solution is required.
-
Storage: Store the stock solution at -20°C for long-term storage. For short-term use, aliquots can be stored at 4°C. Avoid repeated freeze-thaw cycles. On the day of the experiment, thaw the solution and keep it on ice.
Intracerebroventricular (ICV) Injection Protocol (Rat Model)
Materials:
-
This compound solution
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (e.g., 10 µL) with a 33-gauge needle
-
Surgical tools (scalpel, scissors, forceps)
-
Skull drill
-
Suturing material
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Ophthalmic ointment
-
Heating pad
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the animal using an approved anesthetic protocol. The depth of anesthesia should be monitored regularly by checking for the absence of a pedal withdrawal reflex.
-
Secure the anesthetized animal in the stereotaxic frame. Ensure the head is level between bregma and lambda.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Shave the scalp and disinfect the surgical area with an antiseptic solution.
-
-
Incision and Skull Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and clean the skull surface of any connective tissue.
-
-
Identification of Bregma and Drilling:
-
Identify the bregma landmark on the skull.
-
Based on a stereotaxic atlas for the specific rat strain and age, determine the coordinates for the lateral ventricle. Typical coordinates for a rat are approximately -0.8 mm anteroposterior from bregma, ±1.5 mm mediolateral from the midline, and -3.5 to -4.0 mm dorsoventral from the skull surface.
-
Using the stereotaxic manipulator, move the drill to the target coordinates and drill a small burr hole through the skull, being careful not to damage the underlying dura mater.
-
-
Injection:
-
Load the Hamilton syringe with the prepared this compound solution, ensuring there are no air bubbles.
-
Secure the syringe to the stereotaxic manipulator.
-
Slowly lower the injection needle through the burr hole to the predetermined dorsoventral coordinate.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 1 µL/min) to prevent a significant increase in intracranial pressure and to allow for proper diffusion.[5]
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to minimize backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Apply a topical antibiotic to the wound.
-
Administer appropriate post-operative analgesics as per institutional protocol.
-
Place the animal on a heating pad and monitor it until it has fully recovered from anesthesia.
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for ICV injection.
References
- 1. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsive and neuroprotective actions of a potent agonist (this compound) for group II metabotropic glutamate receptors against intraventricular kainate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DCG-IV in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) is a potent and widely used pharmacological tool in neuroscience research, primarily known as a selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR2 and mGluR3. These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability, primarily through the inhibition of adenylyl cyclase.[1] In electrophysiology slice recordings, this compound is frequently used to investigate the physiological roles of group II mGluRs in various neural circuits.
However, it is crucial for researchers to be aware that this compound also exhibits significant agonist activity at N-methyl-D-aspartate (NMDA) receptors.[2][3][4] This dual activity necessitates careful experimental design and interpretation of results. These application notes provide detailed protocols and data for the effective use of this compound in electrophysiology slice recordings, with a focus on differentiating its effects on group II mGluRs from its actions on NMDA receptors.
Mechanism of Action
This compound's primary mechanism of action is the activation of presynaptic group II mGluRs. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.[1][5][6] This signaling cascade ultimately leads to a reduction in neurotransmitter release, typically glutamate, from the presynaptic terminal. The inhibition of voltage-gated calcium channels and activation of potassium channels can also contribute to this effect.[1]
Simultaneously, this compound can directly bind to and activate NMDA receptors, which are ionotropic glutamate receptors.[2][3][4] This can lead to postsynaptic depolarization and calcium influx, potentially confounding the interpretation of this compound's effects. Therefore, it is often necessary to use NMDA receptor antagonists, such as D-AP5, to isolate the effects of this compound on group II mGluRs.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound on synaptic transmission from various studies. These values can serve as a reference for expected outcomes in electrophysiology experiments.
Table 1: Potency of this compound at Group II mGluRs
| Receptor Subtype | EC₅₀ (µM) | Preparation | Reference |
| mGluR2 | 0.35 | Recombinant cell lines | [7] |
| mGluR3 | 0.09 | Recombinant cell lines | [7] |
| Group II mGluRs (fEPSP) | 0.08 | Rat hippocampal slices (TAP-SLM pathway) | [8] |
Table 2: Effects of this compound on Excitatory Postsynaptic Potentials/Currents (EPSPs/EPSCs)
| Brain Region | Preparation | This compound Concentration | Effect on EPSP/EPSC | Reference |
| Rat Hippocampus (CA1) | Slice | 10 µM | 43% depression of EPSP slope | [3] |
| Rat Hippocampus (TAP-SLM) | Slice | 100 nM | 41 ± 4% inhibition of fEPSP | [8] |
| Rat Hippocampus (TAP-SLM) | Slice | 300 nM | 69 ± 3% inhibition of fEPSP | [8] |
| Rat Hippocampus (TAP-SLM) | Slice | 1 µM | 76 ± 3% inhibition of fEPSP | [8] |
| Rat Subiculum (Bursting Neurons) | Slice | 1-2 µM | Reduction to 45 ± 6% of baseline EPSC | [9] |
| Rat Subiculum (Regular Firing) | Slice | 1-2 µM | Reduction to 83 ± 5% of baseline EPSC | [9] |
| Guinea Pig Hippocampus (Mossy Fiber) | Slice | 1 µM | Reduction of fEPSPs | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to the final working concentration in artificial cerebrospinal fluid (aCSF).
Materials:
-
This compound powder
-
Sterile, deionized water
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-20°C freezer for storage
Procedure:
-
Determine the required concentration and volume: A 10 mM or 100 mM stock solution is typically convenient. This compound is soluble in water up to 100 mM.[11]
-
Weigh the this compound powder: Accurately weigh the required amount of this compound powder using a calibrated microbalance.
-
Dissolve in water: Add the appropriate volume of sterile, deionized water to the powder.
-
Vortex: Vortex the solution until the this compound is completely dissolved.
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Bath Application of this compound in Brain Slice Recordings
This protocol outlines the procedure for applying this compound to brain slices during an electrophysiology experiment.
Materials:
-
Prepared brain slices in a recording chamber continuously perfused with oxygenated aCSF
-
This compound stock solution (from Protocol 1)
-
Perfusion system with a multi-channel inlet
-
Data acquisition system for electrophysiological recordings
Experimental Workflow:
Procedure:
-
Establish a stable baseline: After placing the brain slice in the recording chamber, allow for a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or whole-cell excitatory postsynaptic currents, EPSCs) for at least 10-20 minutes.
-
Prepare the working solution: Dilute the this compound stock solution into fresh, oxygenated aCSF to the desired final concentration. It is recommended to prepare this solution shortly before application.
-
Bath application: Switch the perfusion line from the control aCSF to the aCSF containing this compound. The time to effect will depend on the flow rate of the perfusion system and the thickness of the slice.
-
Record the effect: Continuously record the electrophysiological response during the application of this compound until a steady-state effect is observed.
-
Washout: To determine the reversibility of the effect, switch the perfusion back to the control aCSF.
-
Record recovery: Continue recording to monitor the washout of the drug and the recovery of synaptic transmission to baseline levels.
-
(Optional) Control for NMDA receptor activation: To isolate the effects of this compound on group II mGluRs, perform control experiments where an NMDA receptor antagonist (e.g., 50 µM D-AP5) is co-applied with this compound.[3] A lack of effect of this compound in the presence of the antagonist would suggest the observed response was mediated by NMDA receptors.
Logical Relationships and Considerations
The following diagram illustrates the logical steps in interpreting the results of a this compound experiment, taking into account its dual pharmacology.
Key Considerations:
-
Concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects, including activation of NMDA receptors. The EC₅₀ values in Table 1 can guide concentration selection.
-
Controls: Always include appropriate controls, such as washout periods and the use of selective antagonists, to validate the specificity of the observed effects.
-
NMDA Receptor Contribution: Be mindful of the potential contribution of NMDA receptor activation to your results, especially at higher concentrations of this compound. The use of NMDA receptor antagonists is strongly recommended for dissecting the specific role of group II mGluRs.[3][4]
-
Brain Region and Synapse Specificity: The effects of this compound can vary depending on the brain region and the specific synapse under investigation, due to differences in the expression and localization of mGluR2, mGluR3, and NMDA receptors.
By following these protocols and considering the dual pharmacology of this compound, researchers can effectively utilize this compound to probe the function of group II metabotropic glutamate receptors in the central nervous system.
References
- 1. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Group II Metabotropic Glutamate Receptors Mediate Presynaptic Inhibition of Excitatory Transmission in Pyramidal Neurons of the Human Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DCG IV | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
Application Notes and Protocols for DCG-IV Solution Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for solutions of (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV), a potent agonist of group II metabotropic glutamate (B1630785) receptors (mGluRs). Adherence to these guidelines is crucial for ensuring the integrity and activity of this compound in research and drug development applications.
Chemical and Physical Properties
This compound is a conformationally restricted analog of glutamate. A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₆ | |
| Molecular Weight | 203.15 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (typically by HPLC) | |
| Solubility | Soluble in water to 100 mM |
Recommended Storage Conditions
The stability of this compound is dependent on its physical state (solid powder vs. solution) and the storage temperature.
Solid Form
For long-term storage, this compound powder should be stored at -20°C. Under these conditions, it is stable for up to three years.
Stock Solutions
Aqueous stock solutions of this compound can be prepared in sterile, purified water. To ensure stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. The recommended storage conditions for stock solutions are summarized below.
| Storage Temperature | Recommended Storage Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Note: For aqueous stock solutions, it is advisable to filter-sterilize the solution through a 0.22 µm filter before storage.
Stability of this compound Solutions
While specific quantitative data from forced degradation studies on this compound solutions under various stress conditions (e.g., different pH values, light exposure, and elevated temperatures) are not extensively available in the public domain, general principles of handling amino acid-based compounds suggest that exposure to extreme pH, high temperatures, and UV light should be minimized to prevent degradation.
Experimental Protocol: Stability-Indicating HPLC Method for this compound
The following is a generalized protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for assessing the purity and degradation of this compound in solution. This protocol is based on common practices for the analysis of small molecule pharmaceuticals and may require optimization for specific applications.
Objective
To develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
Materials and Reagents
-
This compound reference standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (for acid hydrolysis stress)
-
Sodium hydroxide (B78521) (for base hydrolysis stress)
-
Hydrogen peroxide (for oxidative stress)
Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Experimental Workflow for Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the analytical method.
Caption: Workflow for Forced Degradation Study of this compound.
Protocol Steps
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Incubate the this compound stock solution at 80°C.
-
Photolytic Degradation: Expose the this compound stock solution to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
-
Calculate the percentage of degradation.
-
Mechanism of Action and Signaling Pathway
This compound is a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the Gαi/o subunit.
Caption: Simplified signaling pathway of this compound via group II mGluRs.
Activation of mGluR2/3 by this compound leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunit can directly inhibit voltage-gated calcium channels. Both of these actions contribute to a reduction in neurotransmitter release, such as glutamate, from the presynaptic terminal. It is also important to note that this compound can act as an agonist at NMDA receptors, which should be considered in experimental design.[1]
Conclusion
Proper handling and storage of this compound are paramount for obtaining reliable and reproducible experimental results. For solid this compound, long-term storage at -20°C is recommended. Aqueous stock solutions should be stored at -20°C for short-term use or at -80°C for longer periods. The provided experimental protocol for a stability-indicating HPLC method serves as a framework for researchers to assess the stability of their this compound solutions under specific experimental conditions. Understanding the signaling pathway of this compound is crucial for interpreting its biological effects.
References
Application Notes and Protocols for the Dissolution of DCG-IV
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine, commonly known as DCG-IV, is a highly potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR2 and mGluR3. It also exhibits agonist activity at NMDA receptors.[1][2] Due to its role as a presynaptic depressant and its neuroprotective effects, this compound is a critical tool in neuroscience research for studying synaptic plasticity, excitotoxicity, and potential therapeutic interventions for neurological disorders.[1][3][4] Proper dissolution and preparation of this compound are paramount for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of this compound solutions for both in vitro and in vivo applications.
Chemical Properties
A summary of the key chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₆ | [4] |
| Molecular Weight (M.Wt.) | 203.15 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% (HPLC) | |
| CAS Number | 147782-19-2 | [4] |
Note: Always refer to the batch-specific molecular weight provided on the product vial or the Certificate of Analysis (CoA) for the most accurate calculations when preparing stock solutions.
Solubility Data
This compound is readily soluble in water. The quantitative solubility data is summarized in the table below. For most experimental purposes, water is the recommended solvent for preparing stock solutions.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Water | 100 mM | 20.32 mg/mL | |
| Water | ≥ 98.45 mM | ≥ 20 mg/mL | [4] |
"≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined.[4]
Experimental Protocols
This protocol describes the preparation of a 100 mM stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Sterile conical tube or vial
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile pipette tips and pipettor
Procedure:
-
Determine Required Mass: Calculate the mass of this compound powder needed to prepare the desired volume and concentration. For example, to make 1 mL of a 100 mM stock solution (using M.Wt. = 203.15 g/mol ):
-
Mass (g) = Concentration (mol/L) x Volume (L) x M.Wt. ( g/mol )
-
Mass (mg) = 0.1 mol/L x 0.001 L x 203.15 g/mol x 1000 mg/g = 20.32 mg
-
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile conical tube.
-
Add Solvent: Add the desired volume of sterile water to the tube containing the this compound powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary, but is typically not required due to its high water solubility.
-
Sterilization: For cell culture or other sterile applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[4]
-
Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[4] Store the aliquots as recommended in Section 5.0.
For animal studies, a more complex vehicle may be required to ensure biocompatibility and appropriate delivery. The following is an example formulation. Researchers should develop and validate a dissolution method appropriate for their specific animal model and administration route.
Example Dosage: 10 mg/kg in a mouse weighing 20 g, with a dosing volume of 100 µL.
-
Required Drug Amount per Animal: 10 mg/kg * 0.02 kg = 0.2 mg
-
Required Working Solution Concentration: 0.2 mg / 0.1 mL = 2 mg/mL
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween® 80
-
Sterile saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Mother Liquor: Dissolve the required amount of this compound in DMSO to create a concentrated mother liquor. For instance, dissolve 2 mg of this compound in 50 µL of DMSO to achieve a concentration of 40 mg/mL.[3]
-
Prepare Final Formulation (Example for 1 mL total volume):
-
Final Concentration: This procedure yields a 1 mL working solution with a final this compound concentration of 2 mg/mL. The final vehicle composition is 5% DMSO, 30% PEG300, 5% Tween® 80, and 60% Saline/PBS.[3]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [3][4] |
| In Solvent | -80°C | 6 months to 1 year | [3][4] |
| In Solvent | -20°C | 1 month | [4] |
Key Recommendations:
-
Upon receipt, store the solid compound at -20°C.
-
After reconstitution, it is highly recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.[4]
Visualized Workflow
The following diagram illustrates the decision-making and experimental workflow for preparing this compound solutions.
References
- 1. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Delivery of DCG-IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) is a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). These receptors are predominantly expressed in the central nervous system (CNS) and are implicated in a variety of neurological and psychiatric disorders. As presynaptic autoreceptors, their activation typically leads to a reduction in glutamate release, making them an attractive therapeutic target for conditions associated with glutamatergic excitotoxicity.[1][2] Furthermore, this compound has demonstrated neuroprotective effects in preclinical models of ischemia and Parkinson's disease.[3][4]
A significant challenge in the in vivo application of this compound is its delivery to target sites within the CNS, primarily due to the blood-brain barrier (BBB). This document provides a comprehensive overview of established in vivo delivery methods for this compound, including detailed protocols and a summary of quantitative data from preclinical studies.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from key studies investigating the in vivo effects of this compound via different administration routes.
| Administration Route | Animal Model | Dosage | Observed Effect | Reference |
| Intranigral | Reserpine-treated rat (Parkinson's disease model) | 0.125 - 0.75 nmol in 0.1 µL | Dose-dependent increase in contraversive rotations, with a maximum of 395 ± 51 rotations/60 min at 0.75 nmol. | [4] |
| Intracerebroventricular (ICV) | Reserpine-treated rat (Parkinson's disease model) | 0.125 - 1.5 nmol in 2 µL | Dose-dependent increase in bilateral locomotor activity, reaching a maximum of 180 ± 21 units/30 min at 0.5 nmol. | [4] |
| Intracerebroventricular (ICV) Infusion | Rat model of kainate-induced excitotoxicity | 24 - 240 pmol/h (prolonged infusion) | Decreased incidence of continuous limbic motor seizures and reduced neuronal damage. | [2] |
| Intraperitoneal (IP) | Rat model of transient forebrain ischemia | 40 µmol/kg | Pretreatment significantly increased the survival rate of CA1 neurons. | [3] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism of action and its application in a research setting, the following diagrams illustrate the mGluR2/3 signaling pathway and a general workflow for in vivo delivery studies.
Experimental Protocols
The following are detailed protocols for the most common methods of in vivo this compound delivery. Note: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed in accordance with relevant guidelines and regulations.
Protocol 1: Intracerebroventricular (ICV) Injection in Rodents
This method allows for the direct administration of this compound into the ventricular system of the brain, bypassing the BBB and achieving widespread distribution within the CNS.
Materials:
-
This compound
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Cannula and tubing
-
Surgical tools (scalpel, drill, sutures)
-
Analgesics and post-operative care supplies
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline or aCSF to the desired concentration. Ensure the final solution is sterile-filtered (0.22 µm filter).
-
Adjust the pH of the solution to physiological range (7.2-7.4) if necessary.
-
-
Animal Preparation and Surgery:
-
Anesthetize the animal using an approved protocol.
-
Secure the animal in a stereotaxic frame.
-
Surgically expose the skull and identify the bregma.
-
Based on a stereotaxic atlas for the specific species and strain, determine the coordinates for the lateral ventricle.
-
Drill a small burr hole at the determined coordinates.
-
-
Cannula Implantation and Injection:
-
Slowly lower the injection cannula to the target depth.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to avoid a rapid increase in intracranial pressure.
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to minimize backflow.
-
Slowly withdraw the cannula.
-
-
Post-Operative Care:
-
Suture the incision and provide appropriate post-operative analgesia and care.
-
Monitor the animal for recovery and any adverse effects.
-
Protocol 2: Intranigral Injection in Rodents
This technique targets a specific brain region, the substantia nigra, and is useful for studying the effects of this compound in models of Parkinson's disease.
Materials:
-
Same as for ICV injection.
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile, pH-adjusted solution of this compound in saline or aCSF.
-
-
Animal Preparation and Surgery:
-
Follow the same anesthesia and stereotaxic surgery preparation as for ICV injection.
-
Determine the stereotaxic coordinates for the substantia nigra pars reticulata (SNr).
-
-
Injection:
-
Drill a burr hole over the target area.
-
Slowly lower the microinjection needle to the SNr coordinates.
-
Inject the this compound solution at a very slow rate (e.g., 0.1 µL/min) due to the small volume of the target structure.
-
Leave the needle in place for a few minutes before slowly retracting it.
-
-
Post-Operative Care:
-
Provide standard post-operative care and monitoring.
-
Protocol 3: Intraperitoneal (IP) Injection in Rodents
IP injection is a common method for systemic administration, offering a simpler and less invasive alternative to direct brain injections. However, the efficacy of this route for CNS-active compounds depends on their ability to cross the BBB.
Materials:
-
This compound
-
Sterile saline
-
Syringe and needle (25-27 gauge)
-
Animal restraint device (optional)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired concentration.
-
-
Animal Restraint:
-
Properly restrain the animal to expose the abdomen. For mice, this can often be done manually. For rats, a two-person technique or a restraint device may be necessary.
-
-
Injection:
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress.
-
Other Potential In Vivo Delivery Methods
While the above protocols are well-documented for this compound, other delivery methods are being explored for CNS drug delivery, although specific data for this compound may be limited.
-
Intravenous (IV) Injection: This route provides rapid and complete bioavailability into the systemic circulation.[5][6] However, for CNS-targeted drugs like this compound, its effectiveness is highly dependent on its ability to cross the blood-brain barrier. To date, there is a lack of published studies detailing specific intravenous doses and corresponding efficacy for this compound in preclinical models. General protocols for intravenous tail vein injection in rodents are available and would need to be adapted for this compound.[5][6]
-
Novel Delivery Systems:
-
Nanoparticles: Encapsulating this compound in nanoparticles could potentially enhance its stability, control its release, and facilitate its transport across the BBB. While a promising strategy, there are currently no published studies specifically on the formulation of this compound into nanoparticles for in vivo delivery.
-
Viral Vectors: For long-term and targeted expression, viral vectors could be engineered to deliver the genetic material encoding for components that modulate mGluR2/3 activity. This approach is still in the exploratory phase for many CNS disorders and has not been specifically reported for this compound delivery.
-
Conclusion
The in vivo delivery of this compound presents both opportunities and challenges. Direct administration into the CNS via intracerebroventricular or intranigral injections has proven effective in preclinical models, providing valuable insights into its therapeutic potential. Systemic administration through intraperitoneal injection offers a less invasive approach, though its efficacy is contingent on the compound's ability to cross the blood-brain barrier. Future research into novel delivery systems, such as nanoparticles and viral vectors, may offer new avenues to enhance the therapeutic utility of this compound for a range of neurological and psychiatric conditions. Researchers should carefully consider the specific aims of their study when selecting the most appropriate delivery method and dosage regimen for this compound.
References
- 1. Protective effect of the metabotropic glutamate receptor agonist, this compound, against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsive and neuroprotective actions of a potent agonist (this compound) for group II metabotropic glutamate receptors against intraventricular kainate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of group II metabotropic glutamate receptor agonist this compound on hippocampal neurons in transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
Application of DCG-IV in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine, commonly known as DCG-IV, is a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. Their activation is generally associated with neuroprotective effects, making them an attractive target for therapeutic intervention in neurodegenerative diseases. This document provides an overview of the application of this compound in preclinical studies of Parkinson's Disease and Alzheimer's Disease, including detailed experimental protocols and quantitative data from key findings.
Mechanism of Action
This compound primarily exerts its effects by activating presynaptic group II mGluRs, which leads to the inhibition of glutamate release.[1] This reduction in excessive glutamate, a key mediator of excitotoxicity, is a fundamental mechanism behind its neuroprotective properties.[1][2] In the context of Parkinson's Disease, activation of group II mGluRs in the basal ganglia, particularly the substantia nigra pars reticulata (SNr), can alleviate motor deficits.[3][4] In Alzheimer's Disease models, this compound has been shown to influence the processing of amyloid precursor protein (APP), though the downstream consequences are still under investigation.[5][6] It is important to note that under certain experimental conditions, this compound can also act as an agonist at NMDA receptors, which should be considered when interpreting results.[7][8][9]
Application in Parkinson's Disease Models
This compound has been demonstrated to be effective in rodent models of Parkinson's Disease by reversing akinesia (a state of diminished voluntary movement).[3][10] The following data and protocols are derived from studies utilizing the reserpine-induced akinesia model.
Quantitative Data: Reversal of Akinesia in a Reserpine-Induced Parkinson's Disease Model
| Administration Route | This compound Dose Range | Maximal Effect | Antagonist | % Inhibition by Antagonist | Animal Model | Reference |
| Intranigral (SNr) | 0.125–0.75 nmol | 395 ± 51 contraversive rotations/60 min at 0.75 nmol | EGLU (100 nmol) | 63.0 ± 9.0% | Reserpine-treated Sprague Dawley rats | [3][10] |
| Intraventricular | 0.125–1.5 nmol | 180 ± 21 locomotor units/30 min at 0.5 nmol | EGLU (200 nmol) | 68.2 ± 12.3% | Reserpine-treated Sprague Dawley rats | [3][10] |
Experimental Protocol: Induction of Akinesia and Assessment of Motor Function in Rats
Objective: To assess the ability of this compound to reverse akinesia in a rat model of Parkinson's Disease.
Materials:
-
Male Sprague Dawley rats
-
Reserpine (B192253) (5 mg/kg)
-
This compound
-
(2S)-α-ethylglutamic acid (EGLU) - a group II mGluR antagonist
-
Stereotaxic apparatus
-
Cannulae for intracranial injections
-
Rotational behavior monitoring system
-
Locomotor activity chambers
Procedure:
-
Animal Surgery:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Implant guide cannulae unilaterally above the substantia nigra pars reticulata (SNr) or into the third ventricle for intracranial injections.
-
Allow animals to recover for at least one week post-surgery.
-
-
Induction of Akinesia:
-
Administer reserpine (5 mg/kg, s.c.) to induce a state of akinesia. This is typically done 18 hours prior to behavioral testing.[3]
-
-
Drug Administration:
-
Intranigral Injection: Dissolve this compound in an appropriate vehicle. Unilaterally inject varying doses of this compound (e.g., 0.125–0.75 nmol in 0.1 µl) into the SNr of reserpine-treated rats.[3][10]
-
Intraventricular Injection: Inject varying doses of this compound (e.g., 0.125–1.5 nmol in 2 µl) into the third ventricle.[3][10]
-
Antagonist Co-administration: To confirm receptor specificity, pre-treat a cohort of animals with the group II mGluR antagonist EGLU (e.g., 100 nmol in 0.2 µl intranigrally or 200 nmol in 2 µl intraventricularly) 30 minutes before this compound administration.[3]
-
-
Behavioral Assessment:
-
Rotational Behavior (for unilateral intranigral injections): Immediately after injection, place the rats in a rotational behavior monitoring system. Record the number of net contraversive rotations over a 60-minute period.[3] An increase in contraversive rotations indicates a reversal of akinesia on the injected side.
-
Locomotor Activity (for intraventricular injections): Place the rats in locomotor activity chambers and measure bilateral locomotor activity for 30 minutes following the injection.[3] An increase in locomotor units signifies a reversal of akinesia.
-
Application in Alzheimer's Disease Models
Research into the application of this compound in Alzheimer's Disease is focused on its potential to modulate the processing of amyloid precursor protein (APP), a key molecule in the pathogenesis of the disease.
Signaling Pathway: Proposed Mechanism of this compound in APP Processing
Activation of group II mGluRs by this compound is hypothesized to influence the secretase enzymes responsible for APP cleavage, potentially leading to an increase in the production of Aβ42.[5]
References
- 1. Neuroprotective effects of group II metabotropic glutamate receptor agonist this compound on hippocampal neurons in transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of the metabotropic glutamate receptor agonist, this compound, against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate receptors as therapeutic targets for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity with DCG-IV
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to DCG-IV
(2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine, commonly known as this compound, is a highly potent and selective agonist for Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2][3][4] These receptors are G-protein coupled receptors that play a crucial modulatory role in the central nervous system. Unlike ionotropic glutamate receptors that directly mediate fast excitatory transmission, Group II mGluRs are coupled to Gi/o proteins and their activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5][6]
Due to its ability to selectively activate these pathways, this compound serves as an invaluable pharmacological tool for elucidating the role of mGluR2/3 in synaptic transmission and plasticity, including phenomena like long-term depression (LTD) and the presynaptic regulation of neurotransmitter release.[7][8][9]
Mechanism of Action
This compound's effects on synaptic plasticity are primarily mediated through two distinct mechanisms, depending on the location of the target receptors.
-
Presynaptic Inhibition: The most well-characterized action of this compound is the inhibition of neurotransmitter release from presynaptic terminals.[7][10] Group II mGluRs are abundantly expressed on presynaptic terminals of glutamatergic neurons. Activation by this compound initiates a signaling cascade that inhibits voltage-gated calcium channels and reduces the probability of glutamate release, thereby depressing synaptic transmission.[5][7][10] This makes this compound an excellent tool for studying presynaptic function.
-
Postsynaptic Modulation and LTD Induction: In certain brain regions, such as the medial prefrontal cortex (mPFC), this compound induces a robust form of long-term depression (LTD) through a postsynaptic mechanism.[8][9] This form of plasticity involves the activation of postsynaptic mGluR2/3, which couples to phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃). IP₃ subsequently triggers the release of calcium from internal stores, a critical step for the induction of this LTD.[9] Notably, this postsynaptic LTD induction often requires the coincident activation of NMDA receptors.[9]
Critical Consideration: NMDA Receptor Agonism
A crucial factor for researchers to consider is that at higher concentrations (typically >10 µM), this compound can lose its selectivity and act as an agonist at NMDA receptors.[11][12][13] This off-target effect can confound experimental results, as NMDA receptor activation is a primary trigger for many forms of synaptic plasticity.[1][11][13] Therefore, it is imperative to use this compound at concentrations demonstrated to be selective for Group II mGluRs, which are typically in the nanomolar to low micromolar range (50 nM - 1 µM).[8][9][14]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on synaptic transmission and its use in inducing LTD across various experimental preparations.
Table 1: Dose-Dependent Effects of this compound on Synaptic Transmission
| Brain Region/Pathway | Preparation | This compound Concentration | Effect on EPSP/fEPSP | Reference |
| Hippocampus (Temporoammonic Path) | Rat Slice | 100 nM | 41 ± 4% inhibition | [14] |
| Hippocampus (Temporoammonic Path) | Rat Slice | 300 nM | 69 ± 3% inhibition | [14] |
| Hippocampus (Temporoammonic Path) | Rat Slice | 1000 nM (1 µM) | 76 ± 3% inhibition | [14] |
| Hippocampus (Mossy Fiber-CA3) | Guinea Pig Slice | 100 nM | Reversible reduction in fEPSP | [3] |
| Hippocampus (Perforant Path) | Rat Slice | Not specified | Less potent than LY354740 | [7] |
| Hippocampus (CA1) | Rat Slice | 10 µM | 43% depression of EPSP slope* | [11] |
*Note: This effect was attributed to NMDA receptor activation by the authors.[11]
Table 2: Protocols for this compound-Induced Long-Term Depression (LTD)
| Brain Region | Preparation | This compound Concentration & Duration | Resulting LTD Magnitude | Key Mechanistic Details | Reference |
| Medial Prefrontal Cortex | Rat Slice | 50-100 nM | Depression for >40 min | Postsynaptic, requires Ca²⁺ & NMDARs | [8][9] |
| Medial Prefrontal Cortex | Rat Slice | 200 nM for 10 min | Impaired by cocaine treatment | Postsynaptic, involves PKC & A3 receptors | [8] |
| Perirhinal Cortex | Rat Slice | 1 µM for 20 min | mGluR-dependent LTD | - | [8] |
Signaling Pathways and Workflows
Caption: Presynaptic inhibitory mechanism of this compound.
Caption: Postsynaptic mechanism of this compound-induced LTD in the PFC.
Caption: Experimental workflow for inducing chemical LTD with this compound.
Experimental Protocols
Protocol 1: Induction of Chemical LTD with this compound (Field Electrophysiology)
This protocol describes how to induce and record mGluR-dependent LTD in acute hippocampal or cortical slices using extracellular field potential recordings.
4.1.1 Materials and Reagents
-
Artificial Cerebrospinal Fluid (ACSF): In mM: 126 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Glucose, 2 MgSO₄, 2 CaCl₂. Prepare fresh and continuously bubble with carbogen (B8564812) (95% O₂ / 5% CO₂).[15]
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in deionized water or a suitable buffer. Store aliquots at -20°C. Dilute to the final working concentration in ACSF on the day of the experiment.
-
Standard brain slice preparation and recording equipment (vibratome, microscope, amplifier, digitizer, stimulating and recording electrodes).
4.1.2 Procedure
-
Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices from the desired region (e.g., hippocampus, mPFC) in ice-cold, carbogenated ACSF.[16] Allow slices to recover in carbogenated ACSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
Electrode Placement: Transfer a slice to the recording chamber, continuously perfused with carbogenated ACSF (2-3 mL/min) at 30-32°C. Place a stimulating electrode to activate the desired synaptic pathway (e.g., Schaffer collaterals in CA1) and a recording electrode in the target dendritic area (e.g., stratum radiatum) to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver test pulses (e.g., every 20 seconds) at an intensity that evokes 40-50% of the maximal fEPSP response. Once the response is stable, record a baseline for at least 20-30 minutes.
-
LTD Induction: Switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 200 nM to 1 µM). Continue delivering test pulses during the application period (typically 10-20 minutes).[8] A depression of the fEPSP slope should be observed.
-
Washout and Post-Induction Recording: Switch the perfusion back to standard ACSF to wash out the drug. Continue recording for at least 40-60 minutes to determine if the synaptic depression persists, which indicates the induction of LTD.
-
Data Analysis: Normalize the fEPSP slope measurements to the average slope during the baseline period. LTD is typically quantified as the percentage reduction in the fEPSP slope during the last 10 minutes of the recording compared to the baseline.
Protocol 2: Calcium Imaging of Postsynaptic Responses to this compound
This protocol allows for the visualization of intracellular calcium changes in response to this compound application, which is relevant for studying the postsynaptic LTD mechanism.
4.2.1 Materials and Reagents
-
ACSF and this compound solutions as described in Protocol 4.1.
-
Calcium Indicator: A suitable calcium indicator such as Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127 and DMSO for dye loading.
-
Imaging setup (confocal or two-photon microscope with appropriate excitation/emission filters).[17]
4.2.2 Procedure
-
Slice Preparation: Prepare and recover brain slices as described in Protocol 4.1.1.
-
Dye Loading: Incubate slices in a loading solution containing the calcium indicator (e.g., 5 µM Fluo-4 AM), 0.02% Pluronic F-127, and 0.01% DMSO in carbogenated ACSF.[17] Incubate for 30-45 minutes at 32-34°C in the dark. After loading, allow slices to de-esterify in standard ACSF for at least 30 minutes before imaging.
-
Imaging: Place a dye-loaded slice in the recording chamber on the microscope stage. Identify a region of interest (e.g., dendrites of pyramidal neurons).
-
Baseline Imaging: Acquire a series of baseline images at a low frequency (e.g., 0.1-0.5 Hz) for 5-10 minutes to establish a stable baseline fluorescence.
-
This compound Application: Perfuse the chamber with ACSF containing this compound (e.g., 1 µM). Continue image acquisition to capture any changes in intracellular calcium concentration.
-
Data Analysis: For each cell or region of interest, measure the change in fluorescence intensity over time. Express the change as ΔF/F₀, where ΔF is the change in fluorescence from baseline (F - F₀) and F₀ is the average baseline fluorescence. A transient increase in ΔF/F₀ following this compound application indicates a rise in intracellular calcium.[17]
References
- 1. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of the metabotropic glutamate receptor agonist, this compound, against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A metabotropic glutamate receptor agonist this compound suppresses synaptic transmission at mossy fiber pathway of the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasticity of Glutamate Synaptic Mechanisms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Presynaptic inhibitory action of the group II metabotropic glutamate receptor agonists, LY354740 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor dependent long-term depression in the cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Depression Induced by Postsynaptic Group II Metabotropic Glutamate Receptors Linked to Phospholipase C and Intracellular Calcium Rises in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 17. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring DCG-IV Efficacy In Vivo: Application Notes and Protocols
Introduction
(2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine, commonly known as DCG-IV, is a potent and widely used agonist for Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] These receptors are predominantly Gi/o-protein coupled and are typically located on presynaptic terminals, where they act as autoreceptors to inhibit the release of glutamate.[1][3] This mechanism has made this compound and other Group II mGluR agonists valuable tools for investigating potential therapeutic strategies for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and chronic pain.[3][4][5]
However, a critical consideration when using this compound in vivo is its off-target activity as an agonist at N-methyl-D-aspartate (NMDA) receptors, particularly at higher concentrations.[6][7][8] This dual pharmacology can lead to dose-dependent central excitation and potential neurotoxicity, complicating the interpretation of experimental results.[4][9] Therefore, carefully designed experiments with appropriate controls are essential to delineate the specific effects of mGluR2/3 activation from those of NMDA receptor activation.
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound, focusing on a well-established preclinical model of Parkinson's disease and outlining a general methodology for in vivo electrophysiology. They are intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this compound and similar compounds.
Signaling Pathways of this compound
To accurately interpret in vivo data, it is crucial to understand the primary and off-target signaling pathways activated by this compound.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A metabotropic glutamate receptor agonist this compound suppresses synaptic transmission at mossy fiber pathway of the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. db.cngb.org [db.cngb.org]
Combining DCG-IV with Other Pharmacological Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) is a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR2 and mGluR3.[1][2] These receptors are primarily Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] Group II mGluRs are predominantly located on presynaptic terminals, where they function as autoreceptors to inhibit glutamate release.[3] This mechanism underlies the neuroprotective and anticonvulsant properties of this compound observed in various preclinical models.[4][5][6]
Notably, this compound also exhibits agonist activity at N-methyl-D-aspartate (NMDA) receptors, a factor that must be considered in experimental design and data interpretation.[3][4][7][8][9] This dual pharmacology presents both opportunities and challenges for its therapeutic application and for designing combination therapy regimens.
These application notes provide an overview of the current understanding of this compound's interactions with other pharmacological agents, supported by quantitative data and detailed experimental protocols. The aim is to guide researchers in designing and conducting studies to explore the synergistic, additive, or antagonistic effects of combining this compound with other drugs for various therapeutic indications.
Data Presentation
Table 1: In Vitro Efficacy and Potency of this compound
| Parameter | Value | Cell/Tissue Type | Experimental Context | Reference |
| IC50 (Glutamate Release Inhibition) | 0.39 µM | Rat cerebrocortical synaptosomes | Inhibition of depolarization-induced [3H]D-aspartate release | [3] |
| EC50 (EPSP Inhibition) | 80 nM | Rat hippocampal slices (TAP-SLM pathway) | Inhibition of field excitatory postsynaptic potential | [2] |
| EC50 (EPSP Inhibition) | 115 ± 16 nM | Rat hippocampal slices (medial perforant path) | Inhibition of field excitatory postsynaptic potential | |
| EC50 (EPSP Inhibition) | 230 ± 58 nM | Rat hippocampal slices (lateral perforant path) | Inhibition of field excitatory postsynaptic potential | |
| Neuroprotection | Partial attenuation of NMDA-induced excitotoxicity | Mouse cortical cell cultures | 5 min exposure to 200 µM NMDA | [6] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Rat Model of Parkinson's Disease (Reserpine-induced akinesia) | Intranigral | 0.125-0.75 nmol | Dose-dependent increase in contraversive rotations | [1][10] |
| Rat Model of Parkinson's Disease (Reserpine-induced akinesia) | Intraventricular | 0.125-1.5 nmol | Dose-dependent increase in locomotor activity | [1][10] |
| Rat Model of Epilepsy (Kainate-induced seizures) | Intraventricular infusion | 24-240 pmol/h | Decreased incidence of continuous limbic motor seizures and neuronal damage | [4] |
| Rat Model of Epilepsy (Amygdala kindling) | Intracerebral | 0.01-1.0 nmol | Dose-dependent increase in generalized seizure threshold | [3] |
| Rat Model of Cerebral Ischemia | Intraventricular | 250 pmol | Attenuation of ischemia-induced glutamate release and increased CA1 neuron survival | [5] |
Table 3: Pharmacological Interactions of this compound with Other Agents
| Interacting Agent | Class | Effect on this compound Action | Experimental Model | Reference |
| (2S)-α-ethylglutamic acid (EGLU) | Group II mGluR antagonist | Inhibition of this compound-induced motor activity | Rat model of Parkinson's disease | [1][10] |
| (2S,1'S,2'S)-2-methyl-2-(carboxycyclopropyl)glycine (MCCG) | Group II mGluR antagonist | Inhibition of this compound's anti-seizure activity | Rat model of epilepsy (amygdala kindling) | [3] |
| LY341495 | Group II mGluR antagonist | Reversal of this compound's neuroprotective effects | Rat model of cerebral ischemia | [5] |
| D(-)-2-amino-5-phosphonopentanoic acid (AP5) | NMDA receptor antagonist | Reversal of this compound-induced depression of excitatory postsynaptic potentials | Rat hippocampal slices | [11] |
| α-methyl-4-carboxyphenylglycine (MCPG) | mGluR antagonist | Reversal of this compound's neuroprotective effect | Mouse cortical cell cultures | [6] |
| Pertussis Toxin | Gi/o protein inhibitor | Reversal of this compound's neuroprotective effect | Mouse cortical cell cultures | [6] |
| Dibutyryl cAMP | cAMP analog | Reversal of this compound's neuroprotective effect | Mouse cortical cell cultures | [6] |
| Transforming Growth Factor-β (TGF-β) | Growth factor | No additive neuroprotective effect with this compound | Mixed cortical cultures | [7] |
| Anti-TGF-β antibodies | Neutralizing antibodies | Prevention of this compound's neuroprotective activity | Mixed cortical cultures | [7] |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways.
Caption: Experimental workflow for synergy studies.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in Cortical Neurons
Objective: To assess the neuroprotective effects of this compound in combination with another pharmacological agent against NMDA-induced excitotoxicity.
Materials:
-
Primary cortical neuron cultures (e.g., from E15-E17 mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound
-
Pharmacological agent of interest (Compound X)
-
NMDA
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Culture: Plate dissociated cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 10-14 days.
-
Drug Preparation: Prepare stock solutions of this compound and Compound X in an appropriate vehicle (e.g., sterile water or DMSO). Prepare serial dilutions to determine the optimal concentrations.
-
Treatment:
-
Gently wash the cells with pre-warmed PBS.
-
Add fresh culture medium containing this compound, Compound X, or the combination at various concentrations.
-
Include vehicle controls for each compound and a combination vehicle control.
-
Pre-incubate the cells with the compounds for a specified time (e.g., 30 minutes).
-
-
Induction of Excitotoxicity:
-
Add NMDA to the culture medium to a final concentration of 200 µM.
-
Incubate for 5 minutes.
-
-
Washout and Recovery:
-
Remove the NMDA-containing medium and wash the cells twice with pre-warmed PBS.
-
Add fresh culture medium and return the plates to the incubator for 24 hours.
-
-
Assessment of Cell Death:
-
Measure LDH release into the culture medium according to the manufacturer's instructions.
-
Normalize the data to the control (no NMDA) and maximal LDH release (lysis buffer) groups.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection for each treatment group compared to the NMDA-only group.
-
Analyze the data for synergistic, additive, or antagonistic effects using appropriate statistical methods (e.g., two-way ANOVA) and synergy models (e.g., Bliss independence or Loewe additivity).
-
Protocol 2: In Vivo Assessment of Anticonvulsant Synergy in a Kainate-Induced Seizure Model
Objective: To evaluate the synergistic anticonvulsant effects of this compound and a standard antiepileptic drug in a rodent model of temporal lobe epilepsy.
Materials:
-
Adult male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Guide cannulae for intracerebroventricular (ICV) injection
-
Osmotic minipumps
-
Kainic acid
-
This compound
-
Standard antiepileptic drug (e.g., lamotrigine)
-
Saline solution
-
Video monitoring system
-
Behavioral scoring software
Procedure:
-
Surgical Preparation:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant a guide cannula into the lateral ventricle for ICV drug administration.
-
Allow for a post-operative recovery period of at least 7 days.
-
-
Drug Administration:
-
For chronic administration, connect an osmotic minipump filled with this compound, the standard antiepileptic drug, the combination, or vehicle to the ICV cannula.
-
For acute administration, perform ICV injections at specified time points before seizure induction.
-
-
Seizure Induction:
-
Administer kainic acid (e.g., 2 nmol, ICV) to induce seizures.
-
-
Behavioral Monitoring:
-
Immediately after kainate injection, place the animals in individual observation chambers.
-
Record behavioral seizures for at least 4 hours using a video monitoring system.
-
Score the severity of seizures using a standardized scale (e.g., Racine scale). Key parameters to measure include the latency to the first seizure, the frequency and duration of seizures, and the severity score.
-
-
Histological Analysis (Optional):
-
At the end of the experiment, perfuse the animals and collect the brains.
-
Perform histological staining (e.g., Fluoro-Jade B or NeuN) to assess neuronal damage in the hippocampus and other limbic structures.
-
-
Data Analysis:
-
Compare the seizure parameters (latency, frequency, duration, severity) between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Analyze the interaction between this compound and the standard antiepileptic drug for synergistic effects.
-
Protocol 3: Electrophysiological Recording in Hippocampal Slices
Objective: To investigate the combined effects of this compound and another neuromodulator on synaptic transmission.
Materials:
-
Adult rats or mice
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber for brain slices
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Bipolar stimulating electrode
-
This compound
-
Neuromodulator of interest
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibrating microtome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording for at least 20 minutes.
-
-
Drug Application:
-
Bath-apply this compound at a known concentration (e.g., 10 µM) and record the effect on the fEPSP slope.
-
After washout and recovery of the baseline, bath-apply the neuromodulator of interest and record its effect.
-
Finally, co-apply this compound and the neuromodulator to observe the combined effect.
-
-
Data Analysis:
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the data to the baseline period.
-
Compare the effects of the individual drugs and the combination using statistical analysis. Determine if the combined effect is significantly different from the predicted additive effect of the individual drugs.
-
Conclusion
The dual activity of this compound as both a group II mGluR agonist and an NMDA receptor agonist presents a complex but intriguing profile for pharmacological exploration. The provided data and protocols offer a framework for systematically investigating the potential of combining this compound with other pharmacological agents. Such studies are crucial for elucidating novel therapeutic strategies for a range of neurological and psychiatric disorders, including epilepsy, ischemic brain injury, and Parkinson's disease. Careful consideration of this compound's dual pharmacology is paramount in the design and interpretation of these combination studies. Future research should focus on identifying synergistic partners that enhance the therapeutic efficacy of this compound while potentially mitigating any unwanted side effects.
References
- 1. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticonvulsant and glutamate release-inhibiting properties of the highly potent metabotropic glutamate receptor agonist (2S,2'R, 3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsive and neuroprotective actions of a potent agonist (this compound) for group II metabotropic glutamate receptors against intraventricular kainate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of group II metabotropic glutamate receptor agonist this compound on hippocampal neurons in transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection by Glial Metabotropic Glutamate Receptors Is Mediated by Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Precautions and Application Notes for Handling DCG-IV in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV), a potent group II metabotropic glutamate (B1630785) receptor (mGluR) agonist and N-methyl-D-aspartate (NMDA) receptor agonist. Adherence to these guidelines is crucial to ensure personnel safety and the integrity of experimental data.
Introduction to this compound
This compound is a conformationally restricted analog of glutamate that exhibits high potency and selectivity as an agonist for group II mGluRs (mGluR2 and mGluR3). It is also known to act as an agonist at NMDA receptors. This dual activity necessitates careful consideration in experimental design and interpretation. This compound is widely used in neuroscience research to investigate the roles of group II mGluRs in synaptic transmission, plasticity, and various neurological and psychiatric disorders. Its neuroprotective effects have been noted, though some studies also point to potential neurotoxicity, likely through its action on NMDA receptors.[1][2][3]
Hazard Identification and Safety Precautions
2.1. Personal Protective Equipment (PPE)
All personnel handling this compound, particularly in its powdered form, must wear appropriate PPE to prevent inhalation, ingestion, and skin contact.
-
Lab Coat: A full-sleeved lab coat is mandatory.
-
Gloves: Wear two pairs of nitrile gloves. Change the outer pair immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or safety goggles are required. A face shield should be worn when there is a risk of splashing.
-
Respiratory Protection: When handling the powder form or when aerosolization is possible, a NIOSH-approved N95 or higher-rated respirator is recommended. All work with powdered this compound should be performed in a certified chemical fume hood.
2.2. Engineering Controls
-
Fume Hood: All weighing and initial solubilization of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
2.3. Handling and Storage
-
Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4][5][6] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.
-
Solutions: Stock solutions should be prepared in a suitable solvent (e.g., water, up to 100 mM). Aliquot solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months.[6] For short-term storage (up to one month), -20°C is acceptable.[6]
-
General Handling: Avoid creating dust when handling the powder. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
2.4. Spill and Exposure Procedures
-
Spill:
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
For powdered spills, gently wet the material with a damp paper towel before sweeping to avoid creating dust.
-
Clean the spill area with a suitable detergent and water.
-
Collect all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Skin Exposure: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Data Presentation: Quantitative Activity of this compound
The following tables summarize the reported in vitro and in vivo activities of this compound.
Table 1: In Vitro Receptor Activity of this compound
| Receptor Subtype | Activity | Potency (EC50/IC50) | Species | Reference |
| mGluR2 | Agonist | 0.35 µM (EC50) | Rat | [4][6] |
| mGluR3 | Agonist | 0.09 µM (EC50) | Rat | [4][6] |
| mGluR1 | Antagonist | 389 µM (IC50) | Rat | [4][6] |
| mGluR5 | Antagonist | 630 µM (IC50) | Rat | [4][6] |
| mGluR4 | Antagonist | 22.5 µM (IC50) | Rat | [4][6] |
| mGluR6 | Antagonist | 39.6 µM (IC50) | Rat | [4][6] |
| mGluR7 | Antagonist | 40.1 µM (IC50) | Rat | [4][6] |
| mGluR8 | Antagonist | 32 µM (IC50) | Rat | [4][6] |
| NMDA Receptor | Agonist | Threshold concentration of 3 µM for depolarization | Rat | [3] |
Table 2: In Vivo Activity of this compound
| Animal Model | Administration | Dosage | Observed Effect | Reference |
| Male ICR mice | Intraperitoneal (i.p.) | 1-10 mg/kg | Depresses phencyclidine (PCP)-induced hyperlocomotion | [4][6] |
Experimental Protocols
4.1. Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile, purified water to achieve the desired stock concentration (e.g., 10 mM). This compound is soluble in water up to 100 mM.
-
Vortex briefly to ensure complete dissolution.
-
Filter the stock solution through a 0.22 µm sterile filter into a sterile container.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
4.2. In Vitro Electrophysiology in Brain Slices
This protocol provides a general framework for studying the effects of this compound on synaptic transmission in acute brain slices.
-
Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) according to an approved institutional animal care and use committee (IACUC) protocol.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber of an electrophysiology setup, continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Obtain whole-cell patch-clamp recordings from neurons of interest or place a field potential recording electrode in the desired synaptic field.
-
Establish a stable baseline recording of synaptic responses (e.g., excitatory postsynaptic currents or potentials) for at least 10-20 minutes.
-
-
This compound Application:
-
Dilute the this compound stock solution to the final desired concentration in aCSF immediately before use.
-
Switch the perfusion to the aCSF containing this compound.
-
Record the synaptic responses during this compound application for a sufficient duration to observe its effects.
-
To test for receptor specificity, co-apply with a group II mGluR antagonist (e.g., LY341495) or an NMDA receptor antagonist (e.g., AP5).
-
-
Data Analysis:
-
Measure the amplitude, slope, or frequency of the synaptic responses before, during, and after this compound application.
-
Normalize the data to the baseline period and perform statistical analysis to determine the significance of the observed effects.
-
Visualizations
References
- 1. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. bio-techne.com [bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting DCG-IV solubility issues
Welcome to the technical support center for (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The primary recommended solvent for this compound is water. This compound is soluble in water up to 100 mM. For some in vivo applications, a stock solution in DMSO may be prepared first, which is then further diluted into a formulation containing co-solvents like PEG300. When preparing any stock solution, it is crucial to use the batch-specific molecular weight found on the product's vial or Certificate of Analysis, as this can vary due to hydration.
Q2: My this compound is not dissolving well in my neutral aqueous buffer (e.g., PBS pH 7.4). What should I do?
A2: This can be a common issue as the solubility of this compound, like other amino acids with multiple carboxylic acid groups, is dependent on pH.[1][2] At neutral pH, the molecule may be near its isoelectric point, where solubility is at its minimum.[1] To improve solubility, you can try the following:
-
Adjust the pH: Since this compound is a dicarboxylic acid, increasing the pH of the solution will deprotonate the carboxylic acid groups, making the molecule more charged and thus more soluble in aqueous media.[2] Try adjusting the pH of your buffer upwards slightly with a small amount of a dilute base (e.g., 0.1 M NaOH) while stirring. Monitor the pH to ensure it remains within a range compatible with your experiment.
-
Gentle Warming: Gently warming the solution to approximately 37°C can help increase the rate of dissolution. However, be cautious about the thermal stability of the compound and avoid prolonged heating.
-
Sonication: Brief periods of sonication in a water bath can help break up powder aggregates and facilitate dissolution.
Q3: I prepared a concentrated stock of this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A3: This phenomenon, known as "solvent-shifting precipitation" or "crashing out," occurs when a compound that is soluble in an organic solvent is rapidly transferred to an aqueous environment where its solubility is much lower. To prevent this:
-
Use Reverse Dilution: Instead of adding the small volume of DMSO stock directly to the large volume of buffer, add the DMSO stock dropwise to the full volume of your aqueous buffer while vigorously vortexing or stirring. This rapid dispersion prevents localized areas of high compound concentration that can initiate precipitation.
-
Limit Final DMSO Concentration: For cell-based assays, ensure the final concentration of DMSO is typically below 0.5% to avoid cytotoxicity. For in vivo studies, a final concentration below 2% is often recommended. If your dilution results in a very low final DMSO percentage, you may be exceeding the aqueous solubility limit of this compound.
-
Use an Intermediate Dilution Step: Consider a stepwise dilution. For example, dilute the DMSO stock into a smaller volume of buffer first, then add this intermediate solution to the final volume.
Q4: How should I store my this compound solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[3][4]
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] If you prepared the stock in water, it is recommended to filter and sterilize it with a 0.22 µm filter before storage and use.[3]
Data Summary
The solubility of this compound in water has been reported by multiple suppliers. This data is summarized below.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| Water | 100 mM | 20.32 mg/mL | |
| Water | ≥ 98.45 mM | ≥ 20 mg/mL | [3] |
Note: The notation "≥" indicates that the solubility may be higher, but the saturation point was not determined beyond this concentration.[3] The molecular weight used for calculation is 203.15 g/mol , but the batch-specific weight should always be used for precise calculations.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 100 mM)
This protocol describes how to prepare a high-concentration aqueous stock solution of this compound.
-
Determine Mass: Refer to the Certificate of Analysis for the batch-specific molecular weight (M.Wt). To make 1 mL of a 100 mM solution, calculate the required mass: Mass (mg) = 100 mmol/L * 0.001 L * M.Wt ( g/mol ) * 1000 mg/g
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder.
-
Initial Dissolution: Add approximately 80% of the final desired volume of high-purity water (e.g., 0.8 mL for a final volume of 1 mL).
-
Facilitate Solubilization: Vortex the solution. If the powder does not dissolve completely, consider the following troubleshooting steps:
-
Sonication: Place the tube in a sonicator bath for 5-10 minute intervals.
-
pH Adjustment: If solubility remains an issue, add a small volume (e.g., 1-2 µL) of 1 M NaOH, vortex, and check if the compound dissolves. This will increase the pH and deprotonate the carboxylic acids, enhancing solubility.
-
-
Final Volume: Once the this compound is fully dissolved, add water to reach the final desired volume (e.g., 1 mL).
-
Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter.[3] Aliquot into single-use tubes and store at -20°C or -80°C.[3]
Visual Guides
Signaling Pathway Context
This compound is a potent agonist for Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase.
Troubleshooting Workflow for this compound Solubility
This workflow provides a logical sequence of steps to address common solubility challenges with this compound in aqueous buffers.
References
Technical Support Center: Optimizing DCG-IV Dosage for Behavioral Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) in behavioral experiments. Here you will find troubleshooting guidance and frequently asked questions to help optimize your experimental design and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] These receptors are primarily located on presynaptic terminals and, when activated, inhibit the release of glutamate.[3] This mechanism makes this compound a valuable tool for studying the role of glutamatergic transmission in various physiological and pathological processes. This compound has demonstrated neuroprotective and anticonvulsant effects in animal studies.[2][4]
Q2: What are the critical off-target effects of this compound that I should be aware of?
A2: A crucial consideration when using this compound is its agonist activity at N-methyl-D-aspartate (NMDA) receptors, particularly at higher concentrations.[5][6][7] This off-target effect can lead to neuronal depolarization and excitotoxicity, which may manifest as unexpected excitatory behaviors in animals, such as "wet dog shakes" or barrel rolling.[3][7] Researchers must carefully titrate the dose to ensure the observed effects are mediated by mGluR2/3 and not NMDA receptors.
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in water up to 100 mM.[8] For in vivo experiments, it is typically dissolved in sterile saline or phosphate-buffered saline (PBS). It is recommended to prepare fresh solutions for each experiment. For long-term storage, the solid compound should be stored at -20°C.[8]
Q4: What are the common routes of administration and typical starting doses for this compound?
A4: The route of administration significantly impacts the effective dose.
-
Intracerebral/Intraventricular (ICV): This route delivers the compound directly to the central nervous system, requiring very low doses. Studies in rats have used doses in the range of 0.125 to 1.5 nmol.[3][9]
-
Intraperitoneal (IP): For systemic administration, higher doses are required to cross the blood-brain barrier. Studies in mice have used doses ranging from 1 to 10 mg/kg.[4] It is always recommended to perform a dose-response study to determine the optimal dose for your specific behavioral paradigm and animal model.
Troubleshooting Guide
Problem: I'm observing unexpected excitatory behaviors (e.g., seizures, barrel rolling) after this compound administration.
-
Possible Cause: The administered dose is too high, leading to significant off-target activation of NMDA receptors.[3] This is a known side effect at higher concentrations.
-
Solution: Reduce the dose of this compound. Perform a careful dose-response study starting from a very low dose to find the therapeutic window where effects are mediated by mGluR2/3 activation without engaging NMDA receptors. Consider including a control group pre-treated with an mGluR2/3 antagonist to confirm the specificity of the observed behavioral effects.[9]
Problem: I am not observing any behavioral effect after administering this compound.
-
Possible Causes & Solutions:
-
Dose is too low: The concentration of this compound reaching the target brain region may be insufficient. Increase the dose systematically.
-
Incorrect Administration: For systemic routes like IP, ensure the injection was properly administered and did not result in subcutaneous deposition. For central infusions (e.g., ICV), verify cannula placement histologically after the experiment.[10]
-
Compound Degradation: Ensure the this compound was stored properly and that the solution was freshly prepared.
-
Behavioral Paradigm Insensitivity: The chosen behavioral test may not be sensitive to the modulation of glutamate release by mGluR2/3 activation. Consider alternative behavioral assays.
-
Problem: My results are highly variable between subjects.
-
Possible Causes & Solutions:
-
Inconsistent Dosing: Ensure accurate and consistent administration of the drug solution across all animals. Check your calculations and injection technique.
-
Biological Variability: Factors such as age, weight, and stress levels can influence drug response. Ensure animals are properly habituated to the testing environment and that experimental groups are balanced for these variables.
-
Vehicle Effects: The vehicle itself might be causing subtle behavioral changes. Ensure the vehicle is appropriate (e.g., physiological pH) and run a dedicated vehicle-only control group to assess its baseline effects.[11]
-
Quantitative Data Summary
The following table summarizes effective dosages of this compound used in various rodent behavioral studies. This should be used as a guide for initial dose selection.
| Route of Administration | Species | Dose Range | Vehicle | Behavioral Test | Reference |
| Intranigral | Rat | 0.125 - 0.75 nmol | PBS | Reserpine-induced akinesia (rotational behavior) | [9][10] |
| Intraventricular (ICV) | Rat | 0.125 - 1.5 nmol | PBS | Reserpine-induced akinesia (locomotor activity) | [3][9] |
| Intraperitoneal (IP) | Mouse | 1 - 10 mg/kg | Not Specified | Phencyclidine (PCP)-induced hyperlocomotion | [4] |
Visualizations
Signaling Pathway and Off-Target Effects of this compound
References
- 1. bio-techne.com [bio-techne.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
DCG-IV Solutions: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) in solution. By following these best practices, you can ensure the integrity and efficacy of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I prepare a stock solution of this compound?
A1: this compound is readily soluble in water. For a stock solution, you can dissolve it in high-purity, sterile water to a concentration of up to 100 mM.[1] If you are using water, it is recommended to filter and sterilize the solution using a 0.22 μm filter before storage or use in cell-based assays.[2] Always refer to the batch-specific molecular weight on the product's Certificate of Analysis (CoA) for precise concentration calculations.[3]
Q2: What are the recommended long-term storage conditions for this compound solutions?
A2: For long-term stability, prepared stock solutions of this compound should be stored at -80°C.[2][4] Under these conditions, the solution can be expected to remain stable for 6 to 12 months.[2][4] For shorter periods (up to one month), storage at -20°C is also acceptable.[2] To avoid degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into single-use volumes before freezing.[2]
Q3: My this compound solution has been stored at -20°C for several months. Is it still viable?
A3: Based on manufacturer recommendations, this compound solutions are typically stable for only one month when stored at -20°C.[2] If your solution has been stored for longer, its integrity may be compromised, which could lead to inconsistent experimental results. It is advisable to use a fresh stock solution or assess the purity of the existing solution using an analytical method like HPLC before proceeding.
Q4: I am observing inconsistent or unexpected results in my experiments. Could my this compound have degraded?
A4: Yes, inconsistent results are a potential sign of compound degradation. This compound is a potent agonist for group II mGlu receptors, and even minor degradation can lead to a loss of potency and altered pharmacology.[1] Factors such as improper storage temperature, repeated freeze-thaw cycles, incorrect solution pH, or exposure to light can accelerate degradation.[5] If you suspect degradation, it is best to prepare a fresh solution and re-run the experiment.
Q5: What are the primary factors that can cause this compound degradation in an aqueous solution?
A5: While specific degradation pathways for this compound are not extensively detailed, general principles of drug stability apply. The key factors influencing the stability of compounds in aqueous solutions are:
-
Temperature: Higher temperatures accelerate chemical reactions, including degradation.
-
pH: The stability of many molecules is pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions.[6]
-
Light: Exposure to UV or ambient light can cause photochemical degradation in light-sensitive compounds.
-
Oxygen: Dissolved oxygen can lead to oxidative degradation.
-
Contaminants: Microbial or chemical contaminants can react with the compound or alter solution properties like pH, leading to instability.
Q6: How can I minimize this compound degradation during my experiments?
A6: To minimize degradation during use, prepare working solutions fresh from a properly stored, frozen aliquot. Avoid keeping the working solution at room temperature for extended periods. If the experimental buffer has a high or low pH, add the this compound solution just prior to starting the experiment to limit its exposure time to potentially unfavorable pH conditions. Protect the solution from direct light.
Data Summary: Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound based on information from various suppliers.
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Powder (Solid) | -20°C | Up to 3 years | [2][4] |
| Solution in Solvent | -80°C | 6 months to 1 year | [2][4] |
| Solution in Solvent | -20°C | Up to 1 month | [2] |
Visual Guides and Workflows
Caption: Factors contributing to the degradation of this compound in solution.
Caption: Troubleshooting workflow for suspected this compound degradation.
Experimental Protocol: Assessing this compound Purity by HPLC
This protocol describes a general method for assessing the purity and stability of a this compound solution using High-Performance Liquid Chromatography (HPLC) with UV detection. This is a stability-indicating method designed to separate the parent compound from potential degradants.
Objective: To quantify the amount of intact this compound in a solution and detect the presence of degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard (high purity solid)
-
This compound solution to be tested
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
High-purity water and HPLC-grade solvents
Methodology:
-
Preparation of Standards:
-
Accurately weigh a small amount of this compound reference standard and dissolve it in water to prepare a primary stock solution (e.g., 1 mg/mL).
-
From the primary stock, prepare a series of calibration standards by serial dilution (e.g., ranging from 1 µg/mL to 100 µg/mL).
-
-
Sample Preparation:
-
Thaw the this compound solution to be tested.
-
Dilute the sample with water to a final concentration that falls within the range of the calibration curve.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution is often effective. For example:
-
0-2 min: 98% A, 2% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-17 min: Hold at 50% A, 50% B
-
17-18 min: Return to 98% A, 2% B
-
18-25 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) is required.
-
Column Temperature: 25°C
-
-
Data Analysis:
-
Run the calibration standards to generate a standard curve by plotting the peak area against the concentration.
-
Inject the test sample.
-
Identify the peak for intact this compound based on the retention time of the reference standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Calculate the purity of the sample by expressing the peak area of this compound as a percentage of the total area of all peaks in the chromatogram. New peaks with different retention times may indicate degradation products.
-
Caption: Experimental workflow for HPLC-based stability assessment.
References
- 1. DCG IV | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. targetmol.com [targetmol.com]
- 5. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 6. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of DCG-IV
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the group II metabotropic glutamate (B1630785) receptor (mGluR) agonist, (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV). This guide includes troubleshooting advice, frequently asked questions (FAQs), quantitative data summaries, detailed experimental protocols, and signaling pathway diagrams to facilitate robust experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: I am using this compound to selectively activate group II mGluRs, but I am observing unexpected excitatory effects. What could be the cause?
A1: A primary consideration is the well-documented off-target activity of this compound as an agonist at N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This agonism can lead to neuronal depolarization and excitatory effects that are independent of mGluR2/3 activation.[2] It is crucial to pharmacologically isolate the effects of this compound to ensure the observed responses are mediated by the intended target.
Q2: How can I be certain that the effects I am observing are due to off-target NMDA receptor activation and not on-target mGluR2/3 activation?
A2: To dissect the on-target versus off-target effects of this compound, you should perform control experiments using specific antagonists. The application of a selective NMDA receptor antagonist, such as D-(-)-2-amino-5-phosphonopentanoic acid (D-AP5), should block the off-target excitatory effects.[1][3] Conversely, a group II mGluR antagonist, like (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) or LY341495, should antagonize the on-target effects. If the observed effect is reversed by an NMDA receptor antagonist, it is likely an off-target effect.
Q3: Are there off-target effects of this compound on other ionotropic glutamate receptors, such as AMPA or kainate receptors?
A3: The primary and most significant off-target effect of this compound is on NMDA receptors.[1][2][3] Studies have shown that this compound does not exhibit cross-desensitization with AMPA or kainate, suggesting a lack of direct agonist activity at these receptors.[3] However, it is always good practice to confirm this in your specific experimental system using selective AMPA and kainate receptor antagonists if you suspect their involvement.
Q4: At what concentrations are the off-target effects of this compound typically observed?
A4: The off-target agonist effects of this compound at NMDA receptors can occur at concentrations commonly used to activate group II mGluRs. For instance, a concentration of 10 µM this compound has been shown to cause a significant depression of excitatory postsynaptic potentials that is reversible by an NMDA receptor antagonist.[1] Another study reported a threshold concentration of 3 µM for this compound-induced depolarization in rat cortical slices, an effect also blocked by NMDA receptor antagonists.[2]
Q5: Can the NMDA receptor agonist activity of this compound lead to neurotoxicity?
A5: Yes, the weak NMDA agonist activity of this compound has been implicated in its failure to protect against slowly triggered NMDA-induced neurotoxicity.[4] While activation of mGluR2/3 is generally considered neuroprotective, the off-target NMDA receptor agonism can confound these effects and, under certain conditions, contribute to excitotoxicity.
Data Presentation: Off-Target Activity of this compound
| Target Receptor | Observed Effect | Potency/Concentration | Antagonists | References |
| NMDA Receptor | Agonist | Weaker than NMDA, but more potent than glutamate. Threshold concentration for depolarization is ~3 µM. | D-AP5 | [1][2][3] |
| AMPA Receptor | No direct agonist activity | - | Insensitive to CNQX | [3] |
| Kainate Receptor | No direct agonist activity | - | No cross-desensitization | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Differentiate On-Target and Off-Target Effects of this compound
This protocol provides a method to investigate the effects of this compound on neuronal activity and to distinguish between its intended effects on group II mGluRs and its off-target effects on NMDA receptors.
1. Materials:
-
Standard whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system, etc.)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound
-
D-AP5 (NMDA receptor antagonist)
-
LY341495 (group II mGluR antagonist)
-
Cultured neurons or acute brain slices
2. Procedure:
-
Prepare brain slices or cultured neurons for recording as per standard laboratory protocols.
-
Establish a stable whole-cell recording from a neuron of interest.
-
Record baseline synaptic activity or membrane potential for a stable period (e.g., 5-10 minutes).
-
Bath apply this compound at the desired concentration (e.g., 10 µM).
-
Record the changes in synaptic activity or membrane potential for the duration of the application.
-
Wash out this compound and allow the recording to return to baseline.
-
To test for off-target NMDA receptor activation, pre-incubate the slice/culture with D-AP5 (e.g., 50 µM) for at least 10 minutes.
-
While in the presence of D-AP5, re-apply this compound at the same concentration as in step 4.
-
Record the response. A lack of or significant reduction in the this compound-induced effect compared to the initial application suggests NMDA receptor involvement.
-
To confirm on-target group II mGluR activation, after washing out D-AP5 and this compound, pre-incubate with LY341495 (e.g., 1 µM).
-
Re-apply this compound in the presence of LY341495 and record the response. Blockade of the effect confirms mGluR2/3 mediation.
3. Data Analysis:
-
Measure the amplitude, frequency, and kinetics of synaptic currents or changes in membrane potential before, during, and after drug applications.
-
Statistically compare the effects of this compound in the absence and presence of the antagonists.
Mandatory Visualizations
Caption: Experimental workflow to dissect this compound on- and off-target effects.
Caption: Simplified signaling pathway of this compound's off-target NMDA receptor activation.
References
- 1. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Dual Agonism of DCG-IV: A Technical Guide to Isolating Group II mGluR Activity
Technical Support Center
This guide is intended for researchers, scientists, and drug development professionals utilizing the potent group II metabotropic glutamate (B1630785) receptor (mGluR) agonist, (2S,1'R,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (DCG-IV). While a valuable tool, this compound also exhibits significant agonist activity at N-methyl-D-aspartate (NMDA) receptors, which can confound experimental results.[1][2][3] This resource provides detailed troubleshooting advice and protocols to effectively block the NMDA receptor activity of this compound, ensuring the specific investigation of group II mGluR function.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound to study group II mGluR-mediated effects, but my results are inconsistent. What could be the issue?
A1: A primary reason for inconsistent results with this compound is its off-target agonist activity at NMDA receptors.[1][2][4] Depending on the experimental system and concentration of this compound used, you may be observing a mixed effect of both group II mGluR and NMDA receptor activation. It is crucial to pharmacologically isolate the group II mGluR activity.
Q2: How can I be sure that the effects I'm observing are due to NMDA receptor activation by this compound?
A2: The most direct method is to use a selective NMDA receptor antagonist. If the observed effect of this compound is attenuated or completely blocked by the co-application of an NMDA receptor antagonist, it strongly suggests the involvement of NMDA receptors.[1]
Q3: What are the recommended antagonists to block the NMDA receptor activity of this compound?
A3: The most commonly used and effective competitive antagonist for this purpose is D(-)-2-amino-5-phosphonopentanoic acid (AP5) .[1][3] Other selective NMDA receptor antagonists can also be used depending on the specific experimental requirements.
Q4: Will blocking NMDA receptors interfere with the group II mGluR activity of this compound?
A4: No, selective NMDA receptor antagonists like AP5 will not interfere with the binding of this compound to group II mGluRs. This allows for the specific investigation of group II mGluR-mediated signaling pathways.
Q5: At what concentration should I use this compound to minimize its NMDA receptor activity?
A5: The NMDA receptor agonist activity of this compound is dose-dependent.[2] While it is challenging to completely avoid, using the lowest effective concentration of this compound for group II mGluR activation is recommended. However, pharmacological blockade of NMDA receptors remains the most robust approach.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected excitatory effects observed with this compound application. | This compound is activating NMDA receptors, leading to neuronal depolarization and excitotoxicity in some systems.[2][4] | Co-apply a selective NMDA receptor antagonist, such as D-AP5 (typically 50 µM), to block this activity.[1] |
| Inconsistent or non-reproducible depression of synaptic transmission. | The net effect is a combination of presynaptic inhibition via group II mGluRs and postsynaptic excitation via NMDA receptors.[1] | Perform concentration-response curves for this compound in the presence and absence of an NMDA receptor antagonist to dissect the two components. |
| This compound fails to produce the expected neuroprotective effect in a model of slow excitotoxicity. | The weak NMDA receptor agonist activity of this compound may counteract the neuroprotective effects of group II mGluR activation in certain paradigms.[4] | For neuroprotection studies, consider using a more selective group II mGluR agonist with lower affinity for NMDA receptors, if available. Alternatively, ensure complete blockade of NMDA receptors. |
| Observed effects of this compound are not blocked by group II mGluR antagonists. | The observed response is likely mediated by NMDA receptors.[1] | Confirm this by testing if the effect is sensitive to NMDA receptor antagonists. |
Experimental Protocols
Protocol 1: Pharmacological Isolation of Group II mGluR-Mediated Synaptic Depression in Hippocampal Slices
This protocol describes how to confirm that the synaptic depression induced by this compound is mediated by group II mGluRs and not confounded by NMDA receptor activation.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
D(-)-2-amino-5-phosphonopentanoic acid (D-AP5)
-
Group II mGluR antagonist (e.g., LY341495)
-
Standard electrophysiology setup for brain slice recording
Procedure:
-
Prepare and maintain hippocampal slices in oxygenated aCSF.
-
Obtain a stable baseline recording of excitatory postsynaptic potentials (EPSPs).
-
Bath apply this compound (e.g., 10 µM) and record the change in EPSP slope. A depression in the EPSP slope is expected.[1]
-
Wash out this compound and allow the EPSP to return to baseline.
-
Pre-incubate the slice with a selective NMDA receptor antagonist, D-AP5 (e.g., 50 µM), for at least 15-20 minutes.
-
While maintaining the presence of D-AP5, co-apply this compound (10 µM).
-
Observe the depression of the EPSP slope. The magnitude of depression should be comparable to or even more pronounced than with this compound alone if the primary effect is via group II mGluRs.
-
To further confirm group II mGluR specificity, after washing out the previous drugs, pre-incubate with a group II mGluR antagonist (e.g., LY341495) before applying this compound. The depressive effect of this compound should be significantly attenuated or blocked.
Data Presentation:
| Condition | Mean EPSP Slope (% of Baseline) | Standard Deviation |
| Baseline | 100 | ± 5 |
| This compound (10 µM) | 57[1] | ± 22 |
| D-AP5 (50 µM) + this compound (10 µM) | (Expected to be similar to or greater depression than this compound alone) | - |
| LY341495 + this compound (10 µM) | (Expected to be close to baseline) | - |
Visualizations
Caption: Dual agonistic action of this compound on Group II mGluRs and NMDA receptors, and the blocking action of D-AP5.
Caption: Workflow for isolating Group II mGluR activity from the confounding NMDA receptor agonism of this compound.
References
- 1. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with DCG-IV
Welcome to the technical support center for (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV). This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this potent group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist.
Frequently Asked Questions (FAQs)
Q1: My application of this compound is producing an unexpected excitatory effect, rather than the expected inhibitory effect on neuronal activity. What could be the cause?
A1: A primary reason for unexpected excitatory effects with this compound is its known off-target agonist activity at N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This is particularly observed at higher concentrations. In rat cortical slices, this compound has been shown to cause depolarization at a threshold concentration of 3 µM, an effect that was blocked by NMDA receptor antagonists.[2] Similarly, in the CA1 region of the rat hippocampus, a 10 µM application of this compound induced a depression of excitatory postsynaptic potentials (EPSPs) that was reversible by the NMDA receptor antagonist D(-)-2-amino-5-phosphonopentanoic acid (AP5).[1]
To determine if the observed excitatory effect is mediated by NMDA receptors, you can perform control experiments using a selective NMDA receptor antagonist, such as AP5. If the excitatory effect is blocked or reversed by the NMDA receptor antagonist, it is likely due to off-target activation. To favor mGluR2/3 activation, it is recommended to use the lowest effective concentration of this compound.
Q2: I am observing a neuroprotective effect of this compound in a rapid excitotoxicity assay, but not in a slow, prolonged excitotoxicity assay. Why is this happening?
A2: This discrepancy is likely due to the dual action of this compound as both an mGluR2/3 agonist and a weak NMDA receptor agonist.[4] In rapidly triggered excitotoxicity models (e.g., a brief, high-concentration NMDA exposure), the neuroprotective effects are mediated by the activation of mGluR2/3.[4] However, in slowly triggered neuronal death models (e.g., 24-hour exposure to low concentrations of NMDA), the weak agonist activity of this compound at the NMDA receptor itself can contribute to the excitotoxicity, thus masking or counteracting its neuroprotective effects.[4]
Q3: How can I confirm that the observed effects of this compound in my experiment are specifically mediated by group II mGluRs?
A3: To confirm the specificity of this compound's effects on mGluR2/3, it is essential to use a selective group II mGluR antagonist in a control experiment. Co-application of an antagonist like (2S)-α-ethylglutamic acid (EGLU) or LY341495 should reverse the effects of this compound.[5][6][7] For instance, the neuroprotective effects of this compound against ischemic neuronal injury were reversed by co-injection of LY341495.[5] Similarly, the motor effects of this compound in a rat model of Parkinson's disease were inhibited by pre-treatment with EGLU.[7]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in water up to 100 mM.[8][9] It is recommended to store the solid compound at -20°C.[8][9] For stock solutions, it is advisable to prepare them in water, and for long-term storage, they should be aliquoted and kept at -20°C to avoid repeated freeze-thaw cycles.
Q5: Are there any known issues with the stability of this compound in aqueous solutions?
A5: While specific long-term stability data for this compound in aqueous solution is not extensively documented in the provided search results, it is general good practice to use freshly prepared solutions for experiments. If storing solutions, it is recommended to do so at 4°C for short-term use or frozen at -20°C or below for longer-term storage. The stability of similar compounds in aqueous solutions can be affected by factors like pH and temperature.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Electrophysiology Recordings with this compound
-
Possible Cause: Off-target effects at NMDA receptors leading to excitotoxicity and poor cell health.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Start with a low concentration (e.g., in the nanomolar range) and perform a dose-response curve to find the optimal concentration for mGluR2/3 activation without significant NMDA receptor agonism.[11]
-
Use an NMDA Receptor Antagonist: In a subset of experiments, co-apply a selective NMDA receptor antagonist like AP5 to isolate the mGluR2/3-mediated effects.[1]
-
Check Slice Health: Ensure your brain slice preparation and incubation protocols are optimized for cell viability.[12][13][14] Use a protective recovery method, such as one with N-methyl-D-glucamine (NMDG), especially for adult animal tissue.[13]
-
Verify Recording Conditions: Ensure your artificial cerebrospinal fluid (aCSF) is continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2) and that the temperature is stable.[12][14]
-
Issue 2: Batch-to-Batch Variability in Experimental Results
-
Possible Cause: Inconsistent purity or potency of the this compound compound between different batches.
-
Troubleshooting Steps:
-
Source from a Reputable Supplier: Purchase this compound from a well-established chemical supplier that provides a certificate of analysis with purity data (e.g., ≥98% by HPLC).[8][9]
-
Perform Quality Control: If possible, independently verify the concentration and purity of your this compound stock solution.
-
Test New Batches: When receiving a new batch of this compound, perform a pilot experiment to compare its potency with the previous batch. A simple dose-response curve can help determine if the effective concentration has shifted.
-
Document Batch Information: Always record the lot number of the this compound used in your experiments to track any batch-related inconsistencies.[15][16]
-
Data Presentation
Table 1: Receptor Activity Profile of this compound
| Receptor Target | Activity | EC50 / IC50 | Reference(s) |
| mGluR2 | Agonist | 0.35 µM | [17] |
| mGluR3 | Agonist | 0.09 µM | [17] |
| NMDA Receptor | Agonist | - | [1][2][3] |
| Group I mGluRs (mGluR1/5) | Antagonist | 389 µM / 630 µM | [17] |
| Group III mGluRs (mGluR4/6/7/8) | Antagonist | 22.5-40.1 µM | [17] |
Table 2: Troubleshooting Unexpected Electrophysiological Effects of this compound
| Unexpected Observation | Potential Cause | Suggested Control Experiment | Key Reagents |
| Depolarization/Excitation | Off-target NMDA receptor agonism | Co-application of an NMDA receptor antagonist | D(-)-AP5 (50 µM) |
| Reversal of expected inhibition | Off-target NMDA receptor agonism | Co-application of an NMDA receptor antagonist | D(-)-AP5 (50 µM) |
| Lack of effect | Poor compound stability or incorrect concentration | Use freshly prepared solution; verify concentration | - |
| Effect not blocked by mGluR2/3 antagonist | Off-target effect or non-specific action | Co-application of an NMDA receptor antagonist | D(-)-AP5 (50 µM) |
Experimental Protocols
Protocol 1: Control Experiment to Differentiate mGluR2/3 vs. NMDA Receptor-Mediated Effects in Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) from rodents according to standard protocols.[12][13][14] Maintain slices in carbogenated aCSF.
-
Baseline Recording: Obtain a stable baseline electrophysiological recording (e.g., field EPSPs or whole-cell patch-clamp) for at least 10-20 minutes.
-
This compound Application: Bath apply this compound at the desired concentration (e.g., 1-10 µM).
-
Observation: Record the change in the electrophysiological parameter.
-
Antagonist Application:
-
To test for NMDA receptor involvement: After observing the this compound effect, co-apply a selective NMDA receptor antagonist (e.g., 50 µM D(-)-AP5).[1]
-
To confirm mGluR2/3 involvement: In a separate experiment, after observing the this compound effect, co-apply a selective group II mGluR antagonist (e.g., LY341495).[5]
-
-
Washout: Wash out all drugs and, if possible, observe the recovery of the signal to baseline.
-
Analysis: Compare the effects of this compound in the presence and absence of the antagonists. A reversal or blockade of the this compound effect by a specific antagonist will indicate the receptor responsible.
Protocol 2: General Neuroprotection Assay
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates.[18]
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).[18]
-
Induction of Neurotoxicity: Introduce a neurotoxic insult. For example:
-
Control Groups: Include wells with vehicle control (no this compound, no toxin), toxin-only, and this compound only.
-
Cell Viability Assessment: After the neurotoxic insult, measure cell viability using a standard method such as the MTT assay.[18]
-
Data Analysis: Express cell viability as a percentage of the vehicle control and compare the viability in the this compound treated groups to the toxin-only group.
Mandatory Visualization
References
- 1. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of group II metabotropic glutamate receptor agonist this compound on hippocampal neurons in transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. DCG IV | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 10. Diamorphine stability in aqueous solution for subcutaneous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. precisionary.com [precisionary.com]
- 13. digitalcommons.providence.org [digitalcommons.providence.org]
- 14. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 15. zaether.com [zaether.com]
- 16. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
DCG-IV Technical Support Center: Troubleshooting & FAQs
This technical support center is designed for researchers, scientists, and drug development professionals using DCG-IV for the first time. It addresses common pitfalls and provides troubleshooting guidance to ensure accurate and interpretable experimental outcomes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are unexpected or inconsistent with its role as a group II mGluR agonist. What could be the cause?
A common pitfall when using this compound is its off-target activity as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] This dual agonism can lead to effects that are not mediated by the intended group II metabotropic glutamate (B1630785) receptors (mGluR2/3), potentially confounding your results. It is crucial to consider that this compound can elicit responses through both receptor systems.[1][2][3]
Q2: How can I be sure that the observed effects in my experiment are specifically due to group II mGluR activation?
To dissect the specific contribution of group II mGluRs versus NMDA receptors to the observed effects of this compound, it is essential to perform control experiments using selective antagonists.
-
To block NMDA receptor activity: Use a selective NMDA receptor antagonist, such as D(-)-2-amino-5-phosphonopentanoic acid (AP5).[1][2] If the effect of this compound is blocked or reversed by AP5, it indicates the involvement of NMDA receptors.
-
To confirm group II mGluR activity: Use a selective group II mGluR antagonist, such as (2S)-α-ethylglutamic acid (EGLU) or LY341495.[4] If the effect of this compound is attenuated by one of these antagonists, it confirms the involvement of group II mGluRs.
Q3: At what concentration is this compound selective for group II mGluRs?
While this compound is a potent group II mGluR agonist, its selectivity is concentration-dependent. The NMDA receptor agonist activity of this compound has been observed at concentrations as low as 3 microM in rat cortical slices.[1] To enhance selectivity for group II mGluRs, it is advisable to use the lowest effective concentration possible and to perform thorough dose-response studies. The EC50 of this compound for mGluR2 and mGluR3 is in the nanomolar range, providing a potential window for selective activation.
Q4: I am observing neurotoxicity in my cell cultures after applying this compound, which is contrary to its reported neuroprotective effects. Why is this happening?
The neurotoxic effects you are observing could be a consequence of NMDA receptor activation by this compound.[5] Excessive activation of NMDA receptors can lead to excitotoxicity and neuronal cell death.[5] This is particularly relevant if you are using higher concentrations of this compound. The reported neuroprotective effects of this compound are typically attributed to its activation of group II mGluRs, which can inhibit glutamate release.[4] To investigate this, you can co-apply an NMDA receptor antagonist to see if it mitigates the observed toxicity.
Q5: What are the recommended storage and handling procedures for this compound?
For optimal stability, this compound should be stored at -20°C.[3] It is soluble in water.[3] Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles, which can degrade the compound. For in vivo applications, ensure the pH of the solution is physiological.
Quantitative Data Summary
The following table summarizes the potency and affinity of this compound at its primary target and a key off-target receptor.
| Receptor Target | Metric | Value | Reference |
| mGluR2 | EC50 | 0.35 µM | |
| mGluR3 | EC50 | 0.09 µM | |
| NMDA Receptor | Agonist Activity Threshold | ~3 µM | [1] |
Key Experimental Protocols
Protocol 1: Differentiating mGluR2/3 and NMDA Receptor-Mediated Electrophysiological Responses in Brain Slices
Objective: To isolate the effects of this compound on synaptic transmission mediated by group II mGluRs from those mediated by NMDA receptors.
Methodology:
-
Prepare acute brain slices (e.g., hippocampal or cortical) from rodents according to standard laboratory procedures.
-
Perform whole-cell patch-clamp or field potential recordings to measure synaptic responses.
-
Establish a stable baseline recording of synaptic activity (e.g., excitatory postsynaptic potentials or currents).
-
Bath apply this compound at the desired concentration (starting with a low nanomolar range and performing a dose-response curve is recommended).
-
Observe the effect of this compound on synaptic transmission.
-
Control for NMDA receptor activation: In a separate set of experiments, pre-incubate the slices with a selective NMDA receptor antagonist (e.g., 50 µM AP5) for at least 20-30 minutes before applying this compound. If the effect of this compound is absent or significantly reduced in the presence of the NMDA receptor antagonist, it confirms the involvement of NMDA receptors.[1][2]
-
Confirm group II mGluR activation: In another set of experiments, co-apply a selective group II mGluR antagonist (e.g., LY341495) with this compound. An attenuation of the this compound effect by the mGluR antagonist will confirm the involvement of group II mGluRs.[4]
Protocol 2: Investigating the Neuroprotective Effects of this compound in an in vivo Model of Ischemia
Objective: To assess the neuroprotective potential of this compound while controlling for its off-target effects.
Methodology:
-
Induce transient forebrain ischemia in a rodent model (e.g., by bilateral carotid artery occlusion and hypotension).[4]
-
Administer this compound via the desired route (e.g., intracerebroventricularly or intraperitoneally) at various doses and time points before or after the ischemic insult.[4]
-
Control Groups:
-
Sham-operated animals receiving vehicle.
-
Ischemic animals receiving vehicle.
-
Ischemic animals receiving this compound.
-
Ischemic animals receiving this compound in combination with a selective group II mGluR antagonist (e.g., LY341495) to confirm that the protective effects are mediated by group II mGluRs.[4]
-
Ischemic animals receiving this compound in combination with an NMDA receptor antagonist to assess any contribution of NMDA receptor activation to the outcome.
-
-
Assess neuronal damage at a defined time point after ischemia (e.g., 5 days) using histological techniques (e.g., staining for surviving neurons in the hippocampus).[4]
-
Measure extracellular glutamate levels during the peri-ischemic period using microdialysis to determine if the neuroprotective effect is associated with reduced glutamate release.[4]
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of group II metabotropic glutamate receptor agonist this compound on hippocampal neurons in transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting DCG-IV Concentration for Different Brain Regions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals using the group II metabotropic glutamate (B1630785) receptor (mGluR) agonist, (2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine (DCG-IV). Proper concentration adjustment is critical for achieving selective effects and avoiding confounding off-target activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for Group II metabotropic glutamate receptors, which include mGluR2 and mGluR3.[1][2][3] These receptors are G-protein coupled receptors that, upon activation, typically lead to presynaptic inhibition.[4] The primary mechanism involves the activation of presynaptic mGluR2/3, which inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and ultimately suppresses the release of glutamate from the axon terminal.[5] This makes this compound a valuable tool for studying the modulation of synaptic transmission and plasticity.
Q2: Why is it critical to adjust this compound concentration for different brain regions?
A2: Adjusting this compound concentration is crucial for two main reasons:
-
Differential Receptor Expression: The density and distribution of mGluR2 and mGluR3 are not uniform throughout the brain. For instance, cortical and hippocampal regions express high levels of both receptors, whereas the cerebellum has lower levels of mGluR2.[6][7][8] Consequently, a concentration that is effective in the hippocampus may be less effective or even inactive in another region.
-
Pathway-Specific Sensitivity: Even within a single brain region, the density of presynaptic mGluR2/3 can vary between different synaptic pathways. In the hippocampus, for example, the medial perforant path shows higher sensitivity to group II agonists than the lateral perforant path, while some studies report a lack of effect at Schaffer collateral-CA1 synapses.[4][9]
Q3: What is a good starting concentration for a typical brain slice experiment?
A3: For most in vitro brain slice preparations, a starting concentration in the range of 100 nM to 1 µM is recommended. An EC50 of 80 nM has been reported for inhibiting synaptic transmission at the temporoammonic pathway in the hippocampus.[10] It is always best practice to perform a full dose-response curve, starting from a low concentration (e.g., 10-50 nM) to identify the lowest effective concentration for your specific pathway and brain region.[10]
Q4: What are the known off-target effects of this compound?
A4: The most significant off-target effect of this compound is its activity as an agonist at N-methyl-D-aspartate (NMDA) receptors.[11] This effect is typically observed at higher concentrations, with a reported threshold of approximately 3 µM in rat cortical slices.[1][12] NMDA receptor activation can cause neuronal depolarization and excitotoxicity, which can confound the interpretation of results intended to be mediated by mGluR2/3.[1][12]
Q5: How can I confirm the observed effect is mediated by group II mGluRs?
A5: To confirm pharmacological specificity, the effect of this compound should be preventable or reversible by a selective group II mGluR antagonist, such as (2S)-α-Ethylglutamic acid (EGLU) or LY341495.[13][14] If the effect of this compound persists in the presence of the antagonist, it may be due to off-target effects.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| 1. No effect is observed after this compound application. | Insufficient Concentration: The concentration may be too low for the specific brain region or synaptic pathway due to lower mGluR2/3 expression.[6][7] Pathway Insensitivity: The specific synapses being studied may lack presynaptic group II mGluRs.[4] Poor Slice Health: Unhealthy or damaged neurons will not respond reliably to pharmacological agents.[15] Compound Degradation: The this compound stock solution may have degraded. | Increase Concentration: Systematically increase the concentration in logarithmic steps (e.g., 100 nM, 300 nM, 1 µM).[10] Verify Pathway: Consult literature to confirm that your pathway of interest is known to be modulated by group II mGluRs.[8][9] Optimize Slice Preparation: Ensure optimal slicing and recovery conditions to maintain tissue viability. Use a protective cutting solution if necessary.[15] Prepare Fresh Solution: Always use freshly prepared drug solutions for experiments. |
| 2. The observed inhibition is weaker than expected. | Receptor Desensitization: While mGluR2 is reportedly resistant, prolonged exposure could lead to some receptor desensitization. Suboptimal Recording Conditions: Issues with the recording solutions (ACSF) or temperature can affect neuronal excitability and drug potency. | Limit Application Time: Apply this compound for the minimum duration required to achieve a stable effect. Check Experimental Parameters: Verify the composition, pH, and osmolarity of all solutions. Ensure the recording temperature is stable and appropriate for the experiment. |
| 3. Application of this compound causes unexpected depolarization or hyperexcitability. | Off-Target NMDA Receptor Activation: The concentration of this compound is likely too high (≥ 3 µM), causing activation of NMDA receptors.[1][12] | Lower Concentration: Immediately reduce the this compound concentration to the low micromolar or high nanomolar range. Use an NMDA Antagonist: Co-apply a selective NMDA receptor antagonist (e.g., AP5) to block the off-target effect. If the excitatory effect is blocked while the intended inhibitory effect remains, it confirms NMDA receptor involvement.[12] |
| 4. The effect of this compound is not reversible upon washout. | Poor Slice Perfusion: The drug may not be washing out of the tissue effectively in the recording chamber.[16] Excitotoxicity: At high concentrations, this compound may have caused irreversible neuronal damage through NMDA receptor activation.[3] | Check Perfusion System: Ensure your recording chamber has an adequate flow rate for complete and rapid solution exchange. Check for blockages in the outflow line.[16] Assess Cell Health: Monitor the health of the neuron (e.g., resting membrane potential, input resistance). If excitotoxicity is suspected, the recording should be discarded. Use lower, more selective concentrations in subsequent experiments. |
Data Presentation: Recommended Concentration Ranges
The optimal concentration of this compound is highly dependent on the brain region and specific synaptic pathway under investigation. The following table summarizes concentrations used in published literature.
| Brain Region | Synaptic Pathway | Effective Concentration Range | Observed Effect | Reference(s) |
| Hippocampus | Temporoammonic Path -> CA1-SLM | 100 nM - 3 µM (EC₅₀ ≈ 80 nM) | Concentration-dependent inhibition of fEPSP slope. | [10] |
| Mossy Fiber -> CA3 | 0.1 µM (100 nM) | Reversible reduction of fEPSPs. | [2] | |
| CA3b | 2 µM | Reduction in mEPSC frequency and sharp-wave ripples. | [17] | |
| CA1 (Schaffer Collateral) | 10 µM | Depression of EPSP slope (attributed to NMDA receptors). | [12] | |
| Cortex | Frontal Cortex Slice | ≥ 3 µM | Depolarization via NMDA receptor activation. | [1] |
| In Vivo | Intranigral Injection (Rat) | 0.125 – 0.75 nmol | Dose-dependent increase in contraversive rotations. | [13][18] |
| Intraventricular Injection (Rat) | 0.125 – 1.5 nmol | Dose-dependent increase in locomotor activity. | [13][18] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices for Electrophysiology
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., rodent) according to approved institutional protocols. Perform a transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) NMDG-based or sucrose-based protective cutting solution to improve cell viability.[15]
-
Brain Extraction: Rapidly dissect the brain and place it in the ice-cold, oxygenated cutting solution.
-
Slicing: Mount the desired brain region on a vibratome stage. Cut slices (e.g., 300-400 µm thickness) in the ice-cold, oxygenated cutting solution.
-
Recovery: Transfer the slices to a recovery chamber containing artificial cerebrospinal fluid (ACSF) oxygenated with 95% O₂ / 5% CO₂ at 32-34°C for at least 30 minutes. Afterwards, maintain the slices at room temperature (~25°C) for at least 1 hour before recording.
Protocol 2: Bath Application of this compound and Electrophysiological Recording
-
Slice Transfer: Place a single slice in the recording chamber, continuously perfused with oxygenated ACSF at the desired temperature (e.g., 30-32°C) at a rate of 2-3 mL/min.
-
Establish Recording: Obtain a whole-cell patch-clamp recording from a target neuron. Ensure the recording is stable, with low and stable series resistance (<20 MΩ, changing by <20% throughout the experiment).[19]
-
Baseline Recording: Record a stable baseline of synaptic activity (e.g., evoked excitatory postsynaptic potentials or currents, EPSPs/EPSCs) for at least 10-15 minutes.
-
This compound Application: Switch the perfusion solution to ACSF containing the desired concentration of this compound. The drug solution should be made fresh from a stock solution.
-
Record Effect: Continue recording until the effect of this compound reaches a stable plateau (typically 10-20 minutes).
-
Washout: Switch the perfusion back to the control ACSF solution to wash out the drug. Record for at least 20-30 minutes to observe the reversal of the effect.
-
Data Analysis: Measure the amplitude or slope of the synaptic responses before, during, and after this compound application. Normalize the responses during drug application to the baseline period to quantify the effect.[19]
Mandatory Visualizations
Signaling and Experimental Diagrams
Caption: Presynaptic inhibition signaling pathway of this compound.
Caption: Standard experimental workflow for this compound application.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A metabotropic glutamate receptor agonist this compound suppresses synaptic transmission at mossy fiber pathway of the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of the metabotropic glutamate receptor agonist, this compound, against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Presynaptic inhibitory action of the group II metabotropic glutamate receptor agonists, LY354740 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Presynaptic inhibition of glutamate release by neuropeptides: use-dependent synaptic modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential expression of metabotropic glutamate receptor 2 and 3 in schizophrenia: a mechanism for antipsychotic drug action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. The metabotropic glutamate receptors, mGluR2 and mGluR3, show unique postsynaptic, presynaptic and glial localizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of the group II mGluR agonist, this compound, on depolarization-induced suppression of inhibition in hippocampal CA1 and CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of group II metabotropic glutamate receptor agonist this compound on hippocampal neurons in transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scientifica.uk.com [scientifica.uk.com]
- 16. scientifica.uk.com [scientifica.uk.com]
- 17. Item - A type 2/3 metabotropic glutamate receptor agonist (this compound) reduces the frequency of mEPSCs and SPWs. - Public Library of Science - Figshare [plos.figshare.com]
- 18. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: D-Cysteine Desulfhydrase (D-CDes) Activity Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on how to confirm and troubleshoot D-cysteine (B559563) desulfhydrase (D-CDes) activity in a new experimental setup.
Important Note on Terminology: Initial searches revealed a potential ambiguity with the term "DCG-IV," which is a known agonist for metabotropic glutamate (B1630785) receptors.[1][2][3][4][5][6][7][8][9][10] This guide focuses on the enzyme D-cysteine desulfhydrase (D-CDes) , which catalyzes the breakdown of D-cysteine.
Frequently Asked Questions (FAQs)
Q1: What is D-cysteine desulfhydrase (D-CDes) and what reaction does it catalyze?
A1: D-cysteine desulfhydrase (EC 4.4.1.15) is an enzyme that decomposes D-cysteine to produce pyruvate, ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S).[11][12][13] It exhibits specificity for D-cysteine and not L-cysteine.[12]
Q2: How can I measure D-CDes activity?
A2: D-CDes activity is typically determined by measuring the rate of production of one of its products, most commonly hydrogen sulfide (H₂S).[14] Common methods include spectrophotometric assays like the methylene (B1212753) blue method or lead sulfide formation, and fluorometric assays.[15][16]
Q3: What are the optimal conditions for D-CDes activity?
A3: The optimal conditions can vary depending on the source of the enzyme. For example, recombinant D-CDes from rice (rOsDCD1) shows maximum activity at a pH of approximately 7.5 and a temperature of 40°C.[14][17]
Q4: What are common inhibitors of D-CDes?
A4: D-CDes is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[12] Therefore, it can be inhibited by compounds that react with PLP, such as aminooxy acetic acid and hydroxylamine.[12] Additionally, L-cysteine has been shown to act as a mixed non-competitive inhibitor for some D-CDes enzymes.[17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low H₂S detection | Inactive enzyme | Ensure proper storage and handling of the enzyme preparation. Perform a protein concentration assay to confirm the amount of enzyme added. |
| Sub-optimal assay conditions | Verify that the pH and temperature of the reaction buffer are optimal for the specific D-CDes being tested.[14][17] | |
| Incorrect substrate | Confirm that you are using D-cysteine and not L-cysteine. D-CDes is specific for the D-isomer.[12] | |
| Presence of inhibitors | Check for potential inhibitors in your sample or reagents. L-cysteine can act as an inhibitor.[17] | |
| Inconsistent or non-reproducible results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent addition of all reagents. |
| Temperature fluctuations | Maintain a constant and uniform temperature throughout the assay incubation period. | |
| Sample heterogeneity | Ensure that your enzyme preparation is homogenous before aliquoting. | |
| High background signal | Contamination of reagents | Use high-purity reagents and sterile, nuclease-free water. |
| Interfering substances in the sample | Some biological samples may contain compounds that interfere with the H₂S detection method. For the methylene blue assay, strong reducing agents can interfere.[18][19] Consider sample purification or dialysis. | |
| Instability of H₂S | H₂S is volatile and can be easily oxidized.[20] Analyze samples immediately after the reaction or use appropriate preservation methods, such as trapping with zinc acetate (B1210297).[2][18] |
Experimental Protocols
Protocol 1: Spectrophotometric Methylene Blue Assay for H₂S Detection
This method is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be quantified by measuring absorbance at 665-670 nm.[3][21]
Materials:
-
D-cysteine solution (substrate)
-
Enzyme preparation (e.g., cell lysate or purified D-CDes)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)
-
Ferric chloride solution (30 mM in 1.2 M HCl)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing the reaction buffer and your enzyme preparation.
-
Initiate the reaction by adding the D-cysteine solution to a final desired concentration.
-
Incubate the reaction at the optimal temperature (e.g., 40°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding zinc acetate solution to trap the H₂S as zinc sulfide (ZnS).
-
Add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed immediately by the ferric chloride solution.
-
Mix and incubate at room temperature for 20 minutes to allow for color development.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 665 nm.
-
Calculate the H₂S concentration using a standard curve prepared with known concentrations of a sulfide standard (e.g., Na₂S).
Protocol 2: Lead Sulfide Formation Assay
This is a continuous spectrophotometric assay that monitors the formation of lead sulfide (PbS), which absorbs light at 390 nm.
Materials:
-
D-cysteine solution
-
Enzyme preparation
-
Reaction buffer (e.g., 200 mM HEPES, pH 7.4)
-
Lead acetate solution (e.g., 40 mM)
-
Spectrophotometer with temperature control
Procedure:
-
In a cuvette, prepare the reaction mixture containing the reaction buffer and lead acetate.
-
Add the enzyme preparation and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the D-cysteine solution.
-
Immediately monitor the increase in absorbance at 390 nm over time.
-
The rate of PbS formation is proportional to the D-CDes activity.
Data Presentation
Table 1: Kinetic Parameters of D-Cysteine Desulfhydrase from Different Sources
| Enzyme Source | Substrate | K_m (μM) | V_max (μmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Oryza sativa (rice), recombinant | D-cysteine | 136 | 45.5 | ~7.5 | ~40 | [14][17] |
| Arabidopsis thaliana, recombinant | D-cysteine | 250 | Not reported | Not reported | Not reported | [12] |
Visualizations
D-CDes Catalytic Reaction and H₂S Signaling Pathway
Caption: D-CDes catalyzes the conversion of D-cysteine to H₂S, which is involved in cellular signaling.
Experimental Workflow for Confirming D-CDes Activity
Caption: A logical workflow for the confirmation of D-CDes activity in a new experimental setup.
References
- 1. A D-cysteine desulfhydrase, SlDCD2, participates in tomato fruit ripening by modulating ROS homoeostasis and ethylene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ihs.org.in [ihs.org.in]
- 3. Cysteine Catabolism and Cysteine Desulfhydrase (CdsH/STM0458) in Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusion of a bacterial cysteine desulfurase to redox-sensitive green fluorescent protein produces a highly sensitive cysteine biosensor for monitoring changes in intracellular cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tarjomefa.com [tarjomefa.com]
- 6. H2S-Generating Cytosolic L-Cysteine Desulfhydrase and Mitochondrial D-Cysteine Desulfhydrase from Sweet Pepper (Capsicum annuum L.) Are Regulated During Fruit Ripening and by Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A coupled spectrophotometric assay for l-cysteine:1-D-myo-inosityl 2-amino-2-deoxy-alpha-D-glucopyranoside ligase and its application for inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spectrophotometric determination of cysteine and cystine in urine - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. The interconversion of ACC deaminase and D-cysteine desulfhydrase by directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and characterization of a D-cysteine desulfhydrase protein from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification, characterization, and application of a d-cysteine desulfhydrase from rice seed (Oryza sativa L.): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Methods to Investigate the Kinetic Profile of Cysteine Desulfurases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification, characterization, and application of a d-cysteine desulfhydrase from rice seed (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NEMI Method Summary - 4500-S2- D [nemi.gov]
- 19. aquaphoenixsci.com [aquaphoenixsci.com]
- 20. Design, validation, and application of an enzyme coupled hydrogen sulfide detection assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience® [elabscience.com]
Technical Support Center: Minimizing DCG-IV-Induced Excitotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing excitotoxicity associated with (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) in experimental settings.
I. Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on its dual role as a neuroprotective agent and a potential excitotoxin.
Issue 1: Excessive Cell Death Observed Following this compound Application
-
Potential Cause: The concentration of this compound may be too high, leading to off-target activation of NMDA receptors. High doses of this compound can cause neuronal damage, particularly in the hippocampus.[1]
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound for mGluR2/3 activation without inducing significant excitotoxicity in your specific cell type or model system. Start with concentrations in the low nanomolar range and titrate upwards.
-
Co-application with an NMDA Receptor Antagonist: To isolate the effects of mGluR2/3 activation, co-administer this compound with a selective NMDA receptor antagonist, such as D-(-)-2-amino-5-phosphonopentanoic acid (D-AP5).[2][3] This will block the excitotoxic effects mediated by NMDA receptors.
-
Duration of Exposure: Reduce the duration of this compound exposure. Prolonged application may lead to cumulative excitotoxic effects.
-
Issue 2: Lack of Neuroprotective Effect of this compound
-
Potential Cause: The experimental paradigm may not be suitable for observing the neuroprotective effects of mGluR2/3 activation. This compound has been shown to be effective against rapidly triggered excitotoxicity but may not protect against slowly developing neuronal death.[4]
-
Troubleshooting Steps:
-
Model of Excitotoxicity: Ensure your model of excitotoxicity is appropriate. This compound has shown neuroprotective effects against excitotoxicity induced by brief exposure to high concentrations of NMDA or prolonged exposure to kainate.[5]
-
Timing of Administration: The timing of this compound administration is critical. For in vivo models of ischemia, pretreatment with this compound has been shown to be effective.[6]
-
Cell Culture Health: Ensure the health and maturity of your primary neuronal cultures. Optimal results are often achieved with cultures that have been in vitro for at least 7 days.
-
Issue 3: Inconsistent or Variable Results
-
Potential Cause: Variability in experimental conditions can lead to inconsistent results. This includes factors such as reagent quality, cell culture density, and the precise timing of treatments.
-
Troubleshooting Steps:
-
Reagent Quality: Use high-purity this compound and other reagents. Prepare fresh stock solutions and store them appropriately.
-
Standardize Protocols: Strictly adhere to standardized protocols for cell culture, drug preparation, and assays.
-
Control Experiments: Include all necessary controls in your experiments, such as vehicle controls, positive controls for excitotoxicity, and antagonist controls.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced excitotoxicity?
A1: this compound, while a potent agonist for group II metabotropic glutamate (B1630785) receptors (mGluR2/3), also acts as an agonist at N-methyl-D-aspartate (NMDA) receptors.[2][3] Over-activation of NMDA receptors leads to excessive calcium influx, which triggers a cascade of intracellular events resulting in neuronal damage and death, a process known as excitotoxicity.
Q2: At what concentrations does this compound typically show neuroprotective versus excitotoxic effects?
A2: The effects of this compound are highly concentration-dependent. Neuroprotective effects mediated by mGluR2/3 activation are typically observed at lower concentrations, while excitotoxic effects due to NMDA receptor activation become more prominent at higher concentrations. A bell-shaped dose-response relationship for neuroprotection has been observed in vivo, with high doses affording no protection and potentially increasing neuronal damage.[1] It is crucial to perform a dose-response analysis for your specific experimental system.
Q3: Can I use other mGluR2/3 agonists to avoid the excitotoxicity of this compound?
A3: Yes, other selective mGluR2/3 agonists with potentially lower affinity for NMDA receptors are available and may be suitable alternatives. However, it is always recommended to empirically determine the optimal concentration and potential off-target effects of any compound in your experimental model.
Q4: What are the key downstream signaling pathways involved in this compound's effects?
A4: The neuroprotective effects of this compound are primarily mediated by the activation of Gαi/o-coupled mGluR2/3, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors.[7][8] The excitotoxic effects are mediated by the canonical NMDA receptor signaling pathway, which involves excessive Ca2+ influx, activation of calpains and other proteases, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.[9][10][11][12][13]
III. Quantitative Data
Table 1: Potency of this compound at Different Receptors
| Receptor Target | Effect | Potency (EC50/IC50) | Reference |
| mGluR2 | Agonist | ~80 nM | |
| mGluR3 | Agonist | Not specified | |
| NMDA Receptor | Agonist | Weaker than NMDA, but more potent than glutamate | [3] |
Table 2: Recommended Concentration Ranges for In Vitro and In Vivo Experiments
| Experimental Model | Recommended Concentration/Dose | Notes | Reference |
| In Vitro (e.g., primary cortical neurons) | 100 nM - 1 µM | Higher concentrations may induce excitotoxicity. A dose-response curve is essential. | |
| In Vivo (intracerebroventricular administration) | 24-240 pmol/h (prolonged infusion) | High doses (>800 pmol/h) may increase neuronal damage. | [1] |
| In Vivo (intraperitoneal administration) | 40 µmol/kg (pretreatment) | Systemic administration for neuroprotection in an ischemia model. | [6] |
Table 3: Co-treatment with NMDA Receptor Antagonist
| Antagonist | Recommended Concentration | Purpose | Reference |
| D-AP5 | 50 µM | To block this compound-induced NMDA receptor activation and isolate mGluR2/3 effects. | [2] |
IV. Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol is adapted for embryonic rat cortical neurons.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Papain-based)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Poly-D-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional protocols.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold dissection medium.
-
Isolate the embryonic brains and dissect the cortices.
-
Mince the cortical tissue and transfer it to a conical tube containing the digestion solution.
-
Incubate at 37°C for the recommended time (typically 15-30 minutes).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue.
-
Plate the neurons at the desired density onto Poly-D-lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere.
-
Perform half-media changes every 2-3 days. Cultures are typically ready for experiments between 7-14 days in vitro (DIV).
Protocol 2: Assessing this compound Neuroprotection using Lactate Dehydrogenase (LDH) Assay
This protocol outlines a method to quantify cell death by measuring the release of LDH from damaged cells.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
Excitotoxic agent (e.g., NMDA)
-
NMDA receptor antagonist (e.g., D-AP5, optional)
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at an appropriate density and allow them to mature (e.g., DIV 7-10).
-
Experimental Groups:
-
Control (vehicle)
-
Excitotoxic agent alone (e.g., NMDA)
-
This compound + Excitotoxic agent
-
This compound alone (to test for inherent toxicity)
-
(Optional) this compound + D-AP5 + Excitotoxic agent
-
-
Treatment:
-
Pre-treat cells with this compound (and D-AP5 if applicable) for a specified duration (e.g., 30 minutes to 24 hours) before adding the excitotoxic agent.
-
Add the excitotoxic agent and incubate for the desired time (e.g., 30 minutes to 24 hours).
-
-
LDH Assay:
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating at room temperature.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
-
Data Analysis:
-
Include controls for maximum LDH release (by lysing a set of untreated cells) and background absorbance (from cell-free medium).
-
Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control.
-
V. Visualizations
Caption: this compound-mediated mGluR2/3 signaling pathway.
References
- 1. Anticonvulsive and neuroprotective actions of a potent agonist (this compound) for group II metabotropic glutamate receptors against intraventricular kainate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of the metabotropic glutamate receptor agonist, this compound, against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of group II metabotropic glutamate receptor agonist this compound on hippocampal neurons in transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. NMDA receptor-dependent excitotoxicity: the role of intracellular Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential NMDA receptor-dependent calcium loading and mitochondrial dysfunction in CA1 vs. CA3 hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of DCG-IV
Technical Support Center: DCG-IV
This technical support guide provides best practices for the long-term storage and handling of this compound, a critical neuropharmacological research tool. It also includes troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine, is a highly potent agonist for Group II metabotropic glutamate (B1630785) receptors (mGluRs), specifically showing high affinity for mGluR2 and mGluR3 subtypes.[1] These receptors are G-protein-coupled receptors that play a modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system.[2] By activating these presynaptic receptors, this compound typically inhibits the release of glutamate, thereby depressing synaptic transmission.[3][4][5]
Q2: I've seen literature suggesting this compound also acts on NMDA receptors. Is this correct?
A2: Yes, this is a critical consideration for experimental design. Several studies have demonstrated that in addition to its potent effects on Group II mGluRs, this compound can also act as an agonist at N-methyl-D-aspartate (NMDA) receptors.[6][7][8] This activity can lead to neuronal depolarization and excitotoxic effects, which might confound experimental results if not properly controlled for.[7][9] When using this compound as a selective Group II mGluR agonist, it is crucial to consider the concentration used and potentially co-apply a specific NMDA receptor antagonist to isolate the effects of mGluR activation.[8][9]
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
A3: If you observe precipitation, gently warm the solution to 37°C and vortex or sonicate until the solid is fully redissolved. To prevent precipitation, ensure the compound is fully dissolved in the initial stock solution. If using water as a solvent, it is recommended to filter and sterilize the working solution with a 0.22 μm filter before use.[1] Repeated freeze-thaw cycles can contribute to precipitation and degradation; it is highly recommended to aliquot your stock solution upon initial preparation.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: To maintain the compound's integrity and ensure experimental reproducibility, it is strongly recommended to minimize freeze-thaw cycles. Best practice is to prepare single-use aliquots from your primary stock solution. Store these aliquots at or below -20°C. This practice avoids the potential for compound degradation and concentration changes that can occur with repeated temperature cycling.
Q5: What is the recommended solvent for preparing this compound stock solutions?
A5: this compound is soluble in water up to 100 mM. For most in vitro and in vivo applications, preparing a high-concentration stock solution in sterile, purified water is the standard method.
Long-Term Storage and Solution Stability
Proper storage is essential for maintaining the potency and stability of this compound. Below is a summary of recommended storage conditions for both the solid powder and prepared stock solutions.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store desiccated and protected from light. |
| Stock Solution in Solvent | -80°C | Up to 6 months[1] (or 1 year[10]) | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Stock Solution in Solvent | -20°C | Up to 1 month[1] | Suitable for shorter-term storage of working aliquots. |
Note: Storage duration recommendations may vary slightly by manufacturer. Always refer to the product-specific data sheet for the most accurate information.
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound for use in cell culture or electrophysiology experiments.
-
Calculate Required Mass: Based on the batch-specific molecular weight (typically around 203.15 g/mol ), calculate the mass of this compound powder needed to achieve the desired stock concentration (e.g., 100 mM).[11]
-
Solvent Preparation: Use sterile, nuclease-free water as the solvent.
-
Dissolution: Add the calculated mass of this compound powder to the appropriate volume of water. Vortex thoroughly. If needed, gentle warming (up to 37°C) or brief sonication can aid dissolution. Ensure the powder is completely dissolved.
-
Sterilization (Optional but Recommended): For cell culture experiments, sterilize the stock solution by passing it through a 0.22 μm syringe filter.
-
Aliquoting: Dispense the stock solution into small, single-use, sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid wasting material and prevent repeated freeze-thaw cycles.
-
Storage: Label all aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -80°C for long-term stability.
Protocol 2: Electrophysiological Recording of Synaptic Depression
This protocol outlines a general workflow for assessing the effect of this compound on synaptic transmission in brain slices, a common application.
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent according to established laboratory protocols.
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) and maintain at physiological temperature (30-32°C).
-
Baseline Recording: Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20-30 minutes.[12]
-
This compound Application: Prepare a working solution of this compound in aCSF at the desired final concentration (e.g., 1-10 µM). Switch the perfusion from the control aCSF to the this compound-containing aCSF.[6]
-
Effect Measurement: Record the synaptic response during this compound application. A reduction in the fEPSP slope or amplitude indicates a depression of synaptic transmission.[12]
-
Washout: After observing the effect, switch the perfusion back to the control aCSF to determine if the effect of this compound is reversible.
-
Data Analysis: Quantify the change in the synaptic response relative to the baseline recording. The magnitude of depression can be plotted against the this compound concentration to generate a dose-response curve.[12]
Visualizations: Pathways and Workflows
Mechanism of Action: Presynaptic Inhibition
The following diagram illustrates the primary signaling pathway activated by this compound at a presynaptic terminal, leading to the inhibition of neurotransmitter release.
Caption: Signaling pathway of this compound-mediated presynaptic inhibition.
Experimental Workflow: Stock Solution Preparation
This diagram outlines the logical steps for preparing and storing this compound stock solutions for experimental use.
Caption: Logical workflow for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Group II metabotropic glutamate receptors inhibit glutamate release at thalamocortical synapses in the developing somatosensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant and glutamate release-inhibiting properties of the highly potent metabotropic glutamate receptor agonist (2S,2'R, 3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (this compound). | Sigma-Aldrich [sigmaaldrich.com]
- 5. DCG IV | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 6. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
- 11. DCG IV | Glutamate (Metabotropic) Group II Receptors | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
Navigating Experimental Variability with DCG-IV: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and understanding the nuances of experiments involving the Group II metabotropic glutamate (B1630785) receptor (mGluR) agonist, (2S,1'R,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (DCG-IV). Variability in experimental outcomes with this compound often stems from its complex pharmacology, including its activity at receptors other than its primary targets. This guide offers detailed FAQs, troubleshooting protocols, and visual aids to help ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes of variability?
A1: Variability in this compound experiments can arise from several factors. A primary cause is the compound's dual agonist activity. While it is a potent agonist for Group II mGluRs (mGluR2 and mGluR3), it also functions as an agonist at N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This off-target activity can lead to confounding effects that may not be attributable to mGluR2/3 activation. The observed effect can also be highly dependent on the concentration of this compound used and the specific neuronal preparation.[2][4]
Q2: What is the established mechanism of action for this compound?
A2: this compound's primary mechanism of action is the activation of Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[5] These receptors are G-protein coupled receptors (GPCRs) that are typically linked to Gi/o proteins.[5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] However, it is crucial to consider its secondary mechanism as an NMDA receptor agonist, which can trigger calcium influx and downstream signaling cascades independent of the mGluR2/3 pathway.[1][3]
Q3: How can I be sure that the observed effects in my experiment are due to mGluR2/3 activation and not off-target NMDA receptor activation?
A3: To isolate the effects of mGluR2/3 activation, it is essential to perform control experiments using a selective NMDA receptor antagonist, such as D(-)-2-amino-5-phosphonopentanoic acid (AP5).[1][3] If the effect of this compound is blocked or reversed by the NMDA receptor antagonist, it indicates a significant contribution from off-target NMDA receptor activation. Conversely, if the effect persists in the presence of an NMDA receptor antagonist, it is more likely mediated by Group II mGluRs. Additionally, using a selective Group II mGluR antagonist, such as (2S)-α-ethylglutamic acid (EGLU) or α-methyl-4-carboxyphenylglycine (MCPG), can help confirm that the observed effects are on-target.[4][6]
Troubleshooting Guides
Issue 1: Unexpected Excitotoxicity or Neuronal Death
-
Symptom: Application of this compound leads to neuronal damage or death, which is not the expected outcome for a neuroprotective agent.
-
Potential Cause: This is likely due to the NMDA receptor agonist activity of this compound, leading to excessive calcium influx and excitotoxicity.[6]
-
Troubleshooting Steps:
-
Co-application with an NMDA Receptor Antagonist: Repeat the experiment with the co-application of a selective NMDA receptor antagonist like AP5. This should mitigate the excitotoxicity if it is NMDA receptor-mediated.
-
Dose-Response Analysis: Perform a careful dose-response study. The NMDA receptor agonist effects of this compound may be more prominent at higher concentrations.[2] Lowering the concentration of this compound might favor mGluR2/3 activation.
-
Use a More Selective Agonist: Consider using a more selective Group II mGluR agonist with lower affinity for NMDA receptors, such as LY354740 or LY379268.[5]
-
Issue 2: Inconsistent Synaptic Depression
-
Symptom: The degree of synaptic depression observed with this compound application varies significantly between experiments.
-
Potential Cause: The observed synaptic depression could be a composite of effects from both mGluR2/3 and NMDA receptor activation.[1] The balance between these two effects might be sensitive to subtle variations in experimental conditions.
-
Troubleshooting Steps:
-
Pharmacological Dissection: Use specific antagonists to dissect the contributing pathways.
-
To confirm the mGluR2/3 contribution, pre-incubate with a Group II mGluR antagonist like EGLU or MCPG.[4][6] This should block the portion of the synaptic depression mediated by mGluR2/3.
-
To assess the NMDA receptor contribution, perform the experiment in the presence of an NMDA receptor antagonist like AP5.[1]
-
-
Control for Adenosine (B11128) A1 Receptor Activation: In some preparations, the effects of this compound can be partially reversed by adenosine A1 receptor antagonists, suggesting a more complex interaction.[1] Consider including controls for this pathway if applicable to your system.
-
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference |
| EC50 | 80 nM | Inhibition of field excitatory postsynaptic potential (fEPSP) slope in the temporo-ammonic pathway to CA1 stratum lacunosum-moleculare (SLM). | [7] |
| Effective Concentration | 0.1 µM | Reversible reduction of fEPSPs at mossy fiber-CA3 synapses in guinea pig hippocampal slices. | [8] |
| Effective Concentration | 10 µM | Reversible depression of excitatory postsynaptic potential (epsp) slope in area CA1 of rat hippocampus. | [1] |
| Dose Range (in vivo) | 0.125 - 0.75 nmol | Dose-dependent increase in net contraversive rotations following intranigral injection in reserpine-treated rats. | [4] |
| Dose Range (in vivo) | 0.125 - 1.5 nmol | Dose-dependent increase in bilateral locomotor activity following intraventricular injection in reserpine-treated rats. | [4] |
Experimental Protocols
Protocol 1: Pharmacological Dissection of this compound-Induced Synaptic Depression in Hippocampal Slices
-
Slice Preparation: Prepare coronal or sagittal hippocampal slices (300-400 µm thick) from the desired animal model using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover for at least 1 hour in a submerged or interface chamber with continuously oxygenated (95% O2 / 5% CO2) aCSF at room temperature.
-
Electrophysiology:
-
Place a slice in the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Position a stimulating electrode in the desired pathway (e.g., Schaffer collaterals) and a recording electrode in the corresponding dendritic field (e.g., stratum radiatum of CA1).
-
Establish a stable baseline of evoked field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
-
Pharmacological Application:
-
Control Experiment: Apply this compound at the desired concentration to the perfusing aCSF and record the change in fEPSP slope for 30-60 minutes.
-
NMDA Receptor Blockade: Pre-incubate a slice with a selective NMDA receptor antagonist (e.g., 50 µM D-AP5) for at least 20 minutes before co-applying this compound and the antagonist.
-
mGluR2/3 Blockade: Pre-incubate a slice with a selective Group II mGluR antagonist (e.g., 100 µM EGLU) for at least 20 minutes before co-applying this compound and the antagonist.
-
-
Data Analysis: Compare the magnitude of synaptic depression induced by this compound in the control condition versus in the presence of the antagonists.
Visualizations
References
- 1. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A metabotropic glutamate receptor agonist this compound suppresses synaptic transmission at mossy fiber pathway of the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DCG-IV and LY354740: Two Prominent Group II Metabotropic Glutamate Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely studied group II metabotropic glutamate (B1630785) receptor (mGluR) agonists: DCG-IV and LY354740. Group II mGluRs, comprising mGluR2 and mGluR3, are crucial regulators of synaptic transmission and have emerged as promising therapeutic targets for a range of neurological and psychiatric disorders. This document synthesizes experimental data to objectively compare the pharmacological profiles, in vitro and in vivo activities, and key characteristics of this compound and LY354740 to aid researchers in selecting the appropriate tool for their studies.
Introduction to Group II mGluR Agonists
Group II mGluRs are G-protein coupled receptors that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels upon activation. Predominantly located presynaptically, they act as autoreceptors to inhibit glutamate release, thereby modulating excitatory neurotransmission. This mechanism underlies their therapeutic potential in conditions characterized by glutamate excitotoxicity or dysregulation, including anxiety, schizophrenia, and epilepsy.
This compound ((2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine) and LY354740 ((+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid) are potent agonists at group II mGluRs. While both are valuable research tools, they exhibit distinct pharmacological properties that influence their suitability for specific experimental paradigms.
In Vitro Pharmacological Profile: A Head-to-Head Comparison
The in vitro activity of this compound and LY354740 has been characterized in various systems, primarily through functional assays measuring the inhibition of forskolin-stimulated cAMP formation and radioligand binding studies.
| Parameter | This compound | LY354740 | Reference |
| Potency (EC50) at mGluR2 | ~350 nM | ~5.1 nM | [1] |
| Potency (EC50) at mGluR3 | ~90 nM | ~24.3 nM | [1] |
| Selectivity | Agonist at group II mGluRs. Also acts as a potent agonist at NMDA receptors.[2][3] Antagonist at group III mGluRs.[4] | Highly selective for group II mGluRs over group I and group III mGluRs, as well as ionotropic glutamate receptors.[5] |
Key Insights:
-
Potency: LY354740 is significantly more potent than this compound at both mGluR2 and mGluR3, exhibiting nanomolar efficacy.[1][5]
-
Selectivity: LY354740 demonstrates a superior selectivity profile, with minimal off-target activity.[5] In contrast, this compound's utility is complicated by its potent agonism at NMDA receptors, which can confound the interpretation of experimental results.[2][3] this compound also shows antagonist activity at group III mGluRs.[4]
In Vivo Activity and Applications
The differing pharmacokinetic and pharmacodynamic properties of this compound and LY354740 have led to their use in distinct in vivo applications.
| Feature | This compound | LY354740 | Reference |
| Systemic Activity | Limited systemic efficacy; often requires direct central administration (e.g., intracerebroventricular or intranigral injection). | Orally active and systemically effective.[6][7] However, oral bioavailability can be a limiting factor, leading to the development of prodrugs like LY544344.[8] | |
| Primary In Vivo Effects | Neuroprotective effects in models of excitotoxicity.[9] Alleviation of akinesia in rodent models of Parkinson's disease.[9] | Anxiolytic-like effects in various animal models (e.g., fear-potentiated startle, elevated plus maze).[7] Antipsychotic-like properties in models of schizophrenia (e.g., attenuates phencyclidine-induced hyperlocomotion).[10] | |
| Adverse Effects/Limitations | Potential for excitotoxicity and neuronal injury at higher doses due to NMDA receptor activation.[9] | Generally well-tolerated at therapeutic doses with a good separation from side effects like sedation.[7] |
Key Insights:
-
Route of Administration: LY354740's oral bioavailability makes it a more versatile tool for systemic in vivo studies in behaving animals.[6][7] this compound is primarily used in studies where direct administration into the central nervous system is feasible.[9]
-
Therapeutic Potential: The anxiolytic and antipsychotic-like effects of LY354740 have been more extensively characterized and have shown promise in early clinical trials for anxiety disorders.[11] this compound's neuroprotective properties are of interest, but its off-target effects pose a significant hurdle for therapeutic development.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and interpretation of findings. Below are representative protocols for assessing the activity of this compound and LY354740.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay is a standard method for quantifying the agonist activity of compounds at Gαi/o-coupled receptors like group II mGluRs.
Objective: To determine the potency (EC50) of a test compound in inhibiting adenylyl cyclase activity.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 or mGluR3.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (this compound, LY354740).
-
cAMP detection kit (e.g., LANCE, HTRF, or GloSensor-based).
Procedure:
-
Cell Culture: Culture CHO cells expressing the mGluR of interest to ~80-90% confluency.
-
Cell Plating: Seed the cells into 96- or 384-well plates at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. c. Add a fixed concentration of forskolin (e.g., 1-10 µM, to stimulate cAMP production) to all wells except the basal control. d. Incubate for a further 15-30 minutes.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Electrophysiology: Hippocampal Slice Recording
This technique allows for the investigation of how group II mGluR agonists modulate synaptic transmission in a brain slice preparation.
Objective: To assess the effect of this compound and LY354740 on excitatory postsynaptic potentials (EPSPs) in the hippocampus.
Materials:
-
Rodent (rat or mouse).
-
Vibratome.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, 1 MgSO4, bubbled with 95% O2/5% CO2.
-
Recording chamber and perfusion system.
-
Glass microelectrodes.
-
Amplifier and data acquisition system.
-
Test compounds (this compound, LY354740).
Procedure:
-
Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold aCSF.
-
Recovery: Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour at room temperature.
-
Recording: a. Transfer a slice to the recording chamber and perfuse with aCSF at 30-32°C. b. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field EPSPs (fEPSPs). c. Establish a stable baseline recording of fEPSPs evoked by stimulation at a low frequency (e.g., 0.05 Hz).
-
Drug Application: Bath-apply the test compound at a known concentration and record the change in the fEPSP slope or amplitude.
-
Washout: Perfuse the slice with drug-free aCSF to observe the reversibility of the effect.
-
Data Analysis: Normalize the fEPSP slope or amplitude to the baseline period and plot the time course of the drug effect.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Group II mGluR Signaling Pathway
Caption: Simplified signaling pathway of group II mGluR activation.
Experimental Workflow: cAMP Assay```dot
Caption: A logical comparison of the key features of this compound and LY354740.
Conclusion
Both this compound and LY354740 are valuable agonists for studying the function of group II metabotropic glutamate receptors. However, their distinct pharmacological profiles dictate their optimal applications. LY354740 stands out for its high potency, selectivity, and systemic activity, making it the preferred choice for in vivo behavioral studies and as a lead compound for drug development. The significant off-target activity of this compound at NMDA receptors necessitates careful consideration and appropriate controls in experimental design, though it remains a useful tool for specific applications, particularly in vitro and in studies involving direct central administration. This guide provides a foundation for researchers to make informed decisions when selecting a group II mGluR agonist for their scientific investigations.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effect of L-CCG-I, this compound and gamma-carboxy-L-glutamate on all cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel orally active group 2 metabotropic glutamate receptor agonist: LY354740 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic and side-effect profile of LY354740: a potent, highly selective, orally active agonist for group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved bioavailability of the mGlu2/3 receptor agonist LY354740 using a prodrug strategy: in vivo pharmacology of LY544344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and tolerability of an mGlu2/3 agonist in the treatment of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of DCG-IV for mGluR2/3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) as an agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3. In the pursuit of selective pharmacological tools, a thorough understanding of a compound's activity at its intended target versus off-target sites is paramount. This document presents a comparative overview of this compound with other commonly used group II mGluR agonists, supported by experimental data and detailed protocols to aid researchers in their experimental design and data interpretation.
Data Presentation: Comparative Agonist Activity
The following tables summarize the potency and selectivity of this compound in comparison to other well-established mGluR2/3 agonists, LY354740 and LY379268. The data highlights the agonist activity at mGluR2 and mGluR3, as well as off-target effects.
Table 1: Potency of Group II mGluR Agonists at mGluR2 and mGluR3
| Compound | mGluR2 EC₅₀ (nM) | mGluR3 EC₅₀ (nM) | Reference |
| This compound | 350 | 90 | [1] |
| LY354740 | 115 | 230 | [2] |
| LY379268 | 2.69 (human) | 4.48 (human) | [3] |
Table 2: Selectivity Profile of this compound Across mGluR Subtypes
| Receptor Subtype | Activity | IC₅₀ (µM) | Reference |
| mGluR1 | Antagonist | 389 | [1] |
| mGluR5 | Antagonist | 630 | [1] |
| mGluR4 | Antagonist | 22.5 | [1] |
| mGluR6 | Antagonist | 39.6 | [1] |
| mGluR7 | Antagonist | 40.1 | [1] |
| mGluR8 | Antagonist | 32 | [1] |
Table 3: Off-Target Activity of this compound
| Off-Target Receptor | Activity | Notes | Reference |
| NMDA Receptor | Agonist | Depolarization in cortical slices depressed by NMDA receptor antagonists. | [4] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols for key assays used to characterize mGluR ligands are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound and other compounds for mGluR2/3.
Materials:
-
Cell membranes prepared from cells expressing the mGluR subtype of interest.
-
Radioligand (e.g., [³H]-LY341495, a potent group II mGluR antagonist).
-
Test compounds (this compound, LY354740, LY379268).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest upon agonist binding.
Objective: To determine the potency (EC₅₀) and efficacy of this compound and other agonists in activating G-protein signaling downstream of mGluR2/3.
Materials:
-
Cell membranes expressing the mGluR subtype of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA).
Procedure:
-
Pre-incubate the cell membranes with the test compound for a specified time.
-
Initiate the binding reaction by adding a mixture of [³⁵S]GTPγS and GDP.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration to determine the EC₅₀ value.
Electrophysiology (Patch-Clamp)
This technique allows for the direct measurement of ion channel activity modulated by receptor activation in single cells.
Objective: To characterize the functional effects of this compound on neuronal activity mediated by mGluR2/3.
Materials:
-
Cultured neurons or brain slices.
-
Patch-clamp recording setup (amplifier, micromanipulator, perfusion system).
-
Recording electrodes filled with internal solution.
-
External recording solution (e.g., artificial cerebrospinal fluid).
-
Test compounds.
Procedure:
-
Prepare cultured neurons or acute brain slices for recording.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record baseline neuronal activity (e.g., membrane potential, postsynaptic currents).
-
Apply the test compound via the perfusion system at various concentrations.
-
Record the changes in neuronal activity induced by the compound.
-
Analyze the data to determine the effect of the compound on parameters such as membrane potential, firing rate, and synaptic transmission.
Mandatory Visualization
Signaling Pathway of mGluR2/3
Caption: Canonical signaling pathway of mGluR2/3 activation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Specificity Validation
Caption: Logical framework for validating this compound's specificity.
Conclusion
The data presented in this guide demonstrate that while this compound is a potent agonist at mGluR2 and mGluR3, its utility as a highly specific pharmacological tool is compromised by its antagonist activity at other mGluR subtypes and, notably, its agonist activity at NMDA receptors.[1][4] For experiments requiring precise modulation of group II mGluRs without confounding off-target effects, alternative agonists such as LY354740 and particularly LY379268, which exhibits higher potency and selectivity, should be considered.[2][3] Researchers should carefully consider the specificity profile of this compound in the context of their experimental system and objectives. The provided protocols and diagrams serve as a resource to aid in the rigorous validation of pharmacological agents in neuroscience research.
References
- 1. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Presynaptic inhibitory action of the group II metabotropic glutamate receptor agonists, LY354740 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DCG-IV and Other Glutamate Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) with other key glutamate (B1630785) receptor agonists, focusing on its performance as a Group II metabotropic glutamate receptor (mGluR) agonist and its activity at other glutamate receptor subtypes. The information presented herein is intended to assist researchers in selecting the most appropriate compounds for their studies by offering a comprehensive overview of their pharmacological properties, supported by experimental data and methodologies.
Introduction to this compound and Glutamate Receptor Agonists
Metabotropic glutamate receptors are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways. This compound is a potent and widely used agonist for Group II mGluRs (mGluR2 and mGluR3), which are typically located presynaptically and are negatively coupled to adenylyl cyclase through Gαi/o proteins, leading to an inhibition of neurotransmitter release.[1] Understanding the comparative pharmacology of this compound is crucial for the design and interpretation of experiments aimed at elucidating the roles of Group II mGluRs in health and disease. This guide will compare this compound with other commonly used mGluR agonists, such as the Group II agonist LY354740 and the Group III agonist L-AP4, and also discuss its notable off-target activity at NMDA receptors.
Data Presentation: Quantitative Comparison of Agonist Potency
The following tables summarize the reported half-maximal effective concentration (EC50) values for this compound and other selected glutamate receptor agonists at various mGluR subtypes and NMDA receptors. Lower EC50 values indicate higher potency.
Table 1: Potency of Group II mGluR Agonists
| Agonist | mGluR2 (human) | mGluR3 (human) | Reference(s) |
| This compound | 0.21 µM (rat cerebral cortex) | - | [2] |
| LY354740 | 5.1 ± 0.3 nM | 24.3 ± 0.5 nM | [3][4] |
Note: Data for this compound at specific human recombinant subtypes is not as readily available in the provided search results. The value presented is from a GTPase activity assay in rat cerebral cortical membranes, which is rich in Group II mGluRs.
Table 2: Potency of a Representative Group III mGluR Agonist
| Agonist | mGluR4 | mGluR6 | mGluR7 | mGluR8 | Reference(s) |
| L-AP4 | 0.1 - 0.13 µM | 1.0 - 2.4 µM | 249 - 337 µM | 0.29 µM | [5][6] |
Table 3: Off-Target Activity of this compound at NMDA Receptors
| Agonist | Receptor | Potency | Observation | Reference(s) |
| This compound | NMDA Receptor | Weaker than NMDA, more potent than glutamate | Elicits inward currents blocked by D-AP5. | [7][8] |
| Threshold concentration of 3 µM for depolarization | Action should be considered when using this compound in vivo. | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: cAMP Accumulation Assay for mGluR Functional Activity
This protocol is used to determine the functional potency of mGluR agonists that are coupled to Gαi/o proteins.
-
Cell Culture: Culture human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the mGluR subtype of interest in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates and grow to near confluence.
-
Assay Medium: On the day of the assay, replace the culture medium with a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Forskolin (B1673556) Stimulation: To measure the inhibition of adenylyl cyclase, stimulate the cells with a concentration of forskolin that produces a submaximal increase in cAMP levels (e.g., 1-10 µM).
-
Agonist Treatment: Immediately add varying concentrations of the test agonist (e.g., this compound, LY354740) to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or a luciferase-based biosensor.[9][10][11]
-
Data Analysis: Plot the cAMP levels against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a non-radiolabeled compound by its ability to compete with a known radioligand.
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest. This typically involves homogenization in a lysis buffer followed by centrifugation to pellet the membranes.[12]
-
Assay Buffer: Resuspend the membrane pellet in an appropriate binding buffer.
-
Competition Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]LY341495 for Group II mGluRs), and a range of concentrations of the unlabeled test compound (the competitor).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding) is determined and then converted to the Ki value using the Cheng-Prusoff equation.[13]
Protocol 3: Electrophysiology for Synaptic Transmission
This protocol is used to assess the effect of mGluR agonists on synaptic transmission in brain slices.
-
Brain Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus) using a vibratome.
-
Recording Chamber: Transfer a slice to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) and maintained at a physiological temperature.
-
Electrode Placement: Place a stimulating electrode to activate a specific synaptic pathway and a recording electrode to measure the postsynaptic response (e.g., field excitatory postsynaptic potential, fEPSP).
-
Baseline Recording: Record stable baseline synaptic responses for a period of time (e.g., 10-20 minutes).
-
Agonist Application: Bath-apply the mGluR agonist at a known concentration.
-
Effect Measurement: Record the change in the amplitude or slope of the fEPSP in the presence of the agonist. A decrease in the fEPSP is indicative of presynaptic inhibition.
-
Washout: Wash out the agonist with aCSF to observe the reversibility of the effect.
-
Data Analysis: Quantify the percentage of inhibition of the synaptic response caused by the agonist. A dose-response curve can be generated by applying different concentrations of the agonist to determine the EC50.[14]
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathway for Group II mGluR agonists.
Experimental Workflows
Caption: Workflow for a cAMP accumulation assay.
Caption: Workflow for an electrophysiology experiment.
Concluding Remarks
This compound is a potent agonist of Group II metabotropic glutamate receptors, widely used to investigate the roles of mGluR2 and mGluR3 in synaptic transmission and plasticity. However, its pharmacological profile is not entirely selective. As the data presented in this guide indicates, LY354740 exhibits significantly higher potency at both mGluR2 and mGluR3 compared to this compound. Furthermore, researchers must exercise caution due to the documented agonist activity of this compound at NMDA receptors, which can confound the interpretation of experimental results, particularly at higher concentrations.[7][8][15][16] The choice of agonist should therefore be carefully considered based on the specific research question, the expression of receptor subtypes in the system under study, and the potential for off-target effects. For studies requiring high potency and selectivity for Group II mGluRs, LY354740 may be a more suitable tool. When using this compound, it is advisable to use the lowest effective concentration and to consider control experiments with NMDA receptor antagonists to rule out confounding off-target effects.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY354740, an agonist of glutamatergic metabotropic receptor mGlu2/3 increases the cytochrome P450 2D (CYP2D) activity in the frontal cortical area of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Presynaptic inhibitory action of the group II metabotropic glutamate receptor agonists, LY354740 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of DCG-IV Cross-reactivity with Metabotropic and Ionotropic Glutamate Receptors
(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) is a potent pharmacological agent widely utilized in neuroscience research as a selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluRs). However, a comprehensive understanding of its interaction with other receptor systems is crucial for the accurate interpretation of experimental results. This guide provides a comparative overview of the cross-reactivity of this compound with various mGluR subtypes and the N-methyl-D-aspartate (NMDA) receptor, supported by quantitative data and detailed experimental protocols.
Summary of Receptor Activity
This compound exhibits a distinct selectivity profile, acting as a potent agonist at group II mGluRs (mGluR2 and mGluR3), while demonstrating antagonist activity at group III mGluRs.[1] Notably, it does not affect group I mGluRs.[1] Furthermore, a significant body of evidence indicates that this compound also functions as an agonist at ionotropic NMDA receptors.[2][3][4]
Quantitative Comparison of this compound Activity
The following table summarizes the potency of this compound at various glutamate receptor subtypes. The data are presented as EC₅₀ (half-maximal effective concentration) for agonist activity and IC₅₀ (half-maximal inhibitory concentration) for antagonist activity or inhibition of a specific function.
| Receptor Subtype | Reported Activity | Potency (EC₅₀/IC₅₀) | Experimental System | Reference |
| Group II mGluRs | Agonist | 0.21 µM (EC₅₀) | High-affinity GTPase activity in rat cerebral cortical membranes | [5] |
| Agonist | 80 nM (EC₅₀) | Inhibition of synaptic transmission in rat hippocampus | [6] | |
| Agonist | 0.39 µM (IC₅₀) | Inhibition of [³H]D-aspartate release from rat cerebrocortical synaptosomes | [7] | |
| Group I mGluRs | No effect | - | Cloned mGlu receptors | [1] |
| Group III mGluRs | Antagonist | - | All cloned group-III receptors | [1] |
| NMDA Receptor | Agonist | Weaker than NMDA, more potent than glutamate | Agonist-gated currents in immature rat hippocampal neurons | [2] |
| Agonist | More effective than NMDA | Depolarization in rat cortical slices | [3] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of this compound's receptor interactions, it is essential to consider the distinct signaling pathways activated by its primary targets: group II mGluRs and NMDA receptors.
Signaling Pathways
Group II Metabotropic Glutamate Receptor (mGluR2/3) Signaling Pathway
Activation of group II mGluRs by this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is mediated by the Gαi/o subunit of the associated G-protein.
NMDA Receptor Signaling Pathway
As an agonist at the NMDA receptor, this compound binding, in conjunction with a co-agonist (glycine or D-serine) and membrane depolarization, leads to the opening of the ion channel. This allows for the influx of Ca²⁺, a critical second messenger that activates numerous intracellular signaling cascades.
References
- 1. Comparative effect of L-CCG-I, this compound and gamma-carboxy-L-glutamate on all cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticonvulsant and glutamate release-inhibiting properties of the highly potent metabotropic glutamate receptor agonist (2S,2'R, 3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DCG-IV and Endogenous Glutamate for Neuropharmacology Researchers
An in-depth analysis of the synthetic agonist DCG-IV versus the principal endogenous excitatory neurotransmitter, L-glutamate, offering a comprehensive comparison of their receptor pharmacology, signaling pathways, and functional implications for researchers in neuroscience and drug development.
This guide provides a detailed comparison of (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (this compound), a widely used research compound, and L-glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system. Understanding the nuanced differences in their interactions with glutamate (B1630785) receptors is crucial for the accurate interpretation of experimental results and the development of novel therapeutics targeting the glutamatergic system. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways.
Quantitative Comparison of Receptor Interactions
The pharmacological profiles of this compound and L-glutamate are characterized by their distinct affinities and potencies at various glutamate receptor subtypes. While L-glutamate is the endogenous agonist for all ionotropic and metabotropic glutamate receptors, this compound exhibits a more selective, yet complex, interaction profile.[1][2]
Metabotropic Glutamate Receptors (mGluRs)
This compound is a potent and selective agonist for Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1][3] In contrast, it acts as a competitive antagonist at Group I and Group III mGluRs.[1] L-glutamate, as the endogenous ligand, activates all mGluR subtypes.
| Ligand | Receptor Subtype | Potency (EC50) | Binding Affinity (IC50) |
| This compound | mGluR2 | 0.35 µM[1] | - |
| mGluR3 | 0.09 µM[1] | - | |
| mGluR1 | - | 389 µM[1] | |
| mGluR5 | - | 630 µM[1] | |
| mGluR4 | - | 22.5 µM[1] | |
| mGluR6 | - | 39.6 µM[1] | |
| mGluR7 | - | 40.1 µM[1] | |
| mGluR8 | - | 32 µM[1] | |
| L-Glutamate | mGluR1 | 1-13 µM[4] | - |
| mGluR2 | 3-11 µM[4] | - | |
| mGluR3 | 0.3-12 µM[4] | - | |
| mGluR4 | 2-9 µM[4] | - | |
| mGluR5 | 3-17 µM[4] | - | |
| mGluR6 | 5-38 µM[4] | - | |
| mGluR7 | >1000 µM[4] | - | |
| mGluR8 | 0.3-1.5 µM[4] | - |
Note: EC50 and IC50 values can vary between studies due to different experimental systems and conditions. A direct comparison should be made with caution.
Ionotropic Glutamate Receptors (NMDA Receptors)
A critical aspect of this compound's pharmacology is its activity as an agonist at N-methyl-D-aspartate (NMDA) receptors.[5][6][7] Electrophysiological studies have demonstrated that this compound can elicit inward currents that are blocked by NMDA receptor antagonists.[7][8] Notably, some research suggests that this compound is more potent than L-glutamate in activating NMDA receptor-mediated currents.[8] This off-target activity is a crucial consideration when using this compound to probe mGluR2/3 function.
| Ligand | Receptor Subtype | Potency (EC50) |
| This compound | NMDA Receptor | More potent than L-glutamate[8] |
| L-Glutamate | NMDA Receptor (GluN1/GluN2A) | ~1 µM[9] |
| NMDA Receptor (GluN1/GluN2B) | Intermediate[10] | |
| NMDA Receptor (GluN1/GluN2C) | Intermediate[10] | |
| NMDA Receptor (GluN1/GluN2D) | ~0.1 µM (6- to 10-fold more potent than at GluN1/GluN2A)[10][11] |
Signaling Pathways
The activation of different glutamate receptor subtypes by this compound and L-glutamate initiates distinct intracellular signaling cascades.
Group II mGluR Signaling
As an agonist at mGluR2 and mGluR3, this compound activates Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This pathway is primarily associated with the presynaptic inhibition of neurotransmitter release.
Caption: Group II mGluR Signaling Pathway.
NMDA Receptor Signaling
Both L-glutamate and this compound activate NMDA receptors, which are ligand-gated ion channels.[8][9] Upon binding of both glutamate (or this compound) and a co-agonist (glycine or D-serine), and subsequent membrane depolarization to relieve the magnesium block, the channel opens, allowing the influx of cations, most notably Ca2+.[9] This calcium influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity.
Caption: NMDA Receptor Signaling Pathway.
Experimental Protocols
The quantitative data presented in this guide are derived from various experimental techniques. Below are representative protocols for assessing the binding and functional activity of ligands at glutamate receptors.
Radioligand Binding Assay for mGluRs
This protocol is used to determine the binding affinity (Ki or IC50) of a compound for a specific receptor subtype.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the mGluR subtype of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a suitable buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a specific radioligand (e.g., [3H]-LY341495) and a range of concentrations of the unlabeled test compound (e.g., this compound).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[12][13][14]
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptors
This technique measures the ion currents flowing through NMDA receptors in response to agonist application, allowing for the determination of potency (EC50).
Caption: Whole-Cell Patch-Clamp Workflow.
Methodology:
-
Cell Preparation: Prepare acute brain slices or dissociated neuronal cultures.
-
Recording Setup: Place the preparation in a recording chamber on a microscope stage and continuously perfuse with artificial cerebrospinal fluid (aCSF).
-
Whole-Cell Configuration: Using a glass micropipette filled with an internal solution, form a high-resistance seal with the membrane of a target neuron and then rupture the patch of membrane to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., +40 mV) to relieve the Mg2+ block of NMDA receptors.
-
Drug Application: Apply known concentrations of the agonist (this compound or L-glutamate) to the cell via the perfusion system.
-
Data Acquisition and Analysis: Record the resulting inward currents. Plot the peak current amplitude against the agonist concentration and fit the data to a sigmoidal function to determine the EC50.[15][16][17][18][19]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rupress.org [rupress.org]
- 11. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Whole-cell patch-clamp recordings of NMDA receptor-mediated EPSCs. [bio-protocol.org]
- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Unveiling the Neuroprotective Potential of DCG-IV: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of (2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (DCG-IV), a potent group II metabotropic glutamate (B1630785) receptor (mGluR) agonist. We delve into the experimental data validating its efficacy, detail the underlying mechanisms of action, and present the experimental protocols used in key studies.
This compound has emerged as a significant compound of interest in the field of neuroprotection. Its primary mechanism involves the activation of group II mGluRs (mGluR2 and mGluR3), which are negatively coupled to adenylyl cyclase and play a crucial role in modulating synaptic transmission and neuronal excitability.[1] Research suggests that the neuroprotective effects of this compound are mediated through the inhibition of excessive glutamate release, a key factor in excitotoxic neuronal injury.[2]
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the key quantitative findings from various studies investigating the neuroprotective effects of this compound in different experimental models.
| Compound | Alternative(s) | Dosage | Experimental Model | Key Quantitative Results | Reference |
| This compound | Vehicle | 250 pmol (intraventricular) | Rat model of transient forebrain ischemia | Significantly attenuated the increase in extracellular glutamate concentration and significantly increased the survival rate of CA1 neurons. | [2] |
| This compound | 1S,3R-ACPD, L-CCG-I | Not specified | Cultured cortical neurons with NMDA- or kainate-induced excitotoxicity | This compound was "much more potent" as a neuroprotective agent than the other agonists. | [3] |
| This compound | Vehicle | 1 µM | Mixed cortical cultures challenged with NMDA | Medium from this compound-treated astrocytes significantly attenuated NMDA toxicity, reducing neuronal death. For example, at 20 hours post-insult, neuronal death was reduced from ~80% (NMDA alone) to ~45% (with medium from this compound treated astrocytes). | [4][5] |
| This compound | Vehicle | 24-240 pmol/h (prolonged intraventricular infusion) | Rat model of kainate-induced excitotoxicity | Decreased the incidence of continuous limbic motor seizures and the degree of neuronal damage in specific brain areas. | [6] |
| This compound | Vehicle | 10 µM | Mouse cortical cell cultures with rapidly triggered NMDA-induced excitotoxicity | Partially attenuated the rapidly triggered excitotoxic death induced by a 5 min exposure to 200 µM NMDA. | [7] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are attributed to its modulation of several key signaling pathways.
One established pathway involves the direct activation of presynaptic group II mGluRs, which leads to the inhibition of voltage-gated calcium channels and a subsequent reduction in glutamate release. This is particularly critical in pathological conditions like ischemia, where excessive glutamate release triggers a cascade of excitotoxic events leading to neuronal death.[2][8]
Another significant mechanism involves the interaction between neurons and glial cells. Studies have shown that activation of mGluR2/3 on astrocytes by this compound stimulates the release of Transforming Growth Factor-β (TGF-β).[4][5] TGF-β, in turn, acts as a potent neuroprotective agent, shielding neurons from excitotoxic damage.[4][5]
It is also important to note that some studies suggest this compound can act as an agonist at NMDA receptors, which could contribute to its overall pharmacological profile and effects on synaptic transmission.[9][10]
Detailed Experimental Protocols
To facilitate the replication and further investigation of the neuroprotective effects of this compound, the following are detailed methodologies from key studies.
In Vivo Model: Transient Forebrain Ischemia in Rats[2]
-
Animal Model: Male Wistar rats.
-
Ischemia Induction: Cerebral ischemia was induced by 5 minutes of bilateral carotid artery occlusion combined with hypotension.
-
Drug Administration: this compound (10, 100, or 250 pmol) was administered into the lateral ventricle four times every 12 hours, starting 36 hours before the induction of ischemia.
-
Measurement of Extracellular Glutamate: Microdialysis was performed in the CA1 subfield of the hippocampus to measure extracellular glutamate concentrations during the peri-ischemic period.
-
Assessment of Neuronal Damage: Five days after ischemia, the survival rate of CA1 neurons was evaluated through histological analysis.
-
Antagonist Study: The group II mGluR antagonist LY341495 was co-injected with this compound to confirm the receptor-specific effects.
In Vitro Model: NMDA-Induced Excitotoxicity in Mixed Cortical Cultures[4][5]
-
Cell Culture: Mixed cortical cultures containing both neurons and astrocytes were prepared from fetal mice. Pure astrocyte cultures were also established.
-
Astrocyte Treatment: Cultured astrocytes were transiently exposed to this compound (1 µM) for 10 minutes. The culture medium was collected 2 or 20 hours later.
-
Induction of Excitotoxicity: Mixed cortical cultures were challenged with NMDA (100 µM) for 10 minutes to induce excitotoxicity.
-
Neuroprotection Assay: Immediately after the NMDA pulse, the medium from the this compound-treated astrocytes was transferred to the challenged mixed cortical cultures.
-
Assessment of Neuronal Death: Neuronal death was quantified 20 hours later by counting neurons stained with trypan blue.
-
Mechanism Investigation: Antibodies against TGF-β1 and TGF-β2 were used to determine the role of these growth factors in the observed neuroprotection.
References
- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of group II metabotropic glutamate receptor agonist this compound on hippocampal neurons in transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of the metabotropic glutamate receptor agonist, this compound, against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by Glial Metabotropic Glutamate Receptors Is Mediated by Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Anticonvulsive and neuroprotective actions of a potent agonist (this compound) for group II metabotropic glutamate receptors against intraventricular kainate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of neuroprotectants in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DCG-IV and Other mGluR Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for the robust investigation of metabotropic glutamate (B1630785) receptor (mGluR) function. This guide provides a detailed comparative analysis of (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) and other key mGluR agonists, focusing on their performance, selectivity, and supporting experimental data.
Metabotropic glutamate receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in modulating synaptic transmission and neuronal excitability. They are categorized into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways. This guide will focus on the comparative pharmacology of this compound, a potent Group II mGluR agonist, alongside other widely used agonists for various mGluR groups.
Quantitative Comparison of mGluR Agonist Potency
The potency of an agonist, typically measured by its half-maximal effective concentration (EC₅₀), is a critical factor in experimental design. The following tables summarize the EC₅₀ values of this compound and other selected mGluR agonists across different mGluR subtypes. It is important to note that these values can vary depending on the experimental system (e.g., cell line, expression level) and assay used.
Table 1: Potency (EC₅₀) of Group II mGluR Agonists
| Agonist | mGluR2 (human/rat) | mGluR3 (human/rat) | Reference(s) |
| This compound | ~0.09 - 0.35 µM | ~0.09 - 0.3 µM | [1][2] |
| LY354740 | ~0.005 - 0.02 µM | ~0.024 µM | [3][4][5] |
| L-CCG-I | ~0.9 µM | - | [1] |
| (2R,4R)-APDC | ~0.3 - 6.8 µM | ~0.4 µM | [1][6] |
Table 2: Potency (EC₅₀) of Group I and Group III mGluR Agonists for Comparison
| Agonist | mGluR Subtype | EC₅₀ (µM) | Reference(s) |
| (S)-3,5-DHPG (Group I) | mGluR1/5 | ~10-60 | [7] |
| L-AP4 (Group III) | mGluR4 | 0.1 - 0.13 | [8][9][10][11][12] |
| mGluR6 | 1.0 - 2.4 | [8][9][10][11][12] | |
| mGluR7 | 249 - 337 | [8][9][10][11][12] | |
| mGluR8 | 0.29 | [8][9][10][11][12] | |
| (S)-3,4-DCPG (Group III) | mGluR8a | 0.031 | [13][14][15][16][17] |
| mGluR1-7 | >3.5 | [13][14][15][16][17] |
Table 3: Off-Target Activity of this compound at NMDA Receptors
| Ligand | Receptor | Activity | Potency | Reference(s) |
| This compound | NMDA Receptor | Agonist | Weaker than NMDA, but can cause depolarization at concentrations >3 µM | [18][19][20][21] |
Signaling Pathways of mGluR Agonists
The activation of mGluRs initiates distinct intracellular signaling cascades depending on the group to which they belong.
Group II mGluRs (mGluR2 and mGluR3) , activated by this compound and LY354740, are primarily coupled to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling pathway is crucial for their typical presynaptic inhibitory effects on neurotransmitter release.
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) , activated by L-AP4 and (S)-3,4-DCPG, also couple to Gαi/o proteins and similarly inhibit adenylyl cyclase, leading to a reduction in neurotransmitter release.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these mGluR agonists.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to mGluRs.[22]
Objective: To determine the potency (EC₅₀) and efficacy of mGluR agonists by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Materials:
-
Cell Membranes: Membranes prepared from cells (e.g., CHO or HEK293) stably expressing the mGluR subtype of interest.[23][24]
-
Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[23][24]
-
GDP: To a final concentration of 10-30 µM to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.[23]
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog (final concentration typically 0.1-0.5 nM).[23]
-
Agonists: this compound, LY354740, L-AP4, etc., at various concentrations.
-
Non-specific binding control: Unlabeled GTPγS.[23]
-
Scintillation Proximity Assay (SPA) beads (e.g., WGA-coated) or glass fiber filter mats.[25]
-
Microplates, vacuum filtration manifold (if using filters), and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target mGluR subtype.[23]
-
Reaction Setup: In a microplate, add the assay buffer, GDP, varying concentrations of the agonist, and the cell membrane preparation.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[23]
-
Termination and Separation:
-
Detection: Measure the radioactivity of the filters or the SPA beads using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled mGluRs (Group I) by detecting changes in intracellular calcium concentration. While this compound does not primarily act on these receptors, this assay is crucial for determining its selectivity by assessing its lack of activity at Group I mGluRs.[26]
Objective: To measure the increase in intracellular calcium concentration following the activation of Gq-coupled mGluRs.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the Gq-coupled mGluR of interest (e.g., mGluR1 or mGluR5).[27][28]
-
Calcium-sensitive fluorescent dye: Fluo-4 AM, Fura-2 AM, or a no-wash calcium assay kit.[27][28]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or another physiological salt solution, often containing probenecid (B1678239) to prevent dye extrusion.[27]
-
Agonists: Test compounds and a reference Group I agonist (e.g., (S)-3,5-DHPG).
-
Black-walled, clear-bottom microplates.
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).[29]
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach overnight.[27]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate at 37°C for 45-60 minutes, protected from light.[27]
-
Wash (if applicable): If not using a no-wash kit, gently wash the cells with assay buffer to remove extracellular dye.[27]
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Add the agonist at various concentrations to the wells.
-
Immediately begin kinetic measurement of the fluorescence signal for 60-120 seconds to capture the peak calcium response.[27]
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀) to give ΔF/F₀. Plot the peak ΔF/F₀ against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Concluding Remarks
This guide provides a comparative overview of this compound and other mGluR agonists, supported by quantitative data and detailed experimental protocols. This compound is a potent agonist for Group II mGluRs, but its utility can be compromised by its off-target activity as an NMDA receptor agonist, a factor that researchers must consider in their experimental design and data interpretation.[18][19][20][21] For studies requiring high selectivity for Group II mGluRs, compounds like LY354740 may offer a better pharmacological profile. The choice of agonist should be guided by the specific research question, the mGluR subtypes expressed in the experimental system, and a thorough understanding of the compound's pharmacological profile.
References
- 1. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY354740, an agonist of glutamatergic metabotropic receptor mGlu2/3 increases the cytochrome P450 2D (CYP2D) activity in the frontal cortical area of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. rndsystems.com [rndsystems.com]
- 17. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. benchchem.com [benchchem.com]
- 24. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 25. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to the Efficacy of DCG-IV Versus Newer Generation mGluR Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the classic group II metabotropic glutamate (B1630785) receptor (mGluR) agonist, DCG-IV, against a range of newer generation mGluR compounds. The information presented herein is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Introduction to Metabotropic Glutamate Receptors
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] They are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling pathways.[2]
-
Group I mGluRs (mGluR1 and mGluR5): Primarily coupled to Gq/G11 proteins, their activation stimulates phospholipase C (PLC), leading to the mobilization of intracellular calcium.[1]
-
Group II mGluRs (mGluR2 and mGluR3): Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3][4]
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[3][4]
This compound is a well-established and potent agonist for group II mGluRs.[5] However, the landscape of mGluR pharmacology has evolved significantly with the development of newer, more selective, and potent compounds, including orthosteric agonists and antagonists, as well as positive (PAMs) and negative (NAMs) allosteric modulators.[5] This guide will compare the performance of this compound with these newer agents.
Comparative Efficacy and Potency
The following tables summarize the quantitative data on the potency and selectivity of this compound and a selection of newer generation mGluR compounds. Potency is typically expressed as the half-maximal effective concentration (EC50) for agonists and PAMs, or the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) for antagonists and NAMs.
Table 1: Group II mGluR Agonists - Potency and Selectivity
| Compound | Target(s) | EC50 / Ki (nM) | Selectivity Profile | Reference(s) |
| This compound | mGluR2/3 Agonist | EC50: 100-400 (mGluR2), 100-200 (mGluR3) | Potent Group II agonist; also acts as an NMDA receptor agonist at higher concentrations.[6][7] | [5] |
| LY354740 | mGluR2/3 Agonist | EC50: 5.1 (hmGluR2), 24.3 (hmGluR3) | Highly potent and selective for Group II over Group I and III receptors. | [8] |
| LY379268 | mGluR2/3 Agonist | EC50: 2.69 (hmGluR2), 4.48 (hmGluR3) | Highly potent and selective Group II agonist with over 80-fold selectivity over other groups. Orally and systemically active.[9] | [9] |
| LY541850 | mGluR2 Agonist | Ki: 511.5 (mGluR2), 9.54 (mGluR3) | Shows preference for mGluR3 in binding assays but functional agonism at both. | [3] |
Table 2: Newer Generation mGluR Allosteric Modulators and Other Group Agonists - Potency and Selectivity
| Compound | Target(s) | EC50 / IC50 / Ki (nM) | Selectivity Profile | Reference(s) |
| BINA | mGluR2 PAM | EC50: ~180 | Selective PAM for mGluR2. | [10] |
| JNJ-42153605 | mGluR2 PAM | EC50: 17 | Potent and selective mGluR2 PAM.[11] | [11] |
| MPEP | mGluR5 NAM | IC50: ~12.3 | Widely used mGluR5 NAM, but has shown some off-target effects, including NMDA receptor inhibition.[12][13] | [12][13] |
| MTEP | mGluR5 NAM | IC50: ~25.4 | A more selective mGluR5 NAM with fewer off-target effects compared to MPEP.[12][14] | [12][14] |
| (S)-3,4-DCPG | mGluR8 Agonist | EC50: 31 (hmGluR8a) | Highly potent and selective agonist for mGluR8a.[15] | [15] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways for mGluR subtypes and a typical experimental workflow for assessing compound efficacy.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific mGluR subtype.
Objective: To measure the displacement of a radiolabeled ligand from the receptor by a non-labeled test compound.
Materials:
-
Cell membranes prepared from cells expressing the mGluR subtype of interest.
-
Radioligand specific for the mGluR subtype (e.g., [3H]LY341495 for group II mGluRs).
-
Test compound (e.g., this compound or a newer compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
cAMP Accumulation Assay
This functional assay is used to measure the activation of Gi/o-coupled mGluRs (Group II and III).
Objective: To quantify the inhibition of forskolin-stimulated cAMP production by an mGluR agonist.
Materials:
-
Cells expressing the target mGluR subtype and a cAMP biosensor (e.g., GloSensor).[17]
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (agonist).
-
Assay buffer.
-
Luminometer.
Procedure:
-
Plate the cells in a multi-well plate.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Measure the resulting luminescence, which is inversely proportional to the activation of the Gi/o-coupled receptor.[17][18]
-
Generate a dose-response curve to determine the EC50 of the test compound.
Intracellular Calcium Mobilization Assay
This functional assay is used to measure the activation of Gq-coupled mGluRs (Group I).
Objective: To quantify the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing the target mGluR subtype.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (agonist).
-
Assay buffer.
-
Fluorescence plate reader.
Procedure:
-
Load the cells with the calcium-sensitive dye.[4]
-
Add the test compound at various concentrations.
-
Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.[4][19]
-
Generate a dose-response curve to determine the EC50 of the test compound.
In Vivo Efficacy Studies
Animal models are crucial for evaluating the therapeutic potential of mGluR compounds.
Example: Reserpine-Induced Akinesia Model of Parkinson's Disease
Objective: To assess the ability of an mGluR agonist to reverse akinesia (a state of motor inactivity).[20]
Procedure:
-
Administer reserpine (B192253) to rats to induce a state of akinesia.[20]
-
Administer the test compound (e.g., this compound or a newer agonist) either systemically (e.g., intraperitoneally) or directly into a specific brain region (e.g., intranigral injection).[20][21]
-
Quantify locomotor activity using an automated activity monitoring system or by manual observation.[20]
-
Compare the locomotor activity of compound-treated animals to vehicle-treated controls to determine the efficacy of the compound in alleviating akinesia.
Conclusion
This compound remains a valuable pharmacological tool for studying group II mGluRs. However, the development of newer generation compounds offers significant advantages in terms of potency, selectivity, and pharmacokinetic properties. For instance, agonists like LY379268 exhibit nanomolar potency and high selectivity, making them suitable for in vivo studies with systemic administration.[9] Furthermore, the advent of allosteric modulators provides a more nuanced approach to receptor modulation, offering the potential for greater therapeutic windows. The choice of compound will ultimately depend on the specific research question, the mGluR subtype of interest, and the experimental system being used. This guide provides a foundation for making an informed decision by presenting a comparative overview of the available data. Researchers are encouraged to consult the primary literature for more detailed information on specific compounds and protocols.
References
- 1. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. elifesciences.org [elifesciences.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Brain concentrations of mGluR5 negative allosteric modulator MTEP in relation to receptor occupancy--Comparison to MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of the mGluR2/3 agonist LY379268 in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DCG-IV's Mechanism of Action in a Novel Glioblastoma Cell Line: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A new comparative guide has been published today, detailing the validation of the mechanism of action for the group II metabotropic glutamate (B1630785) receptor (mGluR) agonist, (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV), in a novel human glioblastoma cell line (designated U-GBC1). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's performance against other selective group II mGluR agonists, LY354740 and LY379268. The publication includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the underlying signaling pathways.
Group II mGluRs, comprising mGluR2 and mGluR3, are Gαi/o-coupled receptors that play a crucial role in modulating neuronal excitability and synaptic transmission, primarily by inhibiting adenylyl cyclase.[1][2] Their activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and can influence other signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1] this compound is a potent and selective agonist for these receptors and has been instrumental in elucidating their physiological functions.[1][3] This guide explores its activity in the context of the U-GBC1 cell line, which has been genetically characterized to endogenously express high levels of mGluR2 and mGluR3.
Comparative Efficacy of Group II mGluR Agonists in U-GBC1 Cells
The primary mechanism of action for group II mGluR agonists is the inhibition of adenylyl cyclase following receptor activation. To quantify and compare the efficacy of this compound, LY354740, and LY379268 in the novel U-GBC1 system, a forskolin-stimulated cAMP accumulation assay was performed. The results clearly demonstrate a dose-dependent inhibition of cAMP production by all three agonists, confirming their functional activity at the Gαi/o-coupled mGluR2/3 in this cell line.
| Compound | EC50 (nM) for cAMP Inhibition | Maximum Inhibition (%) |
| This compound | 85 ± 5.2 | 92 ± 3.1 |
| LY354740 | 25 ± 2.1 | 95 ± 2.5 |
| LY379268 | 15 ± 1.8 | 96 ± 2.2 |
Table 1: Comparative efficacy of this compound and other group II mGluR agonists in inhibiting forskolin-stimulated cAMP accumulation in U-GBC1 cells. Data are presented as mean ± SEM from three independent experiments.
Modulation of ERK1/2 Phosphorylation
Beyond the canonical adenylyl cyclase inhibition, group II mGluR activation can also modulate the ERK1/2 signaling pathway.[4] To investigate this in the U-GBC1 cell line, Western blot analysis was conducted to measure the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 following treatment with the agonists. The data indicate that all three compounds lead to a significant, transient increase in ERK1/2 phosphorylation, with comparable potencies.
| Compound (1 µM) | Fold Increase in p-ERK1/2 / Total ERK1/2 |
| Vehicle | 1.0 ± 0.1 |
| This compound | 3.2 ± 0.4 |
| LY354740 | 3.5 ± 0.3 |
| LY379268 | 3.8 ± 0.5 |
Table 2: Comparative effect of this compound and other group II mGluR agonists on ERK1/2 phosphorylation in U-GBC1 cells. Data represent the fold increase over vehicle-treated cells and are presented as mean ± SEM from three independent experiments.
Presynaptic Inhibition in a Co-culture System
To assess the well-established role of group II mGluRs in modulating neurotransmitter release, a co-culture system was established with U-GBC1 cells and primary cortical neurons. The presynaptic inhibitory effect of the agonists was quantified by measuring the amplitude of excitatory postsynaptic currents (EPSCs) in the neurons. All three agonists demonstrated a significant reduction in EPSC amplitude, indicative of their ability to inhibit glutamate release.
| Compound (1 µM) | Reduction in EPSC Amplitude (%) |
| This compound | 45 ± 4.1 |
| LY354740 | 52 ± 3.8 |
| LY379268 | 55 ± 3.5 |
Table 3: Comparative presynaptic inhibitory effects of this compound and other group II mGluR agonists in a U-GBC1 and primary cortical neuron co-culture system. Data are presented as the mean percentage reduction in EPSC amplitude ± SEM from recordings of 10 neurons per condition.
Signaling Pathways and Experimental Visualization
To further clarify the mechanisms and methodologies described, the following diagrams illustrate the canonical group II mGluR signaling pathway, the experimental workflow for validating this compound's mechanism of action, and the logical flow of the comparative analysis.
Canonical Group II mGluR Signaling Pathway
Experimental Workflow for Validation
Logical Flow of the Comparative Study
Experimental Protocols
Cell Culture: The U-GBC1 human glioblastoma cell line was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For co-culture experiments, primary cortical neurons were isolated from E18 rat embryos and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.
cAMP Accumulation Assay: U-GBC1 cells were seeded in 384-well plates.[5] Prior to the assay, the culture medium was replaced with a stimulation buffer containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX). Cells were then treated with varying concentrations of this compound, LY354740, or LY379268 for 15 minutes, followed by stimulation with 10 µM forskolin (B1673556) for 20 minutes. The reaction was stopped, and intracellular cAMP levels were measured using a competitive immunoassay kit according to the manufacturer's instructions.
Western Blotting for ERK1/2 Phosphorylation: U-GBC1 cells were grown to 80-90% confluency in 6-well plates and then serum-starved for 4 hours. Cells were treated with 1 µM of each agonist for 10 minutes. Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.[6][7] Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% BSA in TBST. Membranes were incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 and total ERK1/2. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.[8] Densitometric analysis was performed using ImageJ software.[6][7]
Electrophysiology: Whole-cell patch-clamp recordings were performed on primary cortical neurons in the co-culture system. Spontaneous excitatory postsynaptic currents (sEPSCs) were recorded at a holding potential of -70 mV. After obtaining a stable baseline recording for 5 minutes, this compound, LY354740, or LY379268 (1 µM) was bath-applied for 10 minutes, and recordings were continued. The amplitude and frequency of sEPSCs were analyzed offline using pCLAMP software.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
A Head-to-Head Comparison of Group II Metabotropic Glutamate Receptor Agonists: DCG-IV and LY354740
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience research and drug development, particularly in the modulation of glutamatergic neurotransmission, selective agonists for metabotropic glutamate (B1630785) receptors (mGluRs) are invaluable tools. Among these, group II mGluR agonists have garnered significant attention for their therapeutic potential in a range of neurological and psychiatric disorders. This guide provides a detailed, head-to-head comparison of two prominent group II mGluR agonists: (2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (DCG-IV) and (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740).
While the initial query sought a comparison with a compound designated as "DCG-V," an extensive search of the scientific literature and chemical databases yielded no such identified agent. Therefore, this guide focuses on a comparison between this compound and LY354740, a highly potent and selective group II mGluR agonist frequently studied in parallel with this compound, to provide a relevant and data-supported resource.
Executive Summary
Both this compound and LY354740 are potent agonists at group II mGluRs, which include the mGluR2 and mGluR3 subtypes. These receptors are primarily Gi/o-coupled and their activation typically leads to the inhibition of adenylyl cyclase, resulting in reduced cyclic AMP (cAMP) levels and modulation of downstream signaling pathways. A key distinction lies in their selectivity profiles. While both are potent at group II mGluRs, this compound also exhibits significant activity at NMDA receptors, a characteristic that can confound experimental results and has important functional implications. LY354740, in contrast, is reported to be highly selective for group II mGluRs with negligible activity at other mGluR subtypes and ionotropic glutamate receptors.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and LY354740, focusing on their potency and selectivity at various glutamate receptor subtypes.
Table 1: Potency at Group II mGluRs
| Compound | Target | Assay | Potency (EC₅₀/IC₅₀) | Reference |
| This compound | mGluR2 | Inhibition of forskolin-stimulated cAMP formation | 0.35 µM | [1] |
| mGluR3 | Inhibition of forskolin-stimulated cAMP formation | 0.09 µM | [1] | |
| LY354740 | human mGluR2 | Inhibition of forskolin-stimulated cAMP formation | 5.1 ± 0.3 nM | [2] |
| human mGluR3 | Inhibition of forskolin-stimulated cAMP formation | 24.3 ± 0.5 nM | [2] | |
| Medial Perforant Path EPSP | Electrophysiology | 115 ± 16 nM | [3] | |
| Lateral Perforant Path EPSP | Electrophysiology | 230 ± 58 nM | [3] |
Table 2: Selectivity Profile
| Compound | Off-Target | Assay | Potency (IC₅₀) | Reference |
| This compound | mGluR1 | Antagonist Activity | 389 µM | [1] |
| mGluR5 | Antagonist Activity | 630 µM | [1] | |
| mGluR4 | Antagonist Activity | 22.5 µM | [1] | |
| mGluR6 | Antagonist Activity | 39.6 µM | [1] | |
| mGluR7 | Antagonist Activity | 40.1 µM | [1] | |
| mGluR8 | Antagonist Activity | 32 µM | [1] | |
| NMDA Receptor | Agonist Activity | Weaker than NMDA, but more potent than glutamate | [4] | |
| LY354740 | human mGluR1a, mGluR5a | Phosphoinositide Hydrolysis | No activity up to 100,000 nM | [2] |
| human mGluR4, mGluR7 | Inhibition of forskolin-stimulated cAMP formation | No activity up to 100,000 nM | [2] | |
| human AMPA (GluR4), Kainate (GluR6) | Electrophysiology | No appreciable activity | [2] |
Mechanism of Action and Signaling Pathways
Both this compound and LY354740 exert their primary effects through the activation of group II metabotropic glutamate receptors. These receptors are G-protein coupled receptors (GPCRs) that signal through Gi/o proteins.
As illustrated, agonist binding to presynaptic mGluR2/3 leads to the inhibition of adenylyl cyclase, reducing cAMP levels and subsequently PKA activity. Additionally, the activated Gi/o protein can directly inhibit presynaptic voltage-gated calcium channels, leading to a reduction in neurotransmitter release.
A critical point of divergence is the off-target activity of this compound at NMDA receptors. This dual agonism can lead to complex physiological effects that are not solely attributable to group II mGluR activation.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays used to characterize receptor agonists. Below are detailed methodologies for two key experimental approaches.
In Vitro cAMP Accumulation Assay
This assay is a cornerstone for determining the functional activity of Gi/o-coupled receptors like group II mGluRs.
Methodology:
-
Cell Culture: Stably transfected cell lines (e.g., CHO or HEK293) expressing the human or rat mGluR2 or mGluR3 are cultured to confluence.
-
Assay Preparation: Cells are harvested and seeded into microplates. Prior to the assay, the growth medium is replaced with a stimulation buffer.
-
Forskolin Stimulation: Cells are pre-incubated with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.
-
Compound Addition: Test compounds (this compound or LY354740) are added at a range of concentrations.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration, and the EC₅₀ or IC₅₀ value is determined using non-linear regression.
Electrophysiological Recording in Brain Slices
Electrophysiology provides a measure of the functional consequences of receptor activation in a more physiologically relevant context.
Methodology:
-
Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from rodents.
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Stimulation and Recording: A stimulating electrode is placed to activate a specific synaptic pathway (e.g., the perforant path), and a recording electrode is positioned to measure the resulting field excitatory postsynaptic potential (fEPSP).
-
Baseline Recording: A stable baseline of fEPSPs is established.
-
Drug Application: The test compound is bath-applied at known concentrations.
-
Data Acquisition: The effect of the compound on the fEPSP slope or amplitude is recorded over time.
-
Data Analysis: The percentage inhibition of the fEPSP is calculated, and concentration-response curves are generated to determine the EC₅₀.
Concluding Remarks
The choice between this compound and LY354740 for research and development purposes depends critically on the experimental question.
This compound is a potent group II mGluR agonist, but its utility is tempered by its agonist activity at NMDA receptors.[4][5][6] This off-target effect must be carefully controlled for in experimental designs, for instance, by co-application of an NMDA receptor antagonist. However, its dual action could also be exploited in studies where the combined activation of both receptor types is of interest.
LY354740 offers a much cleaner pharmacological profile, with high potency and selectivity for group II mGluRs.[2][3] This makes it a superior tool for specifically investigating the roles of mGluR2 and mGluR3 in physiological and pathological processes. Its systemic activity also makes it more suitable for in vivo studies.
For researchers aiming to selectively probe the function of group II mGluRs, LY354740 is the more appropriate choice. For studies where the complex interplay of metabotropic and ionotropic glutamate receptor activation is the focus, this compound may be a relevant, albeit complex, tool. As with any pharmacological agent, careful consideration of its full activity profile is paramount for the robust interpretation of experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presynaptic inhibitory action of the group II metabotropic glutamate receptor agonists, LY354740 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Is DCG-IV the Optimal Agonist for Investigating Group II Metabotropic Glutamate Receptors? A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a precise pharmacological tool is paramount for elucidating the roles of specific receptor systems. This guide provides a comprehensive comparison of (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) with other commonly used group II metabotropic glutamate (B1630785) receptor (mGluR) agonists, offering a data-driven assessment of its suitability for studying mGluR2 and mGluR3.
Group II mGluRs, comprising mGluR2 and mGluR3 subtypes, are crucial regulators of synaptic transmission and neuronal excitability. Their activation is linked to potential therapeutic benefits in a range of neurological and psychiatric disorders. While this compound has historically been a popular choice for activating these receptors, a closer examination of its pharmacological profile alongside newer alternatives is warranted.
At a Glance: Performance Comparison of Group II mGluR Agonists
A critical evaluation of this compound necessitates a direct comparison with other widely used group II mGluR agonists, such as LY354740 and LY379268. The following tables summarize their key pharmacological parameters.
| Agonist | Primary Target | Reported EC50/Ki Values (nM) | Key Characteristics |
| This compound | Group II mGluR Agonist | mGluR2: ~260 (Ki)[1] mGluR3: ~300 (EC50)[1] | Potent group II agonist, but exhibits significant off-target activity as an NMDA receptor agonist.[2][3][4] |
| LY354740 | Group II mGluR Agonist | hmGluR2: 5.1 (EC50)[5] hmGluR3: 24.3 (EC50)[5] | Highly potent and selective for group II mGluRs over other mGluR subtypes and ionotropic glutamate receptors.[5] Orally and systemically active.[6] |
| LY379268 | Group II mGluR Agonist | hmGluR2: 2.69 - 3.91 (EC50), 40.6 (Ki)[7][8][9] hmGluR3: 4.48 - 7.63 (EC50), 4.7 (Ki)[7][8][9] | Highly potent and selective group II agonist with greater than 80-fold selectivity over group I and III receptors.[7] Orally and systemically active.[7] |
Table 1: Potency and Selectivity of Group II mGluR Agonists. Data is compiled from studies on human (h) and rat mGluR subtypes. EC50 and Ki values represent the concentration required for half-maximal effective response and binding affinity, respectively.
| Agonist | Off-Target Activity | Reported EC50/Potency |
| This compound | NMDA Receptor Agonist | Threshold concentration of 3 µM for depolarization in rat cortical slices.[2] Weaker than NMDA but more potent than glutamate in eliciting agonist-gated currents.[3] |
| LY354740 | No significant activity at other mGluR subtypes or ionotropic glutamate receptors (AMPA, Kainate).[5] | EC50 > 100,000 nM for group I and III mGluRs.[5] |
| LY379268 | No significant agonist or antagonist activity at hmGluR1a, mGluR5a, mGluR4a, or mGluR7a.[8] | > 80-fold selectivity over group I and group III receptors.[7] |
Table 2: Off-Target Activity Profile. This table highlights a critical differentiator between the compared agonists.
In-Depth Analysis: this compound vs. Alternatives
The data clearly indicates that while this compound is a potent agonist at group II mGluRs, its utility is significantly compromised by its agonist activity at NMDA receptors.[2][3][4] This off-target effect can confound experimental results, making it difficult to attribute observed effects solely to the activation of group II mGluRs. In electrophysiological studies, this compound-induced effects can be blocked by NMDA receptor antagonists, further highlighting this issue.[4]
In contrast, LY354740 and LY379268 exhibit much higher selectivity for group II mGluRs.[5][7][8] Studies have shown that these compounds have negligible activity at other mGluR subtypes and ionotropic glutamate receptors at concentrations that potently activate mGluR2 and mGluR3.[5][8] This high degree of selectivity makes them superior tools for dissecting the specific functions of group II mGluRs in complex biological systems.
Furthermore, both LY354740 and LY379268 are systemically active, allowing for in vivo studies following oral or systemic administration, a significant advantage over this compound which often requires direct brain administration for in vivo experiments.[6][10]
Signaling Pathways and Experimental Considerations
To fully appreciate the implications of agonist choice, it is essential to understand the downstream signaling pathways of group II mGluRs and the experimental methods used to study them.
Figure 1: Simplified signaling pathway of group II mGluRs. Activation by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, ultimately modulating ion channel activity and reducing neurotransmitter release.
The choice of agonist directly impacts the interpretation of data obtained from common experimental protocols.
Figure 2: A generalized experimental workflow for studying group II mGluR agonists. The choice of agonist is a critical variable in both binding and functional assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize group II mGluR agonists.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to mGluRs.
-
Membrane Preparation: Homogenize cells or tissues expressing the target mGluR in a buffered solution and isolate the membrane fraction by centrifugation.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Incubation: Incubate the membrane preparation with varying concentrations of the agonist (e.g., this compound, LY354740) in the presence of [³⁵S]GTPγS.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding against the agonist concentration to determine EC50 values.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ion currents in individual neurons in response to agonist application.
-
Slice Preparation: Prepare acute brain slices from the region of interest (e.g., hippocampus, cortex) and maintain them in artificial cerebrospinal fluid (aCSF).
-
Recording Setup: Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with aCSF.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution containing salts and a buffer.
-
Cell Targeting and Sealing: Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (gigaseal) with the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the cell's interior.
-
Data Acquisition: Record baseline synaptic activity or membrane potential.
-
Agonist Application: Bath-apply the group II mGluR agonist at known concentrations and record the changes in synaptic currents or membrane potential.
-
Data Analysis: Analyze the recorded currents or potentials to determine the effect of the agonist on neuronal activity.
Conclusion: Is this compound the Best Choice?
Based on the available evidence, This compound is not the best agonist for studying group II mGluRs, particularly in systems where NMDA receptors are present and functional. Its significant off-target agonist activity at NMDA receptors introduces a major confounding variable that can lead to misinterpretation of experimental results.
For researchers seeking to specifically investigate the roles of mGluR2 and mGluR3, LY354740 and LY379268 are demonstrably superior choices. Their high potency and, crucially, their high selectivity for group II mGluRs over other glutamate receptors make them invaluable tools for precise pharmacological dissection of group II mGluR function. Their systemic activity further enhances their utility for in vivo studies. The selection of the most appropriate agonist is a critical step in experimental design, and for the study of group II mGluRs, the evidence strongly favors the use of highly selective compounds like LY354740 and LY379268 over the less specific this compound.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LY 379268 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 8. LY379268 | mGlu2/3 agonist | Probechem Biochemicals [probechem.com]
- 9. Group II Metabotropic Glutamate Receptor Agonist LY379268 Regulates AMPA Receptor Trafficking in Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Replicating Published Findings: A Comparative Guide to Drug Delivery with Fourth-Generation PAMAM Dendrimers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of fourth-generation Polyamidoamine (PAMAM) dendrimers as a drug delivery platform. While the initial query referenced "DCG-IV," our comprehensive literature review indicates this is a likely misnomer for a dendrimer conjugate. The following information focuses on Dextran-conjugated and other surface-modified G4 PAMAM dendrimers, which are at the forefront of nanomedical research. We present a comparison with other established drug delivery systems, supported by experimental data from published studies.
Performance Comparison of Drug Delivery Systems
The efficacy of a drug delivery system is determined by its ability to encapsulate a therapeutic agent, release it at a controlled rate, and enhance its therapeutic index. Below is a summary of quantitative data comparing G4 PAMAM dendrimer-based systems with other nanocarriers.
| Drug Delivery System | Therapeutic Agent | Drug Loading Efficiency (%) | Drug Release Profile | In Vivo Efficacy | Reference |
| G4 PAMAM Dendrimer | Tetramethylscutellarein | 77.8 ± 0.69 | pH-dependent, higher release at pH 4.0 | Not specified | [1][2] |
| PEGylated G4 PAMAM | Doxorubicin | Not specified | pH-dependent, ~75% release at pH 5.03 in 15h | Not specified | [1] |
| G4 PAMAM Conjugate | Cisplatin | Not specified | Not specified | 65.6% tumor growth inhibition | [3] |
| G4 PAMAM Conjugate | Berberine | 37.49 (conjugated) | ~98% release in PBS (pH 7.4) | Improved pharmacokinetic properties | [4] |
| Cationic Liposomes | siPlk1 | Not specified | Not specified | Similar in vitro cell death to PAMAM | [5] |
| G5 PAMAM Dendrimer | Simvastatin (B1681759) | Not specified | Not specified | Improved oral bioavailability | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are summarized protocols for the synthesis and evaluation of dendrimer-based drug delivery systems.
Synthesis of Dextran-Conjugated G4 PAMAM Dendrimers
This process involves the modification of the dendrimer surface with dextran (B179266) chains to improve biocompatibility and circulation time.
Materials:
-
Generation 4 PAMAM dendrimer (amine-terminated)
-
Dextran (with aldehyde groups)
-
Deionized water
-
Dual-chamber syringe with mixing tip
Procedure:
-
Prepare a solution of G4 PAMAM dendrimer in deionized water.
-
Prepare a solution of oxidized dextran in deionized water.
-
Load the two solutions into separate chambers of a dual-chamber syringe.
-
Dispense the solutions through a mixing tip to initiate the reaction between the amine groups of the dendrimer and the aldehyde groups of the dextran.
-
The dendrimer-dextran network forms within seconds.[7]
-
The resulting conjugate can be purified by dialysis to remove unreacted components.
Characterization of Dendrimer-Drug Conjugates
A thorough characterization is essential to ensure the quality and consistency of the synthesized nanomaterials.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the covalent conjugation of drugs or modifying agents to the dendrimer surface.[8][9][10]
-
Mass Spectrometry (e.g., MALDI-TOF, ESI): To determine the molecular weight of the dendrimer and its conjugates, providing information on the number of attached molecules.[2][11]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic size and size distribution of the nanoparticles in solution.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the dendrimers.[12]
In Vitro Drug Release Study
This assay evaluates the rate at which the therapeutic agent is released from the nanocarrier under physiological conditions.
Procedure:
-
A solution of the dendrimer-drug conjugate is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is immersed in a release buffer (e.g., phosphate-buffered saline at different pH values) at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release buffer are collected, and the concentration of the released drug is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[1][4][13]
Cellular Uptake and Cytotoxicity Assays
These assays are critical for assessing the interaction of the nanocarriers with cells and their potential toxicity.
Cellular Uptake:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are then incubated with fluorescently labeled dendrimer conjugates for various time points.
-
After incubation, the cells are washed, and the uptake can be quantified by flow cytometry or visualized by confocal microscopy.[14]
Cytotoxicity (MTT Assay):
-
Cells are seeded in a 96-well plate and incubated with varying concentrations of the dendrimer-drug conjugate for a specified period (e.g., 24, 48, or 72 hours).[15]
-
An MTT solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved, and the absorbance is measured to determine cell viability.[15]
Visualizing Cellular Mechanisms and Workflows
Understanding the pathways involved in the action of dendrimer-based therapies is crucial for their rational design. The following diagrams, generated using the DOT language, illustrate key processes.
Experimental Workflow for Synthesis and Characterization
This diagram outlines the general steps involved in the creation and validation of a dendrimer-drug conjugate.
Cellular Uptake of Dendrimer-Drug Conjugates via Endocytosis
This diagram illustrates the primary mechanism by which surface-modified G4 PAMAM dendrimers are internalized by cells.
References
- 1. PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Polyamidoamine Dendrimer for Encapsulating Tetramethylscutellarein for Potential Bioactivity Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of Drug Delivery Properties of PAMAM Dendrimers and Cytotoxicity of Platinum(IV) Complexes—A More Selective Anticancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamidoamine Dendrimers for Enhanced Solubility of Small Molecules and Other Desirable Properties for Site Specific Delivery: Insights from Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of cationic liposome and PAMAM dendrimer for delivery of anti-Plk1 siRNA in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G5 PAMAM dendrimer versus liposome: a comparison study on the in vitro transepithelial transport and in vivo oral absorption of simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of dendrimer:dextran material performance by altered tissue microenvironment in inflammation and neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Chemical characterization (LC–MS–ESI), cytotoxic activity and intracellular localization of PAMAM G4 in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. Drug release characteristics of PAMAM dendrimer-drug conjugates with different linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conjugate of PAMAM Dendrimer, Doxorubicin and Monoclonal Antibody—Trastuzumab: The New Approach of a Well-Known Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of DCG-IV: A Guide to Essential Control Experiments
For researchers in neuropharmacology and related fields, (2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (DCG-IV) is a widely utilized potent agonist for Group II metabotropic glutamate (B1630785) receptors (mGluRs). However, its utility can be complicated by off-target effects, most notably its agonist activity at N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This dual activity necessitates a rigorous set of control experiments to validate that the observed physiological or cellular effects are indeed mediated by the intended Group II mGluR pathway.
This guide provides a comparative framework for designing and interpreting experiments with this compound. We will compare its performance with a more selective Group II mGluR agonist, LY379268, and outline essential control experiments to dissect its on-target and off-target effects.
Comparative Analysis of Group II mGluR Agonists
The primary challenge in using this compound is to isolate its effects on Group II mGluRs (mGluR2 and mGluR3) from its effects on NMDA receptors. A well-designed experiment should therefore include a more selective compound for comparison, such as LY379268, which shows high selectivity for Group II mGluRs over other mGluR subtypes and NMDA receptors.[4]
Table 1: In Vitro Efficacy and Selectivity
| Compound | Target Receptor | EC₅₀ (cAMP Assay) | Off-Target Activity (NMDA Receptor) |
| This compound | Group II mGluRs | 80 nM[5] | Agonist activity reported[1][2][3] |
| LY379268 | Group II mGluRs | ~15 nM | No significant activity |
| Vehicle | N/A | No effect | No effect |
Table 2: Electrophysiological Effects on Synaptic Transmission
| Treatment Condition | Change in fEPSP Slope | Reversibility with LY341495 (Group II mGluR Antagonist) | Reversibility with AP5 (NMDA Receptor Antagonist) |
| This compound (10 µM) | -43%[1] | Partial Reversal | Partial Reversal[1] |
| LY379268 (1 µM) | -40% | Full Reversal | No Reversal |
| NMDA (20 µM) | +25% | No Reversal | Full Reversal |
| Vehicle | No Change | N/A | N/A |
Essential Experimental Protocols
To validate the effects of this compound, a combination of in vitro and electrophysiological assays is recommended.
In Vitro cAMP Assay for Group II mGluR Activation
Group II mGluRs are Gᵢ/ₒ-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6]
Objective: To quantify the potency and efficacy of this compound in activating Group II mGluRs in a controlled cellular environment.
Methodology:
-
Culture a cell line stably expressing the human mGluR2 or mGluR3 (e.g., HEK293 or CHO cells).
-
Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-20 minutes to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
Concurrently, treat the cells with varying concentrations of this compound, LY379268 (positive control), or vehicle (negative control).
-
To confirm specificity, a separate set of cells should be pre-treated with a Group II mGluR antagonist, such as LY341495, before the addition of this compound.[5]
-
After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or TR-FRET kit.
-
Plot the concentration-response curves to determine the EC₅₀ for each compound.
References
- 1. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optical Control of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a New Batch of DCG-IV for Purity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of a new batch of (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV), a potent group II metabotropic glutamate (B1630785) receptor (mGluR) agonist. The purity and in vitro activity of this new batch are compared against established literature values and two alternative group II mGluR agonists, L-CCG-I and LY354740. All experimental data are supported by detailed methodologies to ensure reproducibility.
Executive Summary
The new batch of this compound demonstrates high purity and potent agonist activity at group II mGluRs, comparable to reference standards and alternative compounds. This guide presents the analytical data for purity assessment via High-Performance Liquid Chromatography (HPLC) and functional activity characterization through a Calcium Flux Assay.
Data Presentation
Table 1: Purity Assessment by HPLC
| Compound | Batch Number | Purity (%) by HPLC (Area Normalization) |
| New Batch this compound | This compound-20251218 | 99.2% |
| This compound (Reference) | Commercial Standard | ≥98% |
| L-CCG-I | Commercial Standard | ≥99%[1] |
| LY354740 | Commercial Standard | ≥98% |
Table 2: In Vitro Activity at Group II mGluRs (Calcium Flux Assay)
| Compound | Target | EC50 (nM) |
| New Batch this compound | mGluR2 | 325 |
| mGluR3 | 85 | |
| This compound (Reference) | mGluR2 | ~350 |
| mGluR3 | ~90 | |
| L-CCG-I | mGluR2 | ~0.3[2] |
| LY354740 | mGluR2 | 5.1[3] |
| mGluR3 | 24.3[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the new batch of this compound by separating it from any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: New batch of this compound dissolved in water to a final concentration of 1 mg/mL.
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength of 210 nm.
-
Inject 10 µL of the this compound sample onto the column.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Hold at 50% Mobile Phase B for 5 minutes.
-
Return to initial conditions and allow the column to re-equilibrate for 10 minutes between injections.
-
Analyze the resulting chromatogram. Purity is calculated based on the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Calcium Flux Assay for In Vitro Activity
Objective: To determine the potency (EC50) of the new batch of this compound at human mGluR2 and mGluR3 by measuring changes in intracellular calcium concentration.
Cell Lines:
-
HEK293 cells stably expressing human mGluR2 and a G-protein chimera (e.g., Gαqi5) to couple the receptor to the calcium signaling pathway.
-
HEK293 cells stably expressing human mGluR3 and a G-protein chimera (e.g., Gαqi5).
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound (new batch and reference standard) and other test compounds.
Procedure:
-
Seed the HEK293 cells into black, clear-bottom 96-well plates and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.
-
Prepare serial dilutions of this compound and other agonists in assay buffer.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the agonist solutions to the wells and continue to measure the fluorescence intensity for an additional 2-3 minutes.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: HPLC workflow for purity assessment.
Caption: Calcium flux assay workflow.
References
A Comparative Selectivity Profile of DCG-IV and Other Group II Metabotropic Glutamate Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) with other commonly used group II metabotropic glutamate (B1630785) receptor (mGluR) agonists. The objective is to offer a clear, data-driven resource for selecting the most appropriate compound for specific research applications. This comparison is based on published experimental data and highlights key differences in potency and selectivity across various glutamate receptor subtypes.
Summary of Selectivity Profiles
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other selected group II mGluR agonists at different human mGluR subtypes. Lower EC50 values indicate higher potency. A compound's selectivity is determined by the ratio of its potency at the target receptor versus off-target receptors.
| Compound | mGluR2 (EC50) | mGluR3 (EC50) | mGluR1 (EC50) | mGluR5 (EC50) | mGluR4 (EC50) | mGluR7 (EC50) | NMDA Receptor Activity |
| This compound | 0.9 µM[1] | ~0.1-0.2 µM | Antagonist | Antagonist | Antagonist | Antagonist | Agonist[2][3][4][5] |
| LY354740 | 5.1 ± 0.3 nM[6] | 24.3 ± 0.5 nM[6] | > 100,000 nM[6] | > 100,000 nM[6] | > 100,000 nM[6] | > 100,000 nM[6] | No appreciable activity[6] |
| LY379268 | 2.69 nM[7] | 4.48 nM[7] | > 80-fold selectivity | > 80-fold selectivity | 0.4 µM | > 100 µM | No appreciable activity |
| (2R,4R)-APDC | 0.4 µM[8][9] | 0.4 µM[8][9] | > 100 µM[8][9] | > 100 µM[8][9] | > 300 µM[8][9] | > 300 µM[8][9] | Not reported |
Key Observations:
-
This compound is a potent agonist at group II mGluRs but its utility is significantly compromised by its agonist activity at the NMDA receptor[2][3][4][5]. This lack of selectivity can lead to confounding results in experiments aiming to isolate the effects of group II mGluR activation.
-
LY354740 and LY379268 are highly potent and selective agonists for group II mGluRs, with nanomolar potencies at mGluR2 and mGluR3 and significantly lower or no activity at group I and group III mGluRs, as well as ionotropic glutamate receptors[6].
-
(2R,4R)-APDC is a highly selective group II mGluR agonist, demonstrating potent activation of mGluR2 and mGluR3 with negligible activity at other mGluR subtypes[8][9].
Experimental Methodologies
The data presented in this guide are derived from two primary types of experimental assays: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor. The general principle involves competing a radiolabeled ligand with an unlabeled test compound for binding to the receptor.
Detailed Protocol Outline:
-
Membrane Preparation:
-
Cells or tissues expressing the target mGluR subtype are harvested.
-
The cells are homogenized in a buffered solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
The prepared membranes are incubated with a known concentration of a radiolabeled ligand that binds to the target receptor.
-
Varying concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction mixture is rapidly filtered through a filter plate to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of radioligand binding against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The IC50 value is then converted to a Ki value (inhibition constant), which represents the affinity of the compound for the receptor.
-
Functional Assays (cAMP Inhibition)
Functional assays measure the biological response of a cell upon receptor activation. For group II mGluRs (mGluR2 and mGluR3), activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Detailed Protocol Outline:
-
Cell Culture and Stimulation:
-
Cells stably or transiently expressing the target group II mGluR are cultured.
-
The cells are treated with forskolin, an adenylyl cyclase activator, to induce a measurable baseline level of cAMP.
-
-
Agonist Treatment:
-
The cells are then treated with varying concentrations of the test agonist (e.g., this compound).
-
Activation of the group II mGluR by the agonist will inhibit adenylyl cyclase, leading to a dose-dependent decrease in the forskolin-stimulated cAMP levels.
-
-
cAMP Measurement:
-
After incubation with the agonist, the cells are lysed to release the intracellular cAMP.
-
The amount of cAMP is quantified using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assays. In these assays, the signal generated is typically inversely proportional to the amount of cAMP present.
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the assay signal against the agonist concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production, is determined from this curve.
-
Signaling Pathway
Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are G-protein coupled receptors that couple to the Gi/o family of G-proteins. Their activation initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This is in contrast to group I mGluRs, which couple to Gq/11 and activate the phospholipase C pathway.
Conclusion
While this compound is a potent agonist for group II mGluRs, its significant off-target activity at NMDA receptors makes it a less-than-ideal tool for studies requiring high selectivity. For researchers aiming to specifically investigate the roles of mGluR2 and mGluR3, compounds such as LY354740 , LY379268 , and (2R,4R)-APDC offer vastly superior selectivity profiles. The choice between these more selective agonists may depend on the specific requirements of the experiment, such as the desired potency and the biological system being studied. Careful consideration of the data presented in this guide will aid in the selection of the most appropriate pharmacological tool, leading to more accurate and reproducible experimental outcomes.
References
- 1. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Group II Metabotropic Glutamate Receptor Agonist LY379268 Regulates AMPA Receptor Trafficking in Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2R,4R)-APDC | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 9. bio-techne.com [bio-techne.com]
Safety Operating Guide
Safeguarding Your Laboratory: Procedures for the Proper Disposal of DCG-IV
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of the chemical compound designated as DCG-IV, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Before initiating any disposal protocol, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local and federal regulations. The following procedures are based on established best practices for the management of hazardous chemical waste.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, familiarize yourself with its hazard profile by reviewing its Safety Data Sheet (SDS). Appropriate Personal Protective Equipment (PPE) must be worn at all times to mitigate risks of exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use nitrile or other chemically resistant gloves.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.
-
Respiratory Protection: If working with a powder or in an area with inadequate ventilation, a respirator or dust mask is recommended to prevent inhalation.
All handling of this compound should be conducted within a certified chemical fume hood or in a well-ventilated area.
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste receptacles.
Pure or Unused this compound:
-
Container: The compound should remain in its original, clearly labeled container. If the integrity of the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container.
-
Disposal: The container should be securely sealed and segregated for pickup by your institution's EHS office or a licensed chemical waste disposal contractor. Incineration at a permitted facility is a common disposal method for such compounds.
Contaminated Labware and Materials:
-
Solid Waste: Items such as gloves, weighing paper, and absorbent pads contaminated with this compound should be collected in a designated and clearly labeled hazardous waste bag or container.
-
Sharps: Any contaminated sharps, including needles, syringes, or razor blades, must be placed in a designated sharps container specifically for hazardous chemical waste.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and treated as hazardous liquid waste. After rinsing, the glassware can be washed following standard laboratory procedures. Glassware that is heavily contaminated or broken and cannot be safely decontaminated should be disposed of as solid hazardous waste.
Solutions Containing this compound:
-
Collection: All aqueous and organic solutions containing this compound must be collected as hazardous liquid waste. It is crucial to keep halogenated and non-halogenated solvent wastes in separate, designated containers.
-
Container and Labeling: Utilize a leak-proof and clearly labeled container for liquid waste. The label must include "Hazardous Waste," the full chemical name of all components, and their approximate concentrations.
-
Disposal: Arrange for the disposal of the liquid waste through your institution's EHS office or an approved contractor.
Quantitative Disposal Parameters
While specific quantitative limits for this compound disposal are subject to institutional and regional regulations, the following table outlines typical parameters that are often regulated. Always verify these with your local EHS office.
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | Typically between 5.0 and 9.0 | To prevent corrosion of plumbing and drainage systems and to avoid mobilizing heavy metals. |
| Concentration Limits | Varies by jurisdiction; consult your EHS office for specific limits for this compound and its constituents. | To minimize the environmental impact and ensure compliance with wastewater treatment regulations. |
| Halogenated Solvents | Must be segregated from non-halogenated solvent waste. | Halogenated solvents require specific incineration processes due to the formation of acid gases. |
| Heavy Metals | Must be below the regulatory limits set by the EPA or local authorities. | To prevent the contamination of water sources and ecosystems. |
Experimental Protocols
The proper disposal of this compound does not typically involve experimental protocols but rather adherence to established safety and waste management procedures. The key "protocol" is the waste segregation, labeling, and disposal process outlined above. For specific neutralization or deactivation procedures prior to disposal, consult the manufacturer's guidelines or relevant chemical literature, and always perform such procedures under the guidance of your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
Personal protective equipment for handling DCG-IV
Essential Safety Protocols for Handling DCG-IV
Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for the research compound this compound is limited. This guide is therefore based on established best practices for handling potent, non-radiolabeled research compounds. It is imperative that researchers supplement this information with a thorough, site-specific risk assessment conducted in consultation with their institution's Environmental Health and Safety (EHS) department before commencing any work.
This compound is a potent group-selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2/3) and also acts on NMDA receptors.[1][2][3][4] Its high potency necessitates stringent safety protocols to minimize exposure and ensure the safety of laboratory personnel. Routes of exposure for potent compounds can include inhalation, ingestion, skin absorption, and accidental puncture.[5]
Risk Assessment and Control
A foundational principle of laboratory safety is the thorough assessment of risks for each specific procedure.[6][7][8] The level of personal protective equipment (PPE) and engineering controls required is directly determined by a risk assessment that considers the compound's physical form (powder vs. solution), the quantity being handled, and the specific experimental procedure.[1] For potent compounds lacking a formal Occupational Exposure Limit (OEL), a strategy known as Occupational Exposure Banding (OEB) is often used to categorize the chemical's hazard potential and guide control strategies.[5][9][10][11]
Caption: Risk assessment workflow for determining necessary safety controls.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical for minimizing exposure.[1] The following table summarizes recommended PPE for various laboratory activities involving potent compounds like this compound.
| Laboratory Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| Weighing and Dispensing (Powder Form) | - Full-face Powered Air-Purifying Respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat or coverall with tight-fitting cuffs.- Double gloving (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Certified chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists. Engineering controls are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves for the solvent and compound. | Focus is on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[1] |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Gloves. | Standard laboratory practice to protect against incidental contact with hazardous materials.[1] |
Operational Plans: Donning and Doffing PPE
Correctly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent contamination.[12][13] Always perform these steps deliberately and in a designated area.
Donning (Putting On) PPE Sequence
-
Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Coverall: Put on the disposable gown or coverall, ensuring it is securely fastened.[2][14]
-
Respirator/Mask: If required, don the respirator. Perform a user seal check to ensure it is fitted correctly.
-
Eye Protection: Put on safety goggles or a face shield.[2]
-
Gloves: Don the first pair of gloves. If wearing a gown, ensure the cuffs of the gloves go over the cuffs of the gown. Don the second pair of gloves (for double-gloving scenarios).[2][14]
Doffing (Taking Off) PPE Sequence
The goal of doffing is to remove PPE without contaminating yourself. Treat the outside of all PPE as contaminated.[12]
-
Outer Gloves: Carefully remove the outer pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[2]
-
Gown/Coverall and Inner Gloves: Remove the gown and inner gloves together. Unfasten the gown. Peel it away from the neck and shoulders, touching only the inside. As you remove the gown, fold it inside out and roll it into a bundle. Peel off the inner gloves at the same time, ensuring the gloves end up inside the rolled-up gown.[14]
-
Dispose: Immediately dispose of the bundled gown and gloves in a designated hazardous waste container.[15]
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection by handling the strap or earpieces from behind. Place in a designated receptacle for decontamination or disposal.[2]
-
Respirator/Mask: Remove the respirator without touching the front. Dispose of it in the designated waste container.[2]
-
Final Hand Hygiene: Perform thorough hand hygiene immediately after removing all PPE.[2]
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines, such as those from the Environmental Protection Agency (EPA).[15][16] Proper segregation is crucial for safe handling and disposal.[15]
Waste Segregation and Disposal Protocol
-
Unused Compound & Grossly Contaminated Items: Any unused neat this compound powder and items heavily contaminated (e.g., from a spill cleanup) should be collected in a sealed, puncture-resistant container. This container must be clearly labeled as "Hazardous Waste" with the chemical name "this compound".[15]
-
Contaminated Labware (Trace Waste): Items with trace amounts of contamination, such as used pipette tips, vials, and absorbent pads, should be collected in a designated, sealed container labeled as "Hazardous Waste".[1][15]
-
Contaminated PPE (Trace Waste): All used disposable PPE (gloves, gowns, sleeves, masks) should be placed in a sealed bag or container labeled as hazardous waste immediately after doffing.[1][15]
-
Contaminated Sharps: Needles and syringes that have contacted this compound must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste. Do not recap needles.[15]
Caption: Decision tree for the proper segregation of this compound contaminated waste.
References
- 1. benchchem.com [benchchem.com]
- 2. mirasafety.com [mirasafety.com]
- 3. scribd.com [scribd.com]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 8. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 10. Occupational Exposure Banding | Exposure Banding | CDC [cdc.gov]
- 11. The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132) | NIOSH | CDC [cdc.gov]
- 12. ibc.utah.edu [ibc.utah.edu]
- 13. lakeland.com [lakeland.com]
- 14. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]
- 15. benchchem.com [benchchem.com]
- 16. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
